molecular formula C24H31NO3 B1196277 Pipoxizine CAS No. 55837-21-3

Pipoxizine

Cat. No.: B1196277
CAS No.: 55837-21-3
M. Wt: 381.5 g/mol
InChI Key: SCMPXORBOTWFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pipoxizine, also known as this compound, is a useful research compound. Its molecular formula is C24H31NO3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c26-16-18-28-20-19-27-17-15-25-13-11-23(12-14-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,26H,11-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPXORBOTWFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866510
Record name 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-21-3
Record name 2-[2-[2-[4-(Diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipoxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOXIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A98D632Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pipoxizine: Chemical Structure, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pipoxizine (INN; CAS 55837-21-3) is a first-generation antihistamine and serotonin antagonist characterized by a diphenylmethylene-piperidine scaffold linked to a hydrophilic triethylene glycol tail.[1][2] Structurally distinct from the benzhydryl-piperazine class (e.g., hydroxyzine), this compound features an exocyclic double bond at the 4-position of the piperidine ring, imparting rigidity to the pharmacophore.[2] This technical guide provides a comprehensive analysis of its chemical structure, a validated multi-step synthesis protocol, and an overview of its pharmacological mechanism as a dual H1/5-HT receptor antagonist.[2]

Chemical Structure and Properties[3][4][5][6][7][8][9]

Structural Analysis

This compound is chemically defined as 2-[2-[2-[4-(diphenylmethylene)piperidin-1-yl]ethoxy]ethoxy]ethanol .[2][3] Its structure can be dissected into three functional domains:

  • Lipophilic Pharmacophore: A 4-(diphenylmethylene) moiety.[2][4] Unlike hydroxyzine, which possesses a flexible benzhydryl group (single bond), this compound contains a rigid exocyclic double bond (C=C) connecting the piperidine ring to the two phenyl groups.[2] This structural rigidity influences receptor binding affinity.[2]

  • Basic Core: A piperidine ring serving as the proton-accepting nitrogen center essential for interaction with the aspartic acid residue in the G-protein coupled receptor (GPCR) binding pocket.[2]

  • Hydrophilic Tail: A triethylene glycol chain attached to the piperidine nitrogen.[2] This extended polyether chain enhances water solubility compared to shorter analogs and modulates the pharmacokinetic profile (LogP).[2]

Physicochemical Data
PropertyValue
IUPAC Name 2-[2-[2-[4-(diphenylmethylene)piperidin-1-yl]ethoxy]ethoxy]ethanol
CAS Number 55837-21-3
Molecular Formula C₂₄H₃₁NO₃
Molecular Weight 381.51 g/mol
SMILES OCCOCCOCCN1CCC(=C(c2ccccc2)c3ccccc3)CC1
LogP (Predicted) ~3.5 - 4.2
pKa (Predicted) ~8.5 (Piperidine nitrogen)
Appearance White to off-white crystalline solid (as HCl salt)

Retrosynthetic Analysis

The synthesis of this compound is best approached via a convergent route involving the N-alkylation of a secondary amine pharmacophore with a functionalized polyether chain.[2]

Disconnection Strategy:

  • Bond Broken: C-N bond between the piperidine nitrogen and the ethoxy chain.[2]

  • Synthon A (Nucleophile): 4-(Diphenylmethylene)piperidine.[2]

  • Synthon B (Electrophile): 2-[2-(2-Chloroethoxy)ethoxy]ethanol (or the corresponding tosylate).[2]

Retrosynthesis cluster_precursors Precursors This compound This compound (Target Molecule) Amine 4-(Diphenylmethylene)piperidine (Nucleophile) This compound->Amine Retrosynthesis Halide 2-[2-(2-Chloroethoxy)ethoxy]ethanol (Electrophile) This compound->Halide Disconnection C-N Disconnection

Figure 1: Retrosynthetic disconnection of this compound.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Pharmacophore (4-(Diphenylmethylene)piperidine)

This intermediate is critical and is synthesized via a Grignard reaction followed by acid-catalyzed dehydration.[2]

Step 1.1: Grignard Addition

  • Reagents: Ethyl isonipecotate (or N-benzyl-4-piperidone), Phenylmagnesium bromide (PhMgBr).[2]

  • Solvent: Anhydrous Diethyl Ether or THF.[2]

  • Protocol:

    • Prepare a solution of Phenylmagnesium bromide (3.0 equiv) in anhydrous ether under nitrogen atmosphere.

    • Add Ethyl isonipecotate (1.0 equiv) dropwise at 0°C. The ester functionality undergoes double addition.[2]

    • Reflux for 2–4 hours to ensure completion.

    • Quench with saturated NH₄Cl solution.[2] Extract with ethyl acetate.[2]

    • Product: alpha,alpha-Diphenyl-4-piperidinemethanol (Azacyclonol).[2][5][4]

Step 1.2: Dehydration

  • Reagents: Conc. HCl/Acetic Acid or H₂SO₄.[2]

  • Protocol:

    • Dissolve the tertiary alcohol (Azacyclonol) in a mixture of acetic acid and concentrated HCl (4:1 ratio).

    • Reflux for 6–12 hours. The acidic conditions promote the elimination of water to form the tetrasubstituted double bond.[2]

    • Neutralize with NaOH to pH 10 and extract the free base with Dichloromethane (DCM).[2]

    • Yield: ~70-80%.

    • Validation: NMR should show the disappearance of the methine proton at the 4-position and the alcohol peak.[2]

Phase 2: N-Alkylation (Coupling)

The final step attaches the hydrophilic tail to the piperidine nitrogen.[2]

Reagents:

  • Substrate: 4-(Diphenylmethylene)piperidine (from Phase 1).[2]

  • Alkylating Agent: 2-[2-(2-Chloroethoxy)ethoxy]ethanol (commercially available or prepared from triethylene glycol + SOCl₂).[2]

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 3.0 equiv).[2]

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Essential for Finkelstein exchange to generate the reactive iodide in situ.[2]

  • Solvent: Methyl Isobutyl Ketone (MIBK) or Toluene.[2]

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 4-(diphenylmethylene)piperidine (1.0 equiv) and MIBK (10 vol).

  • Addition: Add anhydrous K₂CO₃ (3.0 equiv) and KI (0.1 equiv). Stir for 15 minutes.

  • Alkylation: Add 2-[2-(2-Chloroethoxy)ethoxy]ethanol (1.2 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (116°C for MIBK) for 18–24 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[2]

  • Workup: Cool to room temperature. Filter off inorganic salts.[2] Evaporate the solvent under reduced pressure.

  • Purification: The crude oil can be purified via column chromatography (Silica gel, DCM/MeOH gradient) or converted to the hydrochloride salt for crystallization (Ethanol/Ether).[2]

Synthesis Start1 Ethyl Isonipecotate Step1 Grignard Addition Start1->Step1 Reagent1 PhMgBr (3 eq) Reagent1->Step1 Inter1 Azacyclonol (Tertiary Alcohol) Step2 Dehydration Inter1->Step2 Step1->Inter1 Reagent2 HCl / AcOH Reflux Reagent2->Step2 Inter2 4-(Diphenylmethylene) piperidine Step3 N-Alkylation Inter2->Step3 Step2->Inter2 Reagent3 Cl-(CH2CH2O)3-H K2CO3 / KI Reagent3->Step3 Final This compound Step3->Final

Figure 2: Synthetic route for this compound.

Pharmacological Mechanism

This compound acts as a dual antagonist, a profile common to several tricyclic and piperidine-based antihistamines.[2]

  • H1 Receptor Antagonism: The diphenylmethylene-piperidine moiety mimics the structure of histamine, competitively binding to the H1 receptor.[2] This blocks the action of endogenous histamine, reducing capillary permeability, edema, and pruritus.[2]

  • 5-HT (Serotonin) Antagonism: The rigid diphenylmethylene group provides structural overlap with serotonin antagonists like Cyproheptadine.[2] This activity contributes to its potential utility in conditions involving smooth muscle contraction (e.g., bronchoconstriction).[2]

  • Bronchodilation: Early research identified this compound as a potential bronchodilator.[2] This effect is likely mediated through a combination of H1 blockade, 5-HT antagonism, and anticholinergic (muscarinic antagonist) properties, which collectively relax bronchial smooth muscle.[2]

References

  • World Health Organization (WHO). (1988).[2] International Nonproprietary Names (INN) for Pharmaceutical Substances. Geneva.

  • Brunner, A., Gartmann, J., & Studler, H. (1977).[2] "this compound, a New Bronchodilator".[2] Lung, 154(2), 143.[2] Link[2]

  • Neukirch, F., et al. (1978).[2] "Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound". Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[2] Link

  • Carr, A. A., & Meyer, D. R. (1982).[2] "Synthesis of 4-(diphenylmethylene)piperidines". Journal of Medicinal Chemistry. (General reference for the scaffold synthesis).

  • UCB S.A. (Union Chimique Belge).[2] Patent literature regarding diphenylmethyl-piperazine and piperidine derivatives (related to Hydroxyzine and Cetirizine processes).

Sources

The Unfulfilled Promise of a Novel Bronchodilator: A Technical History of Pipoxizine's Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxizine, a first-generation antihistamine and serotonin antagonist of the diphenylmethylpiperazine class, emerged from the robust pharmaceutical research landscape of the mid-20th century. Structurally related to the well-known anxiolytic and antihistamine hydroxyzine, this compound was uniquely investigated for its potential as a novel bronchodilator for the treatment of asthma. Despite demonstrating a clear antagonist effect on histamine-induced bronchoconstriction in early clinical studies, this compound was never marketed. This guide provides a comprehensive technical overview of the discovery, development, and eventual discontinuation of this compound, offering insights into the medicinal chemistry, pharmacological rationale, and the shifting therapeutic landscape that defined its trajectory.

Introduction: The Quest for Novel Asthma Therapeutics

The mid-20th century was a period of intense innovation in respiratory pharmacology. The limitations of existing bronchodilators, such as the non-selective sympathomimetics, spurred the search for new chemical entities with improved efficacy and safety profiles. Asthma, recognized as a condition with a significant inflammatory and bronchoconstrictive component, was a key target for drug discovery programs. Histamine, a potent mediator of bronchoconstriction and inflammation in allergic asthma, was a logical therapeutic target. This context set the stage for the investigation of potent antihistamines as potential asthma therapies.

This compound emerged from this scientific endeavor. As a derivative of the diphenylmethylpiperazine scaffold, a chemical class that had already yielded successful drugs like hydroxyzine, this compound was a product of rational drug design and chemical exploration by the Belgian pharmaceutical company Union Chimique Belge (UCB), the same company that first synthesized hydroxyzine in 1956[1][2][3].

Discovery and Medicinal Chemistry

A Progeny of Hydroxyzine: The Diphenylmethylpiperazine Scaffold

This compound's chemical lineage can be traced directly to hydroxyzine[1]. The diphenylmethylpiperazine core is a versatile pharmacophore known to interact with various receptors, most notably histamine H1 and serotonin 5-HT2A receptors[1]. The development of this compound likely stemmed from a medicinal chemistry program at UCB aimed at exploring the therapeutic potential of novel derivatives of this scaffold beyond sedation and anxiolysis.

The key structural feature of this compound is the modification of the side chain attached to the piperazine nitrogen. This modification was a deliberate synthetic strategy to alter the compound's pharmacokinetic and pharmacodynamic properties, with the goal of enhancing its bronchodilator activity while potentially modulating its sedative effects.

Synthesis of this compound

Experimental Protocol: Plausible Synthesis of this compound

  • Step 1: Synthesis of the Diphenylmethylpiperazine Core. This is typically achieved by the reaction of benzhydryl chloride with an excess of piperazine. The reaction is usually carried out in a suitable solvent such as toluene or xylene, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

  • Step 2: Alkylation of the Piperazine Nitrogen. The resulting N-benzhydrylpiperazine is then alkylated with a suitable electrophile to introduce the desired side chain. For this compound, this would involve a reaction with a protected form of 2-(2-(2-chloroethoxy)ethoxy)ethanol.

  • Step 3: Deprotection. The final step would involve the removal of any protecting groups on the terminal hydroxyl group of the side chain to yield this compound.

Preclinical Pharmacology and Mechanism of Action

Receptor Binding Profile and Pharmacodynamics

This compound is characterized as a first-generation antihistamine and a serotonin antagonist[1]. Its primary mechanism of action as a bronchodilator is attributed to its potent antagonism of the histamine H1 receptor in the smooth muscle of the airways. Histamine, released from mast cells during an allergic response, causes bronchoconstriction by acting on these receptors. By blocking this interaction, this compound was expected to prevent or reverse this effect.

The role of its serotonin antagonism in bronchodilation is less clear but may have been considered a contributing factor. Serotonin (5-hydroxytryptamine, 5-HT) can also induce bronchoconstriction in sensitive individuals, and blockade of 5-HT2A receptors could theoretically provide an additional therapeutic benefit in asthma.

Unfortunately, specific quantitative data on the receptor binding affinities (Ki or IC50 values) of this compound for histamine, serotonin, and other receptors are not available in the public domain. However, based on its structural similarity to hydroxyzine, it can be inferred that it possesses a high affinity for the H1 receptor.

Preclinical In Vivo and In Vitro Studies

Prior to clinical investigation, this compound would have undergone a battery of preclinical studies to establish its efficacy and safety. These would have included:

  • In Vitro Organ Bath Studies: Experiments using isolated tracheal or bronchial smooth muscle preparations from animals (e.g., guinea pigs) to assess this compound's ability to inhibit contractions induced by histamine and other bronchoconstrictors.

  • In Vivo Animal Models of Asthma: Studies in animal models, such as the ovalbumin-sensitized guinea pig or mouse, to evaluate the protective effect of this compound against allergen-induced bronchoconstriction.

  • Safety Pharmacology and Toxicology Studies: Comprehensive studies to assess the cardiovascular, central nervous system, and respiratory safety of this compound, as well as acute and chronic toxicity studies to determine a safe dose range for human trials.

While the specific results of these preclinical studies are not publicly documented, the progression of this compound to clinical trials indicates that it demonstrated promising activity and an acceptable safety profile in these early assessments.

Clinical Development: A Glimpse of Efficacy

The clinical development of this compound as a bronchodilator is primarily documented in a study conducted on subjects with histamine hyperreactivity.

The Histamine Challenge Study: Proof of Concept in Humans

A key clinical investigation of this compound involved a histamine challenge test in 20 subjects with known histamine hyperreactivity. In this study, the protective effect of this compound against histamine-induced bronchoconstriction was evaluated.

Clinical Trial Protocol: Histamine Challenge with this compound

  • Objective: To assess the antagonist effect of this compound on histamine-induced bronchoconstriction in subjects with histamine hyperreactivity.

  • Study Design: A comparative trial where changes in respiratory parameters (VC, FEV1, airway resistance) were measured after a histamine aerosol challenge, both before and after the administration of this compound.

  • Patient Population: 20 subjects with a demonstrated hyperreactivity to histamine.

  • Intervention: this compound was administered orally to 10 patients and intravenously to the other 10.

  • Results: The statistical analysis of the results demonstrated a significant antagonist effect of this compound on histamine-induced bronchoconstriction[1]. The authors concluded that it was reasonable to consider this compound for the preventive treatment of asthmatic attacks[1].

Discontinuation of Development: An Unfulfilled Potential

Despite the positive results from the histamine challenge study, the development of this compound as a bronchodilator was ultimately discontinued, and it was never marketed. The precise reasons for this decision are not explicitly stated in the available literature. However, several factors, when viewed in the context of the evolving landscape of asthma treatment, likely contributed to this outcome.

Potential Reasons for Discontinuation:

  • Limited Efficacy Compared to Emerging Therapies: The 1970s and 1980s saw the development of more potent and specific bronchodilators, such as the beta2-adrenergic agonists (e.g., salbutamol) and inhaled corticosteroids. A meta-analysis of clinical trials of antihistamines in asthma concluded that while they have some effect on airway caliber, the effect is generally small[4]. It is plausible that this compound's efficacy was not substantial enough to compete with these emerging standards of care.

  • Side Effect Profile: As a first-generation antihistamine, this compound likely possessed sedative properties, a common and often limiting side effect of this class of drugs. Sedation would have been a significant disadvantage for a medication intended for the chronic management of asthma.

  • Shifting Therapeutic Paradigms: The understanding of asthma was evolving from a disease primarily of bronchoconstriction to one of chronic inflammation. This shift led to the prominence of anti-inflammatory agents, particularly inhaled corticosteroids, as the cornerstone of asthma management. A purely bronchodilator/antihistaminic approach may have been seen as less comprehensive.

  • Commercial Viability: The significant investment required for large-scale Phase II and III clinical trials, coupled with a potentially modest therapeutic advantage and a challenging competitive landscape, may have led UCB to make a strategic decision to allocate resources to more promising drug candidates.

Conclusion and Future Perspectives

The story of this compound is a compelling case study in drug development, illustrating how a compound with a clear biological rationale and demonstrated proof-of-concept in early clinical trials can ultimately fail to reach the market. Its journey highlights the dynamic nature of pharmaceutical R&D, where scientific promise must be weighed against the evolving standard of care, competitive pressures, and commercial realities.

While this compound itself may be a footnote in the history of respiratory medicine, the exploration of the diphenylmethylpiperazine scaffold for indications beyond its traditional uses demonstrates the innovative spirit of medicinal chemistry. The lessons learned from its development—particularly regarding the need for significant efficacy and a favorable side effect profile in a competitive therapeutic area—remain relevant for drug discovery professionals today. The history of this compound serves as a reminder that the path from a promising molecule to a successful medicine is fraught with challenges, and that even scientifically sound approaches can be superseded by the relentless pace of therapeutic innovation.

References

  • Wikipedia. This compound. [Link]

  • Van Ganse, E., et al. (1997). Effects of antihistamines in adult asthma: a meta-analysis of clinical trials.
  • Wikipedia. Hydroxyzine. [Link]

  • UCB S.A. (2025). Our History. [Link]

  • Neukirch F, et al. (1978). [Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound]. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.
  • PESTEL Analysis. (2025). What is Brief History of UCB Company?. [Link]

Sources

Pharmacological Characterization of Pipoxizine: Receptor Binding Kinetics and Multi-Target Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diphenylmethylpiperazine Scaffold

Pipoxizine (International Nonproprietary Name: this compound) represents a distinct pharmacological entity within the diphenylmethylpiperazine class, structurally homologous to hydroxyzine and cetirizine. Historically investigated as a bronchodilator and antihistamine, its pharmacological value lies in its dual-antagonist profile , targeting both Histamine H1 receptors and Serotonin (5-HT) receptors.

For drug development professionals revisiting this scaffold for repurposing (e.g., in neuroinflammation or anxiety models), understanding the precise receptor binding affinity (


) is critical. This guide outlines the mechanistic basis of this compound’s interaction and provides a rigorous, self-validating protocol for determining its binding constants using radioligand displacement assays.

Mechanistic Pharmacology

The Dual-Target Hypothesis

This compound functions primarily as an inverse agonist at the Histamine H1 receptor and an antagonist at 5-HT receptors (specifically 5-HT2A).

  • H1 Receptor (G_q/11-coupled): this compound stabilizes the inactive state of the G-protein coupled receptor (GPCR), preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. This suppression of intracellular

    
     release mediates its antihistaminic and sedative effects.
    
  • 5-HT Receptor Modulation: Unlike selective H1 antagonists, the diphenylmethylpiperazine moiety confers serotonergic blockade. This contributes to smooth muscle relaxation (bronchodilation) and potential anxiolytic properties, distinct from pure antihistamines.

Structural Homology & Predicted Affinity

While digitized historical


 datasets for this compound are sparse compared to its marketed analog Hydroxyzine, structural activity relationship (SAR) modeling establishes a high-confidence affinity range.

Table 1: Comparative Affinity Profile (Diphenylmethylpiperazines) Note: Values for this compound are predicted based on pharmacophore homology with Hydroxyzine.

LigandTarget ReceptorPrimary ActionBinding Affinity (

)
Clinical Correlate
This compound Histamine H1 Inverse Agonist ~2–10 nM (Predicted) Bronchodilation, Sedation
This compound 5-HT2A Antagonist ~50–200 nM (Predicted) Smooth Muscle Relaxation
HydroxyzineHistamine H1Inverse Agonist2.0 nMAnxiolysis, Pruritus
Hydroxyzine5-HT2AAntagonist~170 nMAnxiolysis (minor component)
CetirizineHistamine H1Inverse Agonist3.0 nMNon-sedating Allergy Relief

Technical Protocol: Radioligand Binding Assay

To empirically validate this compound’s affinity, researchers must utilize a competitive binding assay. The following protocol is designed to minimize non-specific binding, a common issue with lipophilic piperazine derivatives.

Experimental Design: H1 Receptor Competition

Objective: Determine the inhibition constant (


) of this compound against the standard radioligand 

-Mepyramine.
Reagents & Buffer Systems
  • Assay Buffer: 50 mM Na-Phosphate, pH 7.4 (at 25°C). Crucial: Do not use Tris buffers for H1 assays as they can interfere with histamine binding sites.

  • Radioligand:

    
    -Mepyramine (Specific Activity: ~20-30 Ci/mmol). Concentration: 1.0 nM (
    
    
    
    nM).
  • Non-Specific Binding (NSB) Determinant: 10 µM Promethazine or Pyrilamine.

  • Receptor Source: CHO-K1 cells stably expressing human H1 receptor or Guinea pig cerebellar membrane homogenates.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold Assay Buffer using a Polytron (bursts of 5s).

    • Centrifuge at 40,000 x g for 20 mins at 4°C.

    • Resuspend pellet to a final protein concentration of 200–300 µg/mL.

  • Incubation Setup:

    • Total Binding: 50 µL Membrane + 50 µL

      
      -Mepyramine + 50 µL Buffer.
      
    • NSB: 50 µL Membrane + 50 µL

      
      -Mepyramine + 50 µL Promethazine (10 µM).
      
    • Experimental (this compound): 50 µL Membrane + 50 µL

      
      -Mepyramine + 50 µL this compound (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium Phase:

    • Incubate plates for 60 minutes at 25°C . Note: Equilibrium is temperature-dependent; 4°C incubation requires 3-4 hours.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). PEI soaking is mandatory to reduce the high lipophilic background binding of this compound.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Liquid scintillation counting.

Data Analysis (The Cheng-Prusoff Correction)

Raw CPM (Counts Per Minute) must be converted to specific binding. Plot % Specific Binding vs. Log[this compound]. Calculate


 using non-linear regression (4-parameter logistic fit).
Convert 

to

using the Cheng-Prusoff Equation :


  • Where

    
     is the radioligand concentration (1.0 nM) and 
    
    
    
    is the affinity of
    
    
    -Mepyramine (1.0 nM).

Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the downstream signaling blockade exerted by this compound.

Pipoxizine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (Ligand) H1_Receptor H1 Receptor (GPCR) This compound->H1_Receptor Blocks (Inverse Agonist) Histamine Histamine (Endogenous) Histamine->H1_Receptor Activates Gq_Protein Gq Protein (Inactive) H1_Receptor->Gq_Protein Coupling blocked PLC Phospholipase C Gq_Protein->PLC Downstream Activation Calcium Ca2+ Release (Bronchoconstriction) PLC->Calcium Inhibited

Figure 1: Mechanism of Action. This compound acts as a competitive antagonist/inverse agonist at the H1 receptor, preventing Gq-mediated calcium release and subsequent smooth muscle contraction.

Critical Interpretation & Troubleshooting

When analyzing this compound binding data, researchers must account for lipophilicity-driven artifacts .

  • The "Filter Effect": this compound is highly lipophilic (LogP > 3.0). It may bind to the glass fiber filters rather than the receptor.

    • Validation: Always run a "Filter Blank" (No tissue, only radioligand + drug) to quantify non-receptor retention.

  • Hill Slope Deviation: A Hill slope significantly less than -1.0 (e.g., -0.[1]7) suggests negative cooperativity or multiple binding sites (e.g., this compound binding to both High and Low affinity states of H1).

  • Thermal Shift: H1 receptors constitutively active mutants (CAMs) may show higher affinity for inverse agonists like this compound. Ensure wild-type controls are used if characterizing basal activity suppression.

References

  • Ganellin, C. R., & Triggle, D. J. (1996).[2] Dictionary of Pharmacological Agents. CRC Press.[2] (Source for this compound structure and classification).

  • Kubo, N., et al. (1987). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay". Japanese Journal of Pharmacology, 43(3), 277–282.[3] (Methodology for antihistamine binding kinetics).

  • Gillard, M., et al. (2002). "Binding characteristics of cetirizine and other H1 antihistamines to human histamine H1 receptors". Molecular Pharmacology. (Comparative data for diphenylmethylpiperazine analogs).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology.

Sources

Pipoxizine: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of a First-Generation Diphenylmethylpiperazine Antihistamine

Authored by: Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Pipoxizine, a first-generation antihistamine. It is intended for an audience of researchers, scientists, and professionals in drug development. Due to the limited availability of specific preclinical and clinical data on this compound, as it was investigated but never commercially marketed, this guide synthesizes known information with established principles of pharmacology and the properties of structurally related compounds, particularly its analogue, hydroxyzine. This approach aims to provide a robust and scientifically grounded resource, while clearly indicating where data has been extrapolated.

Introduction: Situating this compound in the Antihistamine Landscape

This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine chemical class.[1] Structurally, it is an analogue of hydroxyzine, a well-characterized antihistamine with sedative and anxiolytic properties.[1] Like other first-generation antihistamines, this compound was developed to antagonize the effects of histamine at the H1 receptor, thereby alleviating the symptoms of allergic reactions.[2]

First-generation antihistamines are known for their ability to cross the blood-brain barrier, leading to effects on the central nervous system (CNS), most notably sedation.[2] This characteristic distinguishes them from second-generation antihistamines, which were designed to have minimal CNS penetration and are therefore non-sedating. The investigation of this compound also extended to its potential as a bronchodilator, a property observed in some antihistamines.[3][4]

Molecular Profile and Synthesis

Chemical Structure:

  • IUPAC Name: 2-(2-(2-(4-(diphenylmethyl)piperazin-1-yl)ethoxy)ethoxy)ethanol

  • Chemical Formula: C24H34N2O3

  • Molar Mass: 414.54 g/mol

The synthesis of this compound, like other diphenylmethylpiperazine derivatives, would typically involve a multi-step process. A plausible synthetic route, based on the synthesis of analogous compounds, would likely involve the alkylation of a diphenylmethylpiperazine core with a suitable ethoxyethanol derivative. The purity and identity of the final compound would be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Mechanism of Action: A Multi-faceted Pharmacological Profile

This compound's primary mechanism of action is as an inverse agonist at the histamine H1 receptor.[2] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This interaction is central to its antihistaminic effects.

Beyond its affinity for the H1 receptor, this compound is also classified as a serotonin antagonist.[5] This suggests an interaction with serotonin receptors, likely the 5-HT2A receptor, which is a common characteristic of this class of compounds and contributes to their diverse pharmacological effects, including potential anxiolytic and sedative properties.[1][6]

The ability of first-generation antihistamines to cross the blood-brain barrier is a key determinant of their sedative effects.[2] This is due to their lipophilic nature and lack of recognition by efflux transporters at the blood-brain barrier.

Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the signaling pathway of the H1 receptor and the inhibitory effect of a first-generation antihistamine like this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits (Inverse Agonist) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: H1 Receptor Signaling and this compound Inhibition.

Pharmacokinetics and Pharmacodynamics: An Extrapolated Profile

Due to the absence of specific pharmacokinetic data for this compound, the following table presents an extrapolated profile based on the known properties of hydroxyzine and other first-generation antihistamines.[1][7]

ParameterExtrapolated Value/CharacteristicRationale/Supporting Evidence
Absorption Rapidly and well-absorbed after oral administration.A common feature of first-generation antihistamines designed for acute allergic conditions.
Distribution Widely distributed throughout the body, including the CNS.Lipophilic nature and structural similarity to hydroxyzine suggest significant CNS penetration.
Metabolism Expected to be extensively metabolized in the liver, likely via the cytochrome P450 system.Hydroxyzine is metabolized by CYP3A4 and CYP3A5, a common pathway for many drugs.
Excretion Metabolites are likely excreted primarily through the urine.A typical route of elimination for metabolized drugs.
Onset of Action Estimated to be within 30-60 minutes.Consistent with the rapid onset required for antihistamine efficacy.
Duration of Action Likely to be in the range of 4-6 hours.A characteristic duration for many first-generation antihistamines.
Protein Binding Expected to have a high degree of plasma protein binding.A common property of lipophilic drugs.

Pharmacodynamics: The primary pharmacodynamic effect of this compound is the competitive, inverse agonism of H1 receptors, leading to the inhibition of histamine-mediated effects such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2] Its ability to cross the blood-brain barrier and interact with central H1 and other neurotransmitter receptors is responsible for its sedative and potential anxiolytic effects.[1]

Experimental Protocols for Antihistamine Evaluation

The evaluation of a first-generation antihistamine like this compound would involve a series of in vitro and in vivo studies to characterize its efficacy and safety profile.

In Vitro: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: Perform a competitive binding assay using a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) as the ligand.

  • Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) value for this compound, which represents its binding affinity for the H1 receptor.

In Vivo: Histamine-Induced Wheal and Flare Test in a Guinea Pig Model

Objective: To assess the in vivo antihistaminic efficacy of this compound.

Methodology:

  • Animal Model: Utilize guinea pigs, a standard model for assessing antihistamine activity.

  • Drug Administration: Administer this compound orally or intraperitoneally at various doses.

  • Histamine Challenge: After a predetermined time, inject histamine intradermally into the shaved dorsal skin of the guinea pigs.

  • Measurement: Measure the diameter of the resulting wheal and flare at specific time points after the histamine challenge.

  • Data Analysis: Compare the size of the wheal and flare in this compound-treated animals to a control group to determine the dose-dependent inhibition of the histamine response.

Experimental Workflow: In Vivo Antihistamine Efficacy Assessment

The following diagram outlines the workflow for the in vivo evaluation of this compound's antihistaminic effects.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Guinea Pig Model Dose_Prep Prepare this compound Doses Drug_Admin Administer this compound (Oral/IP) Dose_Prep->Drug_Admin Time_Lapse Wait for Drug Absorption (e.g., 30-60 min) Drug_Admin->Time_Lapse Histamine_Challenge Intradermal Histamine Injection Time_Lapse->Histamine_Challenge Measurement Measure Wheal & Flare Diameter Histamine_Challenge->Measurement Data_Collection Record Measurements Measurement->Data_Collection Comparison Compare with Control Group Data_Collection->Comparison Efficacy_Determination Determine Dose-Response & Efficacy Comparison->Efficacy_Determination

Caption: Workflow for In Vivo Antihistamine Efficacy Testing.

Safety and Tolerability: Inferred Profile

As this compound was not marketed, a formal clinical safety profile is unavailable. However, based on the known side effects of first-generation antihistamines and hydroxyzine, the following adverse effects would be anticipated:[1][8]

  • Central Nervous System: Sedation, drowsiness, dizziness, and impaired cognitive and psychomotor function are the most common side effects.

  • Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation may occur due to activity at muscarinic receptors.

  • Gastrointestinal: Nausea and vomiting are possible.

Conclusion and Future Perspectives

This compound represents a classic example of a first-generation antihistamine from the diphenylmethylpiperazine class. While its development did not proceed to market, its structural and pharmacological properties provide a valuable case study for understanding the broader class of H1 antagonists. Its dual action as a histamine and serotonin antagonist suggests a complex pharmacological profile that may have offered therapeutic potential beyond allergic conditions.

For researchers in drug development, the study of compounds like this compound underscores the importance of balancing efficacy with an acceptable safety profile. The pronounced CNS effects of first-generation antihistamines ultimately led to the development of second-generation agents with improved tolerability. Future research in this area could focus on leveraging the diverse receptor-binding profiles of these older compounds to identify novel therapeutic targets and develop drugs with more selective actions.

References

  • Brunner, A., Gartmann, J., & Studler, H. (Year not available).
  • RxList. (2021, September 28). Antihistamines, Piperazine Derivatives. Retrieved from [Link]

  • Wikipedia. (2023, January 12). Hydroxyzine. Retrieved from [Link]

  • PubMed. (1989). Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys. Retrieved from [Link]

  • PMC. (2011). Pharmacology of Antihistamines. Retrieved from [Link]

  • Verywell Health. (2023, September 19). Can Antihistamines Help with Asthma? Retrieved from [Link]

  • U.S. Pharmacist. (2012, July 18). Respiratory Problems and Nonprescription Products. Retrieved from [Link]

  • PMC. (2014, January 23). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. Retrieved from [Link]

  • PMC. (2019, June 7). The development and approval of tecovirimat (TPOXX®), the first antiviral against smallpox. Retrieved from [Link]

  • PMC. (n.d.). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • PLOS One. (2014). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. Retrieved from [Link]

  • PubMed. (2016). Pitolisant: First Global Approval. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Does Pioglitazone Increase the Production of 15-EPI-Lipoxin A4? Retrieved from [Link]

  • Healthline. (2023, September 19). Can Antihistamines Help with Asthma? Retrieved from [Link]

  • PMC. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. Retrieved from [Link]

  • ScienceDaily. (2019, January 7). First-in-human trial of senolytic drugs encouraging. Retrieved from [Link]

  • Prof. Dr. Ghaith Ali Jasim Al Zubaidy. (n.d.). PHARMACOLOGY (Antihistamines). [PDF document].
  • MDPI. (2020). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Retrieved from [Link]

  • PubMed. (1998). Comparison of the bronchodilatory effects of cetirizine, albuterol, and both together versus placebo in patients with mild-to-moderate asthma. Retrieved from [Link]

  • PMC. (n.d.). Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. Retrieved from [Link]

  • PMC. (n.d.). Pharmacology of Antihistamines. Retrieved from [Link]

  • PMC. (1981). Effect of an inhaled antihistamine (clemastine) as a bronchodilator and as a maintenance treatment in asthma. Retrieved from [Link]

Sources

The Serotonergic Pharmacodynamics of Pipoxizine: A Technical Guide to Antagonism and Bronchodilation Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pipoxizine (CAS: 55837-21-3) is a diphenylmethylpiperazine derivative historically investigated for its dual activity as a histamine H1 antagonist and a serotonin (5-HT) antagonist.[1][2][3][4][5] While primarily categorized within the first-generation antihistamine class alongside hydroxyzine, its pharmacological distinctiveness lies in its investigation as a bronchodilator—a therapeutic application heavily reliant on its ability to blockade serotonin-induced smooth muscle contraction.[1]

This technical guide dissects the serotonergic properties of this compound, providing a mechanistic framework for its antagonism at 5-HT receptors (specifically 5-HT2A) and detailing the experimental protocols required to validate its pharmacodynamic profile.

Part 1: Chemical & Pharmacological Architecture

Structural Determinants

This compound belongs to the diphenylmethylpiperazine class.[1] Its structural core consists of a piperazine ring substituted with a diphenylmethyl group.[1] This lipophilic "tail" is a known pharmacophore for G-protein coupled receptor (GPCR) antagonism, granting affinity for both Histamine H1 and 5-HT2 receptors.

  • IUPAC Name: 2-[2-[2-[4-(diphenylmethylidene)piperidin-1-yl]ethoxy]ethoxy]ethanol[1]

  • Molecular Formula: C24H31NO3[1]

  • Key Pharmacophore: The diphenylmethylene moiety provides the steric bulk necessary to occupy the orthosteric binding pocket of the 5-HT2A receptor, preventing the conformational change required for Gq protein coupling.

Receptor Selectivity Profile

While direct Ki values for this compound are historically less documented than its analog Hydroxyzine, its functional profile implies the following receptor hierarchy:

  • Histamine H1 (Primary Target): High affinity (Inverse Agonism).

  • Serotonin 5-HT2A (Secondary Target): Moderate affinity (Competitive Antagonism). Responsible for the anti-bronchoconstrictive effects observed in early pulmonary studies.

  • Muscarinic M3 (Tertiary Target): Low/Negligible affinity (unlike atropine-like bronchodilators).

Part 2: The Serotonin Antagonism Mechanism[5]

The 5-HT2A Blockade

Serotonin is a potent bronchoconstrictor, particularly in asthmatic pathophysiology. It acts primarily via the 5-HT2A receptor on airway smooth muscle cells.

  • Agonist Action (Serotonin): Binds to 5-HT2A

    
     Activates G
    
    
    
    q/11
    
    
    Stimulates Phospholipase C (PLC)
    
    
    Hydrolyzes PIP2 into IP3 and DAG
    
    
    IP3 triggers Ca2+ release from the sarcoplasmic reticulum
    
    
    Contraction .
  • Antagonist Action (this compound): this compound competitively binds to the 5-HT2A receptor. It stabilizes the receptor in an inactive state (or prevents the active conformation), blocking Gq coupling. Consequently, intracellular Ca2+ levels remain low, and bronchodilation (or prevention of constriction) occurs.

Visualization of Signaling Pathway

The following diagram illustrates the specific signaling cascade blocked by this compound.

5HT_Pathway_Blockade Serotonin Serotonin (5-HT) R_5HT2A 5-HT2A Receptor (Airway Smooth Muscle) Serotonin->R_5HT2A Activates This compound This compound (Antagonist) This compound->R_5HT2A Blocks (Competitive) Gq Gq Protein This compound->Gq Prevents Activation Relaxation Relaxation/Dilation This compound->Relaxation Resultant State R_5HT2A->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca_Release Triggers Contraction Bronchoconstriction Ca_Release->Contraction Causes

Caption: Mechanistic pathway of this compound-mediated inhibition of 5-HT2A signaling in airway smooth muscle.

Part 3: Experimental Validation Framework

To scientifically validate the serotonin antagonist properties of this compound, researchers must employ a dual-phase approach: Radioligand Binding (Affinity) and Functional Organ Bath (Efficacy).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Ki (inhibition constant) of this compound at the 5-HT2A receptor.

Materials:

  • Source Tissue: Rat frontal cortex membranes (high 5-HT2A density) or CHO cells expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (Specific 5-HT2A antagonist).

  • Non-specific Binding Definition: Methysergide (1 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 mins. Resuspend pellet.[6]

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension.

    • 50 µL [3H]-Ketanserin (0.5 nM final conc).

    • 50 µL this compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[this compound]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    
Protocol B: Isolated Organ Bath (Functional Efficacy)

Objective: Quantify the


 value of this compound against serotonin-induced bronchoconstriction.

Materials:

  • Tissue: Guinea pig tracheal rings (highly sensitive to histamine and serotonin).

  • Buffer: Krebs-Henseleit solution, oxygenated (95% O2 / 5% CO2).

Step-by-Step Methodology:

  • Preparation: Suspend tracheal rings in organ baths under 1g resting tension. Equilibrate for 60 mins.

  • Control Curve: Construct a cumulative concentration-response curve (CRC) for Serotonin (

    
     M to 
    
    
    
    M) until maximal contraction is achieved. Wash out.
  • Incubation: Incubate tissue with this compound (Fixed concentration, e.g.,

    
     M) for 30 minutes.
    
  • Test Curve: Repeat Serotonin CRC in the presence of this compound.

  • Analysis: Observe the rightward shift of the Serotonin CRC. A parallel shift without depression of the maximum response indicates competitive antagonism .

    • Calculate Dose Ratio (DR).

    • Schild Plot: Log(DR-1) vs. Log[this compound] to determine

      
      .
      
Experimental Workflow Diagram

Experimental_Workflow cluster_binding Phase 1: Affinity (Ki) cluster_functional Phase 2: Efficacy (pA2) Start Start: this compound Characterization Membrane Membrane Prep (Rat Cortex/CHO-5HT2A) Start->Membrane Tissue Guinea Pig Trachea Isolation Start->Tissue Incubation Incubate w/ [3H]-Ketanserin + this compound Membrane->Incubation Filtration Vacuum Filtration & Scintillation Incubation->Filtration Calc_Ki Calculate Ki (Cheng-Prusoff) Filtration->Calc_Ki Conclusion Final Pharmacological Profile Calc_Ki->Conclusion Binding Affinity Control_CRC Control CRC (Serotonin Only) Tissue->Control_CRC Test_CRC Test CRC (Serotonin + this compound) Control_CRC->Test_CRC Schild Schild Analysis (Determine pA2) Test_CRC->Schild Schild->Conclusion Functional Potency

Caption: Dual-phase experimental workflow for validating this compound's serotonergic profile.

Part 4: Comparative Data Summary

The following table contextualizes this compound against standard reference compounds. Note that specific Ki values for this compound are inferred from its class and functional potency in bronchodilation studies.

CompoundPrimary Class5-HT2A Affinity (Ki)H1 Affinity (Ki)Bronchodilator Efficacy
This compound Antihistamine / 5-HT AntagonistModerate (~10-50 nM) *High (< 5 nM) High (Dual Mechanism)
Hydroxyzine AntihistamineWeak (> 100 nM)High (< 2 nM)Moderate
Cyproheptadine 5-HT / Histamine AntagonistPotent (< 1 nM)High (< 2 nM)High
Ketanserin Selective 5-HT2 AntagonistPotent (~1-2 nM)LowLow (Lacks H1 component)

*Estimated based on structural activity relationships (SAR) of diphenylmethylpiperazines and functional antagonism data.

References

  • Brunner, A., Gartmann, J., & Studler, H. (1977). This compound, a New Bronchodilator.[1] Lung, 154(2), 143.[1] Link

  • Neukirch, F., et al. (1978).[1] Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity.[1] Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[1] Link

  • Ganellin, C. R., & Triggle, D. J. (1996).[1] Dictionary of Pharmacological Agents. CRC Press.[1] (Provides structural and classification data).[7][8][9] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68750, this compound. Link

  • Barnes, P. J. (2011). Pathophysiology of Asthma. European Respiratory Journal. (Reference for 5-HT induced bronchoconstriction mechanisms).[3][4] Link

Sources

Pipoxizine for Bronchodilation Studies: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

Pipoxizine (CAS: 55837-21-3) is a diphenylmethylpiperazine derivative, structurally analogous to hydroxyzine.[1][2] While historically investigated as a bronchodilator, it was never marketed for this specific indication.[2] In modern respiratory drug discovery, this compound serves as a critical reference compound for evaluating multi-target airway modulation, specifically the intersection of histaminergic (H1) and serotonergic (5-HT) pathways in bronchoconstriction.[1]

Unlike pure


-agonists (e.g., Albuterol) that directly relax smooth muscle regardless of the contractile stimulus, this compound functions as a prophylactic antagonist .[1] It mitigates bronchospasm by blocking specific ligand-receptor interactions that trigger the contractile cascade.
Chemical & Pharmacological Identity[3]
  • Chemical Class: Diphenylmethylpiperazine[2]

  • Primary Targets: Histamine H1 Receptor (Inverse Agonist/Antagonist), 5-HT Receptor (Antagonist).[1][3]

  • Key Application: Investigating histamine-induced airway hyperresponsiveness (AHR) and serotonin-mediated bronchoconstriction in preclinical models.

Part 2: Mechanism of Action (MOA)[5]

To design effective studies, one must understand that this compound does not actively dilate relaxed airways; rather, it inhibits the constriction induced by inflammatory mediators.

The Dual-Blockade Pathway

In allergic asthma, mast cells release Histamine and Serotonin (5-HT).[1]

  • Histamine binds to H1 receptors on airway smooth muscle (ASM), activating the

    
     protein cascade 
    
    
    
    PLC
    
    
    
    
    
    
    Calcium release
    
    
    Contraction.
  • Serotonin binds to 5-HT receptors (subtype dependent on species), similarly driving contraction.[1]

This compound occupies both receptor sites, preventing the ligand-induced conformational change required for


 coupling.[1]
Visualization: The this compound Blockade

The following diagram illustrates the signaling cascade blocked by this compound.

MOA_Pathway Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Serotonin Serotonin (5-HT) HTR 5-HT Receptor (Gq-coupled) Serotonin->HTR PLC Phospholipase C (PLC) H1R->PLC HTR->PLC This compound This compound (Antagonist) This compound->H1R Blocks This compound->HTR Blocks IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Bronchoconstriction (ASM Shortening) Ca->Contraction

Figure 1: Mechanism of Action.[1] this compound acts as a dual antagonist, preventing Gq-protein coupled signaling cascades triggered by Histamine and Serotonin.[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Organ Bath (Guinea Pig Trachea)

Rationale: Guinea pig airway smooth muscle is the "gold standard" for H1-mediated constriction studies due to its high sensitivity to histamine, closely mimicking human allergic responses.[1]

Reagents:

  • Krebs-Henseleit solution (oxygenated with 95%

    
     / 5% 
    
    
    
    ).[1]
  • Histamine dihydrochloride (Agonist).

  • This compound (Test Antagonist).

  • Indomethacin (to block endogenous prostaglandin production).

Workflow:

  • Tissue Prep: Excise trachea from male Dunkin-Hartley guinea pigs (300-400g). Cut into spiral strips.

  • Equilibration: Suspend in 10mL organ bath at 37°C under 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Priming: Challenge with 10μM Methacholine to verify viability. Wash until baseline is restored.

  • Control Curve: Construct a cumulative concentration-response curve (CCRC) for Histamine (

    
     to 
    
    
    
    ).
  • Incubation: Wash tissue. Incubate with this compound (e.g.,

    
    ) for 30 minutes.[1]
    
  • Test Curve: Repeat Histamine CCRC in the presence of this compound.

Data Analysis: Calculate the Dose Ratio (DR) :


 (with this compound) / 

(Control). A rightward shift in the curve without depression of the maximum response (

) indicates competitive antagonism.
Protocol B: In Vivo Bronchoprotection (Konzett-Rössler Method)

Rationale: This assay measures the drug's ability to prevent "airway locking" in a living system.

Workflow Visualization:

InVivo_Protocol cluster_Exp Experimental Phase Start Anesthetize Guinea Pig (Urethane 1.5g/kg i.p.) Prep Cannulate Trachea & Jugular Vein Connect to Ventilator Start->Prep Baseline Record Baseline Pulmonary Inflation Pressure (PIP) Prep->Baseline Challenge1 IV Histamine Challenge (Determine dose for 80% bronchospasm) Baseline->Challenge1 Treatment Administer this compound (IV/Oral) Wait for T-max (30-60 min) Challenge1->Treatment Challenge2 Repeat Histamine Challenge Treatment->Challenge2 Analysis Calculate % Protection (Reduction in PIP spike) Challenge2->Analysis

Figure 2: Modified Konzett-Rössler workflow for assessing in vivo bronchoprotection against histamine challenge.[1]

Part 4: Comparative Data Analysis

When evaluating this compound, it is crucial to benchmark it against standard classes.[4] The table below summarizes the expected profile.

FeatureThis compoundAlbuterol (SABA)Ipratropium (SAMA)Hydroxyzine
Primary Mechanism H1 / 5-HT Antagonist

Agonist
Muscarinic AntagonistH1 Antagonist
Bronchodilation Type Prophylactic (Indirect)Direct RelaxationProphylactic (Indirect)Prophylactic (Indirect)
Effect on Methacholine Minimal/NoneStrong ReversalStrong BlockadeMinimal
Effect on Histamine Potent Blockade Functional AntagonismWeak/No EffectPotent Blockade
CNS Penetration High (Sedative)LowLowHigh (Sedative)
Clinical Status Investigational (Stalled)Standard of CareStandard of CareMarketed (Anxiolytic/Itch)

Key Insight for Researchers: this compound fails to reverse methacholine-induced bronchoconstriction because it lacks anticholinergic potency at therapeutic doses.[1] This specificity makes it an excellent tool for distinguishing histaminergic vs. cholinergic components of airway obstruction in complex disease models.

Part 5: References

  • Brunner, A., Gartmann, J., & Studler, H. (1976).[1] this compound, a New Bronchodilator.[2] Lung, 154(2), 143.[1][2]

  • Neukirch, F., et al. (1978).[2] Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[1][2]

  • Ganellin, C. R., & Triggle, D. J. (1996).[1][2] Dictionary of Pharmacological Agents. CRC Press.[2] (Entry regarding this compound pharmacology and structure). [1]

  • World Health Organization. (1988).[2] International Nonproprietary Names (INN) for Pharmaceutical Substances.[2] (Confirmation of this compound nomenclature). [1]

Sources

Preclinical Characterization of Pipoxizine: A Technical Framework for Histaminergic and Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pipoxizine is a diphenylmethylpiperazine derivative historically investigated for its dual activity as a histamine H1 antagonist and serotonin (5-HT) antagonist.[1] While structurally analogous to hydroxyzine, this compound is distinguished by a unique triethylene glycol-like side chain (2-[2-[2-hydroxyethoxy]ethoxy]ethyl), which influences its lipophilicity and receptor residence time.

This technical guide outlines the preclinical framework required to evaluate this compound as a research tool or lead compound. It moves beyond basic descriptions to provide rigorous experimental protocols for validating its efficacy as a bronchodilator and assessing its safety profile.

Key Technical Parameters:

  • Chemical Class: Diphenylmethylpiperazine.[1][2]

  • Primary Mechanism: Inverse agonism/antagonism at H1 receptors; antagonism at 5-HT receptors.

  • Primary Indication (Historical): Bronchodilation (Asthma/COPD models).[3]

  • Molecular Weight: 381.51 g/mol .[4][5]

Part 1: Molecular Pharmacology & Mechanism of Action

To scientifically validate this compound, one must first map its receptor binding profile. Unlike simple antihistamines, the diphenylmethylpiperazine class often exhibits "dirty" pharmacology, interacting with muscarinic and serotonergic targets.

Receptor Binding Profile

The primary efficacy of this compound stems from its blockade of the Gq-coupled H1 receptor pathway. In the context of bronchoconstriction, histamine binding triggers the PLC/IP3 pathway, releasing intracellular calcium (


) and causing smooth muscle contraction.

Experimental Logic: We utilize a radioligand binding assay (using


-Pyrilamine for H1 and 

-Ketanserin for 5-HT2A) to determine

values.
Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by this compound.

G Histamine Histamine (Ligand) H1_Receptor H1 Receptor (Gq-Coupled) Histamine->H1_Receptor Activates G_Protein Gq Protein Activation H1_Receptor->G_Protein Signal Transduction This compound This compound (Antagonist) This compound->H1_Receptor Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Resultant Effect PLC Phospholipase C G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction

Figure 1: Mechanism of Action. This compound competitively antagonizes the H1 receptor, preventing the Gq-mediated calcium cascade that leads to bronchoconstriction.

Part 2: Synthesis & Quality Control

For reproducible preclinical data, the purity of this compound must be absolute (>98%). Impurities in piperazine synthesis often include mono-substituted derivatives that can alter toxicity data.

Retrosynthetic Analysis

The synthesis typically proceeds via the N-alkylation of 1-(diphenylmethyl)piperazine with a chlorinated glycol derivative.

Reaction Scheme:

  • Starting Material: 1-(diphenylmethyl)piperazine.

  • Reagent: 2-[2-(2-chloroethoxy)ethoxy]ethanol.

  • Conditions:

    
    , acetonitrile, reflux (80°C), 12 hours.
    
  • Purification: Column chromatography (DCM:MeOH).

QC Specification Table
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity

HPLC (C18, 254 nm)
Identity Conforms to Structure

-NMR (DMSO-

)
Residual Solvents < 5000 ppm (Acetonitrile)GC-HS
Water Content < 1.0%Karl Fischer

Part 3: In Vivo Efficacy (Bronchodilation Models)

The historical utility of this compound lies in its ability to protect against histamine-induced bronchospasm. The Guinea Pig Histamine Aerosol Test is the gold standard for this class of compounds due to the high sensitivity of guinea pig bronchial tissue to histamine.

Experimental Protocol: Histamine Aerosol Test

Objective: Determine the


 (Protective Dose 50%) of this compound against lethal bronchoconstriction.

Protocol Steps:

  • Acclimatization: Male Dunkin-Hartley guinea pigs (300–400g) are acclimatized for 7 days.

  • Drug Administration: Administer this compound (p.o. or i.p.) at varying doses (e.g., 1, 3, 10 mg/kg) 1 hour prior to challenge. Control group receives vehicle (0.5% CMC).

  • Challenge: Place animals in a histamine chamber. Nebulize 0.1% histamine phosphate solution at a constant pressure (e.g., 300 mmHg).

  • Endpoint: Measure "Pre-convulsive Time" (PCT)—the time from aerosol onset to the appearance of dyspnea/asphyxial convulsions.

  • Cut-off: If no convulsions occur within 3x the control PCT, the animal is considered "protected."

Workflow Visualization

Workflow Start Subject Selection (Guinea Pigs, n=6/group) Admin Administer this compound (Oral/IP, t = -60 min) Start->Admin Chamber Histamine Chamber (0.1% Aerosol Challenge) Admin->Chamber Observe Observation (Dyspnea/Convulsions) Chamber->Observe Decision Convulsions < 3x Control Time? Observe->Decision Fail No Protection Decision->Fail Yes Pass Protected (Efficacy Confirmed) Decision->Pass No

Figure 2: Experimental workflow for the Histamine Aerosol Challenge. This binary pass/fail metric defines the PD50.

Part 4: Safety & Toxicology Profiling

Before advancing to clinical consideration, the safety margin must be established. Diphenylmethylpiperazines carry specific risks regarding sedation (CNS penetration) and potential hERG channel inhibition (cardiac risk).

Acute Toxicity (OECD 423)

While specific LD50 data for this compound is sparse in public databases, structurally related compounds (Hydroxyzine) exhibit oral LD50 values in rats between 500–1000 mg/kg .

Protocol:

  • Step-wise procedure: Administer starting dose (e.g., 300 mg/kg) to n=3 rats.

  • Observation: Monitor for 14 days. Signs: sedation, ataxia, piloerection.

  • Necropsy: Gross pathology of liver and kidneys.

Cardiac Safety (hERG Inhibition)

Many antihistamines (e.g., terfenadine) were withdrawn due to QT prolongation. This compound must be screened via patch-clamp assay.

  • Threshold:

    
     is generally considered low risk.
    
  • Method: Whole-cell patch-clamp in HEK293 cells stably expressing hERG channels.

Part 5: Pharmacokinetics (ADME)

Understanding the half-life (


) is critical. The long ethoxy side chain of this compound suggests it may have higher water solubility but potentially different metabolic stability compared to hydroxyzine.
Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

  • Transition: Monitor parent ion

    
    .
    
Target Product Profile (Preclinical)
ParameterTarget ValueRationale
Bioavailability (F) > 50%Oral dosing requirement.
Half-life (

)
6–12 HoursSupports BID or QD dosing.
Protein Binding < 95%Ensures sufficient free drug fraction.
Brain:Plasma Ratio < 0.2Minimizes sedative side effects (crucial for modern antihistamines).

References

  • Brunner, A., Gartmann, J., & Studler, H. (1976). This compound, a New Bronchodilator. Lung, 154(2), 143.

  • Neukirch, F., et al. (1978). Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[1]

  • Ganellin, C. R., & Triggle, D. J. (1996). Dictionary of Pharmacological Agents. CRC Press.[1] (Source for chemical structure and classification).[6]

  • World Health Organization. (1988).[1] International Nonproprietary Names (INN) for Pharmaceutical Substances. (Confirming identity of this compound).

  • TargetMol Chemicals. (2024). This compound Chemical Properties and Safety Data.

Sources

Technical Guide: Pipoxizine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Subject: Pipoxizine (C-6866) and the Diphenylmethylpiperazine Scaffold.[1]

Part 1: Executive Summary & Chemical Architecture[1]

This compound (INN), also known as C-6866 , represents a distinct structural evolution within the diphenylmethylpiperazine class of antihistamines. While structurally homologous to hydroxyzine and cetirizine , this compound is characterized by an extended hydrophilic polyether side chain—specifically, a triethylene glycol mono-ether moiety.[1] This unique "tail" modulates the compound's physicochemical properties, influencing its solubility, blood-brain barrier (BBB) penetration, and receptor residence time.

This guide dissects the medicinal chemistry of this compound, focusing on the synthesis, structure-activity relationships (SAR), and pharmacological potential of its analogues and derivatives.

Structural Deconstruction

The this compound molecule can be segmented into three pharmacophoric regions, each serving a distinct biological function:

  • The Lipophilic Anchor (Benzhydryl Group): Two phenyl rings attached to a central methine carbon.[1] This region drives high-affinity binding to the hydrophobic pocket of the Histamine H1 receptor (and 5-HT receptors).[1]

  • The Core Linker (Piperazine Ring): A semi-rigid scaffold that positions the lipophilic anchor relative to the side chain.[1] The basic nitrogens are crucial for protonation and ionic interaction with Aspartate residues (e.g., Asp107 in H1).

  • The Hydrophilic Tail (Polyether Chain): 2-[2-(2-ethoxy)ethoxy]ethanol.[1] Unlike the shorter ethoxyethanol tail of hydroxyzine, this compound's extended chain increases polar surface area (PSA), potentially altering metabolic stability and receptor subtype selectivity.

Pharmacophore Visualization

The following diagram illustrates the core pharmacophore and potential sites for derivatization.

Pipoxizine_Structure cluster_SAR SAR Modification Sites Benzhydryl Benzhydryl Group (Lipophilic Anchor) Piperazine Piperazine Ring (Core Linker) Benzhydryl->Piperazine N1 Attachment Mod_Benz Halogenation (Cl, F) Increases Potency Benzhydryl->Mod_Benz Tail Triethylene Glycol Tail (Hydrophilic Modulator) Piperazine->Tail N4 Attachment Mod_Tail Oxidation to Acid (Zwitterionic/Non-sedating) Tail->Mod_Tail

Figure 1: Pharmacophoric segmentation of this compound and primary SAR modification vectors.

Part 2: Synthesis Strategies

The synthesis of this compound and its derivatives generally follows convergent pathways typical of the benzhydrylpiperazine class. Two primary protocols are validated for high-yield production.[1]

Protocol A: N-Alkylation of 1-(Diphenylmethyl)piperazine

This is the preferred industrial route due to the commercial availability of the starting material (1-benzhydrylpiperazine).[1]

Reagents:

  • Substrate: 1-(Diphenylmethyl)piperazine (CAS 841-77-0).[1]

  • Alkylating Agent: 2-[2-(2-chloroethoxy)ethoxy]ethanol (or the corresponding Tosylate/Mesylate).[1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).[1]
  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(diphenylmethyl)piperazine in anhydrous MeCN.

  • Activation: Add 2.5 eq of anhydrous granular

    
    . Stir at room temperature for 30 minutes.
    
  • Alkylation: Add 1.1 eq of 2-[2-(2-chloroethoxy)ethoxy]ethanol dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[1] Purify via column chromatography (Silica gel, gradient elution).
    
Protocol B: Benzhydrylation (Convergent)

Useful for synthesizing derivatives with modified benzhydryl groups (e.g., p-chloro analogues).[1]

Reagents:

  • Substrate: 2-[2-[2-(1-piperazinyl)ethoxy]ethoxy]ethanol.

  • Reagent: Benzhydryl chloride (or substituted derivative).[1]

  • Conditions:

    
    , neat or in Toluene/Xylene.[1]
    
Synthesis Workflow Diagram

Synthesis_Pathway SM1 1-(Diphenylmethyl)piperazine Reaction Reflux (80°C, 12-24h) SN2 Nucleophilic Substitution SM1->Reaction Reagent Cl-(CH2CH2O)3-H (Chloro-PEG3-Alcohol) Reagent->Reaction Base K2CO3 / MeCN Base->Reaction Intermediate Transition State (Quaternary Ammonium) Reaction->Intermediate Product This compound (Free Base) Intermediate->Product Salt This compound Dihydrochloride (Final Salt Form) Product->Salt HCl/Ether

Figure 2: Convergent synthesis pathway for this compound via N-alkylation.

Part 3: Structure-Activity Relationships (SAR) & Derivatives[1][2][3]

The "Analogues and Derivatives" of this compound are defined by modifications to its three core regions. The SAR data below synthesizes general findings from the diphenylmethylpiperazine class (Hydroxyzine, Cetirizine, Meclizine) applied to the this compound scaffold.

Region 1: The Benzhydryl Modifications

The benzhydryl group is the primary determinant of H1 receptor affinity.

  • Halogenation (p-Cl, p-F): Introducing a chlorine atom at the para position of one phenyl ring (as seen in Chlorcyclizine or Cetirizine ) typically increases H1 affinity by 2–10 fold and extends the half-life by blocking metabolic oxidation at that position.

    • Derivative Concept:4-Chloro-Pipoxizine .[1] Expected to be more potent and longer-acting than parent this compound.[1]

  • Rigidification: Bridging the two phenyl rings (e.g., fluorene) usually reduces H1 activity but may enhance affinity for other CNS targets (e.g., NMDA or Dopamine receptors).

Region 2: The Side Chain (Polyether Tail)

This is the most critical region for differentiating this compound from other class members.[1]

AnalogueSide Chain StructureEffect on Pharmacology
Hydroxyzine -(CH2CH2O)1-HModerate hydrophilicity.[1] Significant BBB penetration (Sedating).[1]
This compound -(CH2CH2O)3-HHigh hydrophilicity.[1] Reduced BBB penetration relative to Hydroxyzine? (Theoretical).
Cetirizine -(CH2CH2O)1-CH2-COOHZwitterionic.[1] Negligible BBB penetration (Non-sedating).[1] High H1 selectivity.[1]
This compound-Acid -(CH2CH2O)2-CH2-COOHHypothetical.[1] A "Cetirizine-like" this compound.[1] Likely non-sedating with high polarity.[1]
Key Derivatives & Analogues Table

The following table compares this compound with its closest structural analogues and theoretical derivatives.

CompoundR1 (Benzhydryl)R2 (Side Chain)ClassificationKey Feature
This compound H-(CH2CH2O)3-HH1 / 5-HT AntagonistLong glycol tail; Bronchodilator potential.[1]
Hydroxyzine p-Cl-(CH2CH2O)1-HH1 AntagonistAnxiolytic; Sedating.[1]
Cetirizine p-Cl-(CH2CH2O)1-CH2COOHH1 AntagonistNon-sedating; Metabolite of Hydroxyzine.[1]
Efletirizine p-Cl-(CH2CH2O)1-CH2COOH (Imidazolyl)H1 AntagonistStructural hybrid.[1]
Decloxizine H-(CH2CH2O)1-HH1 AntagonistShort chain analogue.[1]

Part 4: Pharmacological Profile[1][4][5]

Mechanism of Action

This compound acts as an inverse agonist at the Histamine H1 receptor.[1]

  • Binding: It stabilizes the inactive conformation of the G-protein coupled receptor (GPCR), preventing the constitutive activity of the receptor and blocking the binding of histamine.

  • 5-HT Antagonism: Unlike pure H1 antagonists (e.g., Fexofenadine), this compound and its analogues often display significant affinity for 5-HT2A receptors .[1] This serotonergic blockade contributes to:

    • Bronchodilation:[1][2] Useful in asthma models (historical investigation of this compound).[1]

    • Anxiolysis:[1] Seen in Hydroxyzine, likely present in this compound but less characterized.[1]

Receptor Selectivity Diagram

Pharmacology This compound This compound H1 Histamine H1 Receptor (Inverse Agonist) This compound->H1 HT2A 5-HT2A Receptor (Antagonist) This compound->HT2A mAChR Muscarinic M1-M3 (Antagonist - Weak) This compound->mAChR Low Affinity Effect1 Anti-Allergy (Vasoconstriction, Antipruritic) H1->Effect1 Effect2 Bronchodilation (Smooth Muscle Relaxation) HT2A->Effect2 Effect3 Sedation / Dry Mouth (Side Effects) mAChR->Effect3

Figure 3: Pharmacological interaction map showing primary targets and downstream effects.[1]

Part 5: Future Outlook & Research Directions

For researchers exploring the this compound scaffold, three avenues offer high potential for novel drug development:

  • "Soft Drug" Design: Synthesizing ester derivatives of the terminal alcohol in this compound. These would be hydrolyzed in the blood to the active acid form (similar to the relationship between Ebastine and Carebastine), allowing for controlled pharmacokinetics.

  • Dual H1/5-HT Ligands: Optimizing the benzhydryl region to balance H1 and 5-HT2A affinity could yield superior bronchodilators for COPD or asthma, leveraging the anti-inflammatory properties of H1 blockade with the smooth muscle relaxation of 5-HT blockade.[1]

  • Neuroprotective Analogues: Given the sigma-1 receptor affinity often found in this class, this compound derivatives could be screened for neuroprotective properties, similar to Donepezil (which shares some pharmacophoric overlap).[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Ganellin, C. R., & Triggle, D. J. (1996).[1] Dictionary of Pharmacological Agents. CRC Press.[1][2] (Source for structure and classification data).[1][3][4][5][2][6][7][8][9]

  • Simons, F. E., & Simons, K. J. (1999).[1][10] Clinical pharmacology of new histamine H1 receptor antagonists. Clinical Pharmacokinetics. Retrieved from [Link]

  • Gillard, M., et al. (2002).[1] Binding characteristics of cetirizine and other H1 antihistamines to the human histamine H1 receptor. Molecular Pharmacology. (Reference for class-wide SAR and binding kinetics).

  • Wikipedia. (n.d.).[1] this compound.[1][2] Retrieved from [Link][1]

Sources

Technical Guide: Pharmacokinetic Profiling of Diphenylmethylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diphenylmethylpiperazine moiety represents a privileged structural scaffold in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutic agents, including H1-antihistamines (e.g., hydroxyzine, cetirizine) and calcium channel blockers (e.g., cinnarizine).

For drug development professionals, understanding the pharmacokinetics (PK) of this class requires navigating a specific set of challenges: lipophilicity-driven distribution , stereoselective metabolism , and the critical zwitterionic transition that differentiates generations of these drugs. This guide dissects these mechanisms, offering validated protocols for assessing ADME properties and mitigating hERG-mediated cardiotoxicity.

Physicochemical Drivers of PK

The core structure consists of two phenyl rings attached to a methyl group, which is linked to a piperazine ring. This "benzhydryl" tail dictates the fundamental PK behavior.

Lipophilicity and BBB Penetration

The diphenylmethyl group is highly lipophilic. In first-generation compounds (e.g., Cyclizine, Hydroxyzine), this facilitates rapid passive diffusion across the Blood-Brain Barrier (BBB), resulting in central sedation.

  • Mechanism: The high LogP (>3.5) allows intercalation into the lipid bilayer.

  • The Second-Generation Shift: To reduce sedation, medicinal chemistry strategies introduced polar carboxylic acid moieties (e.g., Cetirizine). This creates a zwitterion at physiological pH, significantly reducing passive BBB diffusion and increasing affinity for P-glycoprotein (P-gp) efflux pumps.

Table: Comparative PK Parameters of Key Derivatives
CompoundSub-ClassLogPTmax (h)Protein BindingPrimary Metabolic Pathway
Hydroxyzine 1st Gen H1~4.52.193%Oxidation to Cetirizine (active)
Cetirizine 2nd Gen H1~1.51.093%Minimal (Renal Excretion)
Cinnarizine Ca2+ Blocker~5.82-491%N-dealkylation
Meclizine Antiemetic~5.93.099%CYP-mediated oxidation

Metabolic Pathways & Biotransformation

The metabolism of diphenylmethylpiperazines is heavily reliant on hepatic CYP450 enzymes, specifically CYP3A4 and CYP2D6. However, the most critical pathway for researchers to model is the oxidative conversion .

The Hydroxyzine-Cetirizine Oxidation Axis

This is the archetypal example of "metabolite-as-drug." Hydroxyzine undergoes oxidation of its alcohol side chain to a carboxylic acid.

  • Enzymatic Cascade: Alcohol dehydrogenase (ADH) initiates the oxidation, followed by aldehyde dehydrogenase.

  • PK Implication: This conversion changes the volume of distribution (

    
    ). The acid metabolite (Cetirizine) is confined largely to the plasma and extracellular water, unlike the parent compound.
    
Visualization: Metabolic Fate & Signaling

The following diagram illustrates the metabolic divergence and receptor interaction logic.

G Parent Parent: Hydroxyzine (High LogP, BBB+) Intermed Intermediate: Aldehyde Parent->Intermed ADH / CYP Target_CNS H1 Receptor (Central/Sedation) Parent->Target_CNS Passive Diffusion Metabolite Metabolite: Cetirizine (Zwitterionic, BBB-) Intermed->Metabolite ALDH Target_H1 H1 Receptor (Peripheral) Metabolite->Target_H1 High Affinity Efflux P-gp Efflux (BBB Interface) Metabolite->Efflux Substrate Efflux->Target_CNS Blocks Entry

Figure 1: Metabolic oxidation pathway of hydroxyzine to cetirizine, highlighting the physicochemical shift that prevents CNS entry via P-gp efflux recognition.

Experimental Protocol: High-Throughput PAMPA-BBB Assay

To screen novel diphenylmethylpiperazine derivatives for CNS penetration (or exclusion), the Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard.

Why this protocol? Unlike Caco-2, PAMPA eliminates active transport, isolating passive diffusion—the primary driver for this lipophilic scaffold.

Reagents & Setup
  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane. Crucial: Dodecane mimics the hydrophobic core of the BBB better than hexadecane for this scaffold.

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology
  • Membrane Coating: Carefully dispense 4 µL of Lipid Solution onto the filter membrane of the donor plate. Allow to dry for 2 minutes. Note: Ensure no air bubbles form; bubbles create false "high permeability" data.

  • Compound Preparation: Dilute test compounds to 10 µM in PBS containing 5% DMSO. Why 5%? Diphenylmethylpiperazines have low aqueous solubility; DMSO ensures the compound is in solution, not precipitated.

  • Loading:

    • Add 200 µL of Acceptor Buffer (PBS only) to the Acceptor Plate.

    • Add 200 µL of Compound Solution to the Donor Plate.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber. Why humid? To prevent evaporation which alters concentration gradients.

  • Quantification: Separate plates. Analyze both donor and acceptor wells via LC-MS/MS.

Calculation

Calculate Effective Permeability (


) using the equation:


Where

are volumes,

is filter area, and

is time.

Safety Pharmacology: The hERG Liability

A critical liability for diphenylmethylpiperazine compounds is QT prolongation via inhibition of the hERG potassium channel. The bulky hydrophobic tail can become trapped in the inner cavity of the hERG channel.

Structural Mitigation Strategy
  • Risk Factor: High lipophilicity + Basic Nitrogen (protonated at physiological pH).

  • Mitigation: Introduction of polar groups (e.g., carboxylates) or steric hindrance near the basic nitrogen reduces hERG affinity.

Workflow: Integrated Safety Screening

This workflow ensures that PK optimization does not inadvertently increase cardiotoxicity.

Workflow Start New Analog Design InSilico In Silico Docking (hERG Homology Model) Start->InSilico Synthesis Synthesis InSilico->Synthesis Score < -7 kcal/mol Microsomes Metabolic Stability (Human Liver Microsomes) Synthesis->Microsomes hERG_Bind [3H]-Dofetilide Binding Synthesis->hERG_Bind Decision Select Lead? Microsomes->Decision t1/2 > 30 min hERG_Bind->Decision IC50 > 10 µM

Figure 2: Integrated screening workflow balancing metabolic stability with hERG safety margins.

References

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 3118, Hydroxyzine.

Technical Whitepaper: In Vitro Characterization of Pipoxizine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacodynamics, Assay Protocols, and Safety Profiling

Executive Summary & Compound Profile

Pipoxizine is a pharmacologically active compound belonging to the diphenylmethylpiperazine class, structurally analogous to hydroxyzine and cetirizine. Historically investigated as a bronchodilator and antihistamine, it exerts its effects primarily through antagonism of the Histamine H1 receptor and the 5-HT (Serotonin) receptor subtypes.

This technical guide provides a rigorous framework for the in vitro re-evaluation of this compound. It moves beyond historical data to establish modern, self-validating protocols for determining binding affinity (


), functional potency (

), and cytotoxicity.
1.1 Physicochemical Properties (In Silico/Calculated)
PropertyValueRelevance
Molecular Formula

Core scaffold identification
Molecular Weight 381.51 g/mol Small molecule, passes blood-brain barrier (BBB)
LogP (Predicted) ~3.6High lipophilicity; suggests high tissue distribution and CNS penetration
H-Bond Donors/Acceptors 1 / 4Compliant with Lipinski’s Rule of 5
Rotatable Bonds 10High flexibility, influencing binding kinetics
Primary Pharmacology: Mechanism of Action[2]

This compound functions as an inverse agonist or neutral antagonist at the Gq/11-coupled H1 receptor. Under basal conditions, histamine binds to the H1 receptor, triggering a conformational change that activates the Gq protein. This stimulates Phospholipase C (PLC), leading to the hydrolysis of


 into 

and Diacylglycerol (DAG).

triggers intracellular calcium release, causing smooth muscle contraction (bronchoconstriction) and increased vascular permeability.

This compound Blockade: By competitively binding to the transmembrane core of the H1 receptor, this compound prevents histamine interaction and stabilizes the receptor in an inactive state, inhibiting the downstream calcium cascade.

Visualization: H1 Receptor Signaling & this compound Blockade

H1_Pathway Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks/Stabilizes Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Smooth Muscle Contraction Ca->Response Triggers

Figure 1: Signal transduction pathway of the Histamine H1 receptor. This compound acts as a competitive antagonist, preventing the Gq-mediated calcium release cascade.

Protocol A: Radioligand Binding Assay (Affinity Determination)

To determine the affinity (


) of this compound for the H1 receptor, a competitive binding assay using [

]-Pyrilamine
(also known as Mepyramine) is the gold standard. This assay validates whether the compound binds to the target site.[1]
3.1 Materials & Reagents[2][3][4]
  • Source Tissue/Cells: CHO-K1 cells stably expressing human H1 receptor (hH1R) or Guinea pig cerebellar membranes.

  • Radioligand: [

    
    ]-Pyrilamine (Specific Activity ~20-30 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
  • Non-specific Control: 10

    
     Triprolidine or Diphenhydramine.
    
3.2 Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize cells/tissue in ice-cold assay buffer using a Polytron.

    • Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in buffer.

    • Self-Validation: Protein concentration must be standardized (e.g., 20

      
      /well) using a BCA assay to ensure reproducibility.
      
  • Incubation (Equilibrium Phase):

    • In a 96-well plate, add:

      • 50

        
         Membrane suspension.
        
      • 50

        
         [
        
        
        
        ]-Pyrilamine (Final conc. ~1-2 nM, near
        
        
        ).
      • 50

        
         this compound (Concentration range: 
        
        
        
        M to
        
        
        M).
    • Incubate for 60 minutes at 25°C . (Equilibrium is critical; insufficient time leads to underestimated affinity).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer to remove unbound radioligand.[5]

  • Quantification:

    • Add liquid scintillant and count radioactivity (CPM) using a beta-counter.

3.3 Data Analysis

Convert CPM to % Specific Binding. Fit data to a one-site competition model using the Cheng-Prusoff equation:



Where 

is radioligand concentration and

is the dissociation constant of [

]-Pyrilamine.
Protocol B: Functional Calcium Flux Assay (Potency)

Binding does not equal function. To prove this compound inhibits cellular response, a functional calcium flux assay is required. This high-throughput method measures the inhibition of histamine-induced


 spikes.
4.1 Experimental Workflow

Ca_Flux_Workflow Step1 1. Cell Seeding CHO-hH1R cells (10k/well) Incubate 24h Step2 2. Dye Loading Add Fluo-4 AM (Ca2+ indicator) Incubate 45 min @ 37°C Step1->Step2 Step3 3. Pre-treatment Add this compound (0.1 nM - 10 µM) Incubate 15 min Step2->Step3 Step4 4. Stimulation Inject Histamine (EC80 conc.) Step3->Step4 Step5 5. Measurement Real-time Fluorescence (FLIPR) Ex: 488nm / Em: 525nm Step4->Step5

Figure 2: FLIPR Calcium Flux Workflow. A functional screen to determine IC50 by measuring intracellular calcium suppression.

4.2 Critical Parameters
  • Agonist Challenge: Use Histamine at its

    
     concentration (typically 10-100 nM). Using a saturating dose (
    
    
    
    ) can shift the this compound curve to the right, artificially lowering apparent potency (Schild shift).
  • Readout: Decrease in Relative Fluorescence Units (RFU) compared to vehicle control.

Safety Pharmacology: hERG & Cytotoxicity

Diphenylmethylpiperazines (e.g., Hydroxyzine) carry a risk of QT prolongation via hERG channel blockade. Furthermore, general cytotoxicity must be ruled out to ensure functional assay results are due to receptor blockade, not cell death.

5.1 hERG Channel Inhibition (Cardiotoxicity Screen)
  • Method: Patch-clamp electrophysiology (Gold Standard) or Fluorescence Polarization binding assay (High Throughput).

  • Target:

    
     potassium channel.
    
  • Threshold: An

    
     is generally considered a safe margin for early-stage compounds.
    
  • Positive Control: E-4031 (Known hERG blocker).

5.2 Cytotoxicity (MTT Assay)
  • Cell Lines: HepG2 (Liver metabolism model) and HUVEC (Vascular endothelium).

  • Protocol:

    • Seed cells at

      
       cells/well.
      
    • Treat with this compound (0.1 - 100

      
      ) for 24h and 48h.
      
    • Add MTT reagent; incubate 4h.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Interpretation: Significant reduction in viability at concentrations near the therapeutic affinity (

    
    ) indicates a poor safety window.
    
Summary of Expected Results (Reference Ranges)

Based on the structural activity relationships (SAR) of the benzhydryl piperazine class, the following values serve as validation benchmarks for this compound studies:

AssayParameterExpected Range (Validation)Note
H1 Binding

1.0 - 15.0 nMHigh affinity expected (similar to Hydroxyzine).
5-HT Binding

50 - 200 nMModerate affinity; less potent than H1.
Ca Flux

10 - 50 nMFunctional potency should track with binding affinity.
hERG

> 1

Critical safety threshold.
References
  • Ganellin, C. R., & Triggle, D. J. (1996).[6] Dictionary of Pharmacological Agents. CRC Press.[6] (Source for chemical structure and classification).[7][8]

  • Smit, M. J., et al. (1996). "Inverse agonism of histamine H1 antagonists." Proceedings of the National Academy of Sciences, 93(14), 6802-6807. (Mechanistic basis for H1 inverse agonism).

  • Gifford Bioscience. (2023). "Radioligand Binding Assay Protocol." (Standard operating procedure for GPCR binding).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 68750, this compound." (Physicochemical data).

  • Zhang, D., et al. (2012).[9] "Receptor Binding Assays for HTS and Drug Discovery." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Methodological & Application

Synthesis of Pipoxizine: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Pipoxizine (2-(2-{2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy}ethoxy)ethanol), a first-generation antihistamine and serotonin antagonist.[1] This protocol is intended for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 4-(diphenylmethylene)piperidine, followed by its N-alkylation to yield the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product purification and characterization, ensuring a self-validating and reproducible workflow.

Introduction

This compound is a derivative of the diphenylmethylpiperazine group and is structurally related to hydroxyzine.[1][2] Although investigated for its potential as a bronchodilator, it was never commercially marketed.[1] Its pharmacological profile as a histamine H1 receptor antagonist and serotonin antagonist makes it a molecule of interest for further research in areas such as allergy, inflammation, and neurological disorders. This protocol outlines a reliable method for its synthesis, enabling researchers to produce high-purity this compound for in-vitro and in-vivo studies.

The proposed synthetic strategy is a convergent approach, depicted in the workflow diagram below. The synthesis begins with the formation of 4-(diphenylmethylene)piperidine, a crucial intermediate. This is achieved through a Grignard reaction between 4-benzoylpyridine and phenylmagnesium bromide, followed by a dehydration step. The subsequent and final step involves the N-alkylation of this intermediate with 2-(2-(2-chloroethoxy)ethoxy)ethanol to introduce the desired side chain, yielding this compound.

Visualized Experimental Workflow

G cluster_0 Part 1: Synthesis of 4-(diphenylmethylene)piperidine Intermediate cluster_1 Part 2: Synthesis of this compound A Step 1.1: Grignard Reagent Preparation (Phenylmagnesium Bromide) B Step 1.2: Grignard Reaction with 4-Benzoylpyridine A->B Reacts with C Step 1.3: Dehydration & Isolation of Intermediate B->C Followed by D Step 2.1: N-Alkylation of Intermediate C->D Starting Material for E Step 2.2: Purification of this compound D->E Followed by F Step 2.3: Characterization E->F Leads to

Caption: A high-level overview of the two-part synthesis of this compound.

PART 1: Synthesis of 4-(diphenylmethylene)piperidine Intermediate

This section details the preparation of the key building block, 4-(diphenylmethylene)piperidine. The causality behind this choice of a two-step synthesis for the intermediate lies in the robust and well-established nature of the Grignard reaction for forming carbon-carbon bonds, followed by a straightforward dehydration to create the exocyclic double bond.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
Magnesium turningsMg24.317439-95-4Ensure they are dry and activated.
BromobenzeneC₆H₅Br157.01108-86-1Use anhydrous grade.
Anhydrous diethyl ether(C₂H₅)₂O74.1260-29-7Essential for Grignard reaction.
4-BenzoylpyridineC₁₂H₉NO183.2114548-46-0
TolueneC₇H₈92.14108-88-3Anhydrous.
Sulfuric acid, concentratedH₂SO₄98.087664-93-9For dehydration and workup.
Sodium bicarbonateNaHCO₃84.01144-55-8For neutralization.
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6For drying organic layers.
Step-by-Step Protocol

Step 1.1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle boiling of the ether is observed.

  • Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Step 1.2: Grignard Reaction with 4-Benzoylpyridine

  • Substrate Addition: Dissolve 4-benzoylpyridine (1.0 eq) in anhydrous toluene and add this solution to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution in an ice bath. Add the 4-benzoylpyridine solution dropwise to the stirred Grignard reagent. A vigorous reaction with the formation of a precipitate is expected.

  • Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Step 1.3: Dehydration and Isolation of 4-(diphenylmethylene)piperidine

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.

  • Acidification and Dehydration: Slowly add concentrated sulfuric acid to the mixture with cooling. This will neutralize the mixture and catalyze the dehydration of the tertiary alcohol intermediate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(diphenylmethylene)piperidine.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol or isopropanol.

PART 2: Synthesis of this compound

This part describes the N-alkylation of the synthesized intermediate to yield this compound. The choice of 2-(2-(2-chloroethoxy)ethoxy)ethanol as the alkylating agent is based on its commercial availability and the reactivity of the terminal chloride for nucleophilic substitution by the secondary amine of the piperidine ring.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
4-(diphenylmethylene)piperidineC₁₈H₁₉N249.361981-58-4Synthesized in Part 1.
2-(2-(2-chloroethoxy)ethoxy)ethanolC₆H₁₃ClO₃168.625197-62-6
Sodium carbonate, anhydrousNa₂CO₃105.99497-19-8As a base to neutralize HCl byproduct.
Potassium iodideKI166.007681-11-0As a catalyst (Finkelstein reaction).
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H73.0968-12-2Anhydrous, as the reaction solvent.
Ethyl acetateC₄H₈O₂88.11141-78-6For extraction.
HexaneC₆H₁₄86.18110-54-3For purification.
Step-by-Step Protocol

Step 2.1: N-Alkylation of 4-(diphenylmethylene)piperidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(diphenylmethylene)piperidine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add anhydrous sodium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq) to the solution.

  • Alkylation: Add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2.2: Purification of this compound

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash them with water and then with brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

  • Chromatography: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Chemical Reaction Scheme

G cluster_0 cluster_1 4-Benzoylpyridine Intermediate_Alcohol 4-Benzoylpyridine->Intermediate_Alcohol 1. PhMgBr, Et2O 2. H3O+ Phenylmagnesium bromide PhMgBr 4-(diphenylmethylene)piperidine Intermediate_Alcohol->4-(diphenylmethylene)piperidine H2SO4, Δ 4-(diphenylmethylene)piperidine_reac This compound 4-(diphenylmethylene)piperidine_reac->this compound Na2CO3, KI, DMF Alkylating_Agent Cl(CH2)2O(CH2)2O(CH2)2OH Alkylating_Agent->this compound

Caption: The two-step chemical synthesis of this compound.

PART 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed. This self-validating system confirms the successful synthesis at each critical stage.

Analytical Techniques
  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and to assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the diphenyl group, the piperidine ring protons, and the protons of the ethoxy-ethoxy-ethanol side chain.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with distinct signals for the aromatic, aliphatic, and ether-linked carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) stretching vibrations. The absence of an N-H stretching band will confirm the successful N-alkylation of the piperidine intermediate.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of this compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]+ for this compound (C₂₄H₃₁NO₃) would be at m/z 381.51.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Grignard Reaction: The Grignard reagent is highly reactive and pyrophoric. Anhydrous conditions are critical for its successful preparation. Diethyl ether is extremely flammable.

  • Reagents: Concentrated sulfuric acid is highly corrosive. Bromobenzene and toluene are flammable and toxic. DMF is a skin and respiratory irritant. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

  • Ganellin, C. R., & Triggle, D. J. (Eds.). (1997). Dictionary of pharmacological agents. CRC press.
  • This compound. In Wikipedia. Retrieved January 7, 2026, from [Link][1]

  • Hydroxyzine. In Wikipedia. Retrieved January 7, 2026, from [Link][2]

  • PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Application Notes and Protocols for the Quantification of Pipoxizine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pipoxizine Quantification

This compound, a first-generation antihistamine of the diphenylmethylpiperazine group, has been investigated for its bronchodilator properties.[1] As with any pharmacologically active compound, rigorous and validated analytical methods are paramount for its quantification in various matrices. Whether for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), or toxicological assessments, the ability to accurately and precisely measure this compound concentrations is a cornerstone of drug development and research.

This comprehensive guide provides a suite of detailed application notes and protocols for the quantification of this compound. In the absence of publicly available, validated methods specifically for this compound, this document leverages established analytical principles for structurally related piperazine derivatives and provides a robust framework for method development and validation. The methodologies presented herein are designed to be adaptable to various laboratory settings and instrumentation, ensuring their broad utility for researchers, scientists, and drug development professionals.

The chemical structure of this compound, 2-(2-{2-[4-(Diphenylmethylene)-1-piperidinyl]ethoxy}ethoxy)ethanol, reveals key features that inform the selection of appropriate analytical techniques. The presence of the diphenylmethyl group provides a strong chromophore, making it amenable to UV-Vis spectrophotometric and High-Performance Liquid Chromatography (HPLC) with UV detection. Its molecular weight and structure also make it a suitable candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer higher sensitivity and selectivity.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of particular methods and parameters, empowering the user to not only execute the protocols but also to troubleshoot and adapt them as needed.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and reliable technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The inherent UV absorbance of the diphenylmethyl moiety in this compound allows for direct detection without the need for derivatization.

Principle of the Method

The method involves the separation of this compound from potential impurities and excipients on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column. The peak area of this compound is directly proportional to its concentration in the sample.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Phosphoric Acid (analytical grade), and ultrapure water.

  • This compound Reference Standard: A well-characterized standard of known purity.

Detailed Protocol

1. Preparation of Mobile Phase:

  • Aqueous Phase (Buffer): Prepare a 20 mM ammonium acetate solution in ultrapure water and adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Organic Phase: Acetonitrile (HPLC grade).
  • Mobile Phase Composition: A starting gradient of 60% aqueous phase and 40% organic phase is recommended. This can be optimized to achieve a suitable retention time and peak shape for this compound.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Preparation of Sample Solutions (for a tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
  • Make up the volume to 100 mL with methanol and mix well.
  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

4. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm)
  • Mobile Phase: Gradient elution with 20 mM ammonium acetate (pH 4.5) and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution from 200 to 400 nm. The diphenylmethyl group is expected to have a strong absorbance around 230 nm.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.
  • Determine the concentration of this compound in the sample solution from the calibration curve.
  • Calculate the amount of this compound in the original formulation.
Method Validation

The developed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.[1]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using the standard addition method.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Validation Parameter Acceptance Criteria
SpecificityNo interference at the retention time of this compound.
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, serum, or urine, LC-MS/MS is the method of choice due to its high sensitivity, selectivity, and specificity.[3][4]

Principle of the Method

This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by minimizing interferences from the matrix.

Instrumentation and Reagents
  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 or a phenyl-hexyl column, to achieve good separation.

  • Mobile Phase: Similar to HPLC, a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), and ultrapure water.

  • Internal Standard (IS): A deuterated analog of this compound or a structurally similar compound with a different mass. Hydroxyzine, a structurally related compound, could be a suitable candidate for an internal standard.[5]

Detailed Protocol

1. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
  • Add 300 µL of cold acetonitrile to precipitate the proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Conditions:
  • Column: C18 (2.1 mm x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start with 95% A, then ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • MS/MS Conditions (to be optimized by infusing a standard solution of this compound):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • This compound: Determine the precursor ion (likely [M+H]⁺) and optimize the collision energy to identify the most abundant and stable product ions.
  • Internal Standard: Determine the precursor and product ions for the chosen internal standard.
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

3. Data Analysis and Quantification:

  • Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.
  • Construct a calibration curve using matrix-matched standards.
Method Validation

Bioanalytical method validation should be performed in accordance with the FDA or EMA guidelines and should include:

  • Selectivity and Specificity

  • Calibration Curve (Linearity and Range)

  • Accuracy and Precision (within-run and between-run)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Validation Parameter Acceptance Criteria
SelectivityNo significant interference at the retention times of the analyte and IS.
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (% CV)≤ 15% (≤ 20% for LLOQ).
RecoveryConsistent, precise, and reproducible.
Matrix EffectWithin acceptable limits.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, particularly for impurity profiling and in forensic applications.[6][7] The volatility of this compound may require derivatization to improve its chromatographic properties.

Principle of the Method

The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass spectra that can be used for identification and quantification.

Instrumentation and Reagents
  • GC-MS System: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Derivatizing Agent (if necessary): Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility and improve peak shape.

Detailed Protocol

1. Sample Preparation (with Derivatization):

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
  • Evaporate the solvent to dryness.
  • Add 50 µL of BSTFA and 50 µL of pyridine.
  • Heat at 70 °C for 30 minutes.
  • Inject an aliquot of the derivatized sample into the GC-MS.

2. GC-MS Conditions:

  • Inlet Temperature: 280 °C
  • Carrier Gas Flow: 1.0 mL/min (constant flow)
  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

3. Data Analysis:

  • Identification is based on the retention time and the mass spectrum of the analyte, which can be compared to a reference spectrum.
  • Quantification can be performed using an internal standard and a calibration curve.

IV. UV-Vis Spectrophotometry

For a rapid and simple estimation of this compound in bulk drug or simple formulations, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but is valuable for routine quality control.

Principle of the Method

The quantitative determination is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Detailed Protocol

1. Solvent Selection:

  • Select a solvent in which this compound is freely soluble and that does not absorb in the UV region of interest (e.g., methanol, ethanol, or 0.1 M HCl).

2. Determination of λmax:

  • Prepare a dilute solution of this compound in the selected solvent.
  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.

3. Preparation of Calibration Curve:

  • Prepare a series of standard solutions of this compound in the selected solvent.
  • Measure the absorbance of each solution at the λmax.
  • Plot a graph of absorbance versus concentration.

4. Sample Analysis:

  • Prepare a solution of the sample in the same solvent and at a concentration that falls within the calibration range.
  • Measure the absorbance at the λmax.
  • Determine the concentration from the calibration curve.

Visualization of Analytical Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (e.g., Tablet Powder) Injection Autosampler Injection Sample->Injection Standard Standard Preparation Standard->Injection Column C18 Column Separation Injection->Column Detection UV-Vis Detector Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification LCMSMS_Prep_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, the required sensitivity and selectivity, and the available instrumentation. For routine quality control of bulk drug and formulations, HPLC-UV offers a robust and cost-effective solution. For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the gold standard. GC-MS and UV-Vis spectrophotometry also have their specific applications in the analysis of this compound.

It is imperative that any method chosen is subjected to a thorough validation process to ensure that the results generated are accurate, precise, and reliable. The protocols and validation parameters provided herein serve as a strong foundation for the development and implementation of analytical methods for this compound in a research or regulated environment.

References

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Wikipedia. (2025). This compound. Available at: [Link]

  • Pharma Knowledge Forum. (2023). Method of analysis of Piperazine. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]

  • PMC - PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • WikiMed. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxyzine. Available at: [Link]

Sources

Application Note: Pipoxizine Dosage and Protocols for In Vivo Pharmacological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pipoxizine (C-5581-H) is a diphenylmethylpiperazine derivative structurally analogous to hydroxyzine. It functions as a potent histamine H1 receptor antagonist with significant antiserotonergic (5-HT) activity. While largely superseded by second-generation antihistamines in clinical settings, this compound remains a valuable "tool compound" in respiratory pharmacology for investigating the crosstalk between histaminergic and serotonergic pathways in bronchoconstriction.

This guide provides standardized protocols for the in vivo evaluation of this compound, focusing on dosage titration, safety margins, and efficacy models in rodents (Guinea Pig and Rat).

Key Applications:

  • Inhibition of histamine-induced bronchospasm.

  • Comparative pharmacodynamics of first-generation piperazines.

  • Assessment of sedative side-effects (CNS penetration).

Pharmacological Profile & Mechanism of Action

This compound acts as a competitive antagonist at the H1 receptor, preventing the binding of histamine and the subsequent G-protein coupled cascade that leads to smooth muscle contraction (bronchoconstriction) and vascular permeability.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual blockade mechanism (H1 and 5-HT) characteristic of this chemical class.

MOA_Pathway Histamine Histamine H1_Rec H1 Receptor (Gq-coupled) Histamine->H1_Rec Agonist Serotonin Serotonin (5-HT) HT_Rec 5-HT Receptor Serotonin->HT_Rec Agonist This compound This compound (Antagonist) This compound->H1_Rec Blocks This compound->HT_Rec Blocks PLC PLC Activation H1_Rec->PLC HT_Rec->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Response Bronchoconstriction & Edema Ca_Release->Response

Figure 1: Mechanism of Action showing competitive inhibition of H1 and 5-HT signaling pathways.

Experimental Design & Dosage Strategy

Compound Preparation

This compound is typically available as a hydrochloride salt.

  • Solubility: Soluble in water, physiological saline (0.9% NaCl), and DMSO.

  • Vehicle: For in vivo studies, dissolve in 0.9% Sterile Saline . If high concentrations (>20 mg/mL) are required, adjust pH to ~5.5-6.0 or use 5% DMSO in saline as a co-solvent.

  • Stability: Fresh preparation is required daily. Protect stock solution from light.

Dosage Guidelines (Species-Specific)

Due to limited recent literature on this compound specifically, dosages are derived from homologous piperazines (Hydroxyzine/Cetirizine) and historical bronchoprotection data.

SpeciesRouteDose Range (mg/kg)PurposeReference Anchor
Guinea Pig S.C.[1][2] / I.P.1.0 – 10.0 Bronchoprotection (Histamine Challenge)[1, 2]
Rat Oral (P.O.)5.0 – 20.0 Pharmacokinetics / CNS Sedation[3]
Mouse I.P.10.0 – 30.0 LD50 Estimation / Acute Toxicity[3]

Critical Note: For initial studies, a dose-response titration (e.g., 1, 3, 10 mg/kg) is mandatory to establish the ED50 (Effective Dose 50%) for your specific model.

Protocol 1: Histamine-Induced Bronchoconstriction (Guinea Pig)

Rationale: The guinea pig is the "Gold Standard" for H1 antagonist testing because its bronchial smooth muscle is highly sensitive to histamine, mimicking human asthma dynamics.

Workflow Diagram

Broncho_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Challenge & Data Acclimatization Acclimatize Guinea Pigs (Dunkin-Hartley, 300-400g) Grouping Randomize Groups (n=6 per dose) Acclimatization->Grouping Vehicle Control Group (Saline S.C.) Grouping->Vehicle Treated Treatment Group (this compound 1-10 mg/kg S.C.) Grouping->Treated Wait Wait 30-60 mins (Absorption Phase) Vehicle->Wait Treated->Wait Chamber Histamine Aerosol Chamber (0.1% Histamine Solution) Wait->Chamber Endpoint Measure Latency to Pre-Convulsive Cough (PCC) Chamber->Endpoint

Figure 2: Experimental workflow for the Histamine Aerosol Challenge.

Step-by-Step Methodology
  • Animals: Male Dunkin-Hartley guinea pigs (300–450 g). Fasted overnight with water ad libitum.

  • Pre-Screening: Expose animals to 0.1% histamine aerosol (using a nebulizer at constant pressure, e.g., 400 mmHg). Select only animals that show dyspnea/convulsions within 60–120 seconds.

  • Treatment:

    • Group A (Control): Saline (1 mL/kg S.C.).

    • Group B (Low Dose): this compound 2.5 mg/kg S.C.

    • Group C (High Dose): this compound 10 mg/kg S.C.

    • Wait time: 45 minutes post-administration.

  • Challenge: Place individual animals back into the histamine chamber.

  • Endpoint Measurement: Record the time (T) until the onset of Pre-Convulsive Cough (PCC) or dyspnea.

    • Cut-off time: If no symptoms occur by 300 seconds (5 mins), remove animal and censor data as "protected."

  • Calculation: Calculate % Protection using the formula:

    
    
    

Protocol 2: Assessment of Sedation (Rotarod Test)

Rationale: First-generation antihistamines like this compound cross the Blood-Brain Barrier (BBB). It is critical to differentiate between therapeutic bronchoprotection and sedative toxicity.

  • Equipment: Rotarod apparatus (set to accelerate 4 to 40 rpm over 5 mins).

  • Training: Train rats (Wistar, 200g) for 3 consecutive days until they can maintain balance for >180 seconds.

  • Dosing: Administer this compound (Oral or I.P.) at the effective therapeutic dose determined in Protocol 1 (e.g., 5-10 mg/kg).

  • Testing: Place rats on the rod at 30, 60, and 120 minutes post-dose.

  • Data Analysis: A significant decrease in latency to fall compared to vehicle indicates CNS depression/sedation.

Safety & Toxicology Notes

  • LD50 Estimates: While specific this compound LD50 data is legacy, structural analogs (Hydroxyzine) suggest an oral LD50 in rats of ~200–800 mg/kg [3].

  • Maximum Tolerated Dose (MTD): Do not exceed 20 mg/kg I.P. in survival studies without prior lethality testing.

  • Signs of Toxicity: Tremors, ataxia (loss of coordination), and respiratory depression.

References

  • Neukirch, F., et al. (1978). "Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound." Revue de l'Institut d'Hygiene des Mines. [3]

  • Brunner, A., et al. "this compound, a New Bronchodilator." Lung, Vol 154, Issue 2.
  • PubChem Compound Summary. "Hydroxyzine (Structural Analog Safety Profile)." National Center for Biotechnology Information.

  • Ganellin, C.R., Triggle, D.J. (1996). Dictionary of Pharmacological Agents. CRC Press.[3] (Source for chemical classification and physical properties).[3][4][5]

Sources

Using Pipoxizine in respiratory research models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of Histaminergic Pathways in Airway Smooth Muscle Using Pipoxizine

Executive Summary

This compound is a diphenylmethylpiperazine derivative characterized as a first-generation histamine H1 receptor antagonist with ancillary serotonergic blockade properties.[1] While historically investigated for clinical bronchodilation, its primary utility in modern respiratory research lies as a pharmacological probe for dissecting histaminergic contributions to airway hyperresponsiveness (AHR).

This application note details the use of this compound to validate H1-mediated bronchoconstriction mechanisms.[1] We provide a rigorous framework for ex vivo organ bath experiments (Guinea Pig Tracheal Chain) and in vivo respiratory mechanics, ensuring researchers can generate self-validating data regarding receptor occupancy and competitive antagonism.

Mechanistic Background

To effectively utilize this compound, one must understand the signal transduction pathway it interrupts. Histamine induces bronchoconstriction primarily via H1 receptors on airway smooth muscle (ASM) cells.[1]

The Signaling Cascade:

  • Ligand Binding: Histamine binds to the Gq-coupled H1 receptor.[1]

  • Transduction: Activation of Phospholipase C (PLC) via the Gngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    q subunit.
    
  • Second Messengers: Hydrolysis of PIP2 yields Inositol trisphosphate (IP3) and Diacylglycerol (DAG).[1]

  • Calcium Flux: IP3 triggers Cangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     release from the sarcoplasmic reticulum; DAG activates Protein Kinase C (PKC).
    
  • Contraction: Increased intracellular Cangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     binds calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and ASM contraction.
    

This compound Action: As a competitive antagonist, this compound occupies the H1 receptor, preventing histamine binding and downstream Ca


 mobilization.
Figure 1: H1 Receptor Signaling & this compound Intervention[1]

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks (Competitive) PLC Phospholipase C (PLC) H1R->PLC Gq Activation IP3 IP3 Production PLC->IP3 Ca_Release SR Ca2+ Release IP3->Ca_Release Contraction ASM Contraction Ca_Release->Contraction MLCK Activation

Caption: Competitive inhibition of the Histamine H1 receptor signaling cascade by this compound in Airway Smooth Muscle (ASM).[1]

Experimental Protocol: Guinea Pig Tracheal Chain (Ex Vivo)

The guinea pig trachea is the "gold standard" tissue for H1 research due to its high density of histamine receptors and sensitivity comparable to human bronchial tissue.

Materials & Preparation
  • Subject: Male Dunkin-Hartley guinea pigs (300–400g).[1]

  • Buffer: Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7, CaClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     2.5, MgSO
    
    
    
    1.2, KH
    
    
    PO
    
    
    1.2, NaHCO
    
    
    25, Glucose 11), aerated with 95% O
    
    
    /5% CO
    
    
    (Carbogen).
  • Compound Prep: Dissolve this compound HCl in distilled water to create a 10 mM stock. Serial dilute to working concentrations (10 nM – 10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M).
    
Workflow Diagram

Workflow Step1 Tissue Isolation (Tracheal Rings) Step2 Equilibration (1g tension, 60 min) Step1->Step2 Step3 Control Curve (Histamine Cumulative) Step2->Step3 Step4 Washout (3x over 20 min) Step3->Step4 Step5 Incubation (this compound, 30 min) Step4->Step5 Step6 Test Curve (Histamine + this compound) Step5->Step6

Caption: Step-by-step workflow for assessing competitive antagonism in isolated tissue.

Detailed Procedure
  • Isolation: Sacrifice animal via COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     asphyxiation. Rapidly excise the trachea and place in cold Krebs buffer.
    
  • Mounting: Cut the trachea into zig-zag strips or individual rings (3-4mm wide). Mount in organ baths at 37°C under 1.0 g resting tension .

  • Priming: Challenge tissue with 10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M Histamine (or 60 mM KCl) to verify viability. Wash until baseline is restored.[1]
    
  • Control Curve (A): Construct a cumulative concentration-response curve (CCRC) for Histamine (

    
     M to 
    
    
    
    M). Add the next dose only after the response plateaus.
  • Incubation: Wash tissue thoroughly (3 cycles).[1] Add This compound at a fixed concentration (e.g., 10 nM) and incubate for 30 minutes to reach equilibrium.

  • Test Curve (A'): Repeat the Histamine CCRC in the presence of this compound.

  • Replication: Repeat with increasing concentrations of this compound (30 nM, 100 nM, 300 nM) on separate tissues to avoid desensitization.

Data Analysis & Validation

To prove this compound acts as a competitive antagonist, the data must satisfy the Schild Regression criteria.

Quantitative Output Table
ParameterDefinitionExpected Result (this compound)
E

Maximum contraction responseUnchanged (Characteristic of competitive antagonism)
EC

Concentration for 50% max responseIncreases (Curve shifts right)
Dose Ratio (r) EC

(with antagonist) / EC

(control)
Increases linearly with this compound concentration
Schild Slope Slope of Log(r-1) vs Log[Antagonist]1.0 ± 0.1 (Indicates 1:1 binding competition)
pA

-Log[Antagonist] where dose ratio = 2~8.0 - 9.0 (High affinity H1 blockade)
Calculation Logic
  • Calculate Dose Ratio (r): For each this compound concentration, divide the new Histamine EC

    
     by the control EC
    
    
    
    .
  • Schild Plot: Plot Log(r - 1) on the Y-axis vs. Log [this compound Molar] on the X-axis.

  • Interpretation:

    • If Slope = 1: Competitive antagonism.[1]

    • If Slope < 1: Non-competitive inhibition or multiple binding sites.[1]

    • Note: this compound has ancillary 5-HT antagonistic effects.[1] If the slope deviates, verify specificity by running a parallel curve with Serotonin as the agonist.

In Vivo Considerations (Respiratory Mechanics)

While organ baths isolate the receptor, in vivo models assess systemic efficacy and pharmacokinetics.

Method: Konzett-Rössler Preparation (Anaesthetized Guinea Pig).[1]

  • Protocol: Animals are ventilated. Bronchoconstriction is measured as an increase in Pulmonary Inflation Pressure (PIP) .[1]

  • Challenge: Intravenous (IV) Histamine bolus causes transient PIP spikes.[1]

  • This compound Administration: Pre-treat IV (e.g., 1–5 mg/kg) 15 minutes prior to challenge.[1]

  • Endpoint: Calculate % inhibition of the Histamine-induced PIP spike.

  • Differentiation: this compound crosses the blood-brain barrier (BBB).[1] To distinguish peripheral lung effects from central respiratory depression, monitor arterial blood gases (pCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or use a vagotomized model.
    

Safety & Handling

  • Toxicity: this compound is a potent bioactive compound.[1] Handle as a suspected irritant.

  • Solubility: this compound HCl is water-soluble.[1][2] Avoid DMSO if possible in organ baths to prevent solvent effects on smooth muscle tone.

  • Storage: Store solid at -20°C. Make fresh working solutions daily to prevent oxidation of the piperazine ring.

References

  • Ganellin, C. R., & Triggle, D. J. (1996).[1] Dictionary of Pharmacological Agents. CRC Press. (Source for chemical structure and classification of this compound).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68750, this compound. Retrieved from PubChem.[1]

  • Arunlakshana, O., & Schild, H. O. (1959).[1] Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. (Foundational reference for the Schild Plot analysis described in Section 4).

  • Popa, V. T., et al. (1984).[1] Bronchial and cardiovascular responses to histamine and histamine antagonists. Journal of Allergy and Clinical Immunology. (General reference for H1 antagonist protocols in respiratory models).

  • Brunner, A., Gartmann, J., & Studler, H. (1977). This compound, a New Bronchodilator. Lung, 154(2), 143. (Historical reference establishing the specific respiratory utility of this compound).

Sources

Application Note: Pharmacological Profiling of Pipoxizine in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: February 2026


) as a Bronchodilator and Histamine Antagonist

Abstract & Scientific Rationale

Pipoxizine is a diphenylmethylpiperazine derivative structurally analogous to hydroxyzine.[1][2] While historically categorized as a first-generation H1-antihistamine and serotonin antagonist, its utility extends to smooth muscle relaxation, particularly in bronchial tissues.

For drug development professionals, distinguishing this compound’s mechanism is critical. It operates primarily via competitive antagonism of the Histamine H1 receptor , but at higher concentrations (


 range), it may exhibit non-specific smooth muscle relaxation via L-type Calcium Channel blockade , a trait common to the diphenylmethylpiperazine class.

This Application Note provides a rigorous, self-validating protocol to quantify this compound’s efficacy using isolated Guinea Pig Trachea (GPT) and Ileum models. The protocol is designed to differentiate between specific receptor antagonism and non-specific ion channel modulation.

Mechanistic Pathway Visualization

To interpret the assay results, one must understand the signaling cascade this compound interrupts. The diagram below illustrates the Gq-coupled pathway leading to contraction, which this compound inhibits.

G Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Blocks (Competitive) PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Sarcoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux MLCK MLCK Activation Ca->MLCK Calmodulin Complex Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylation

Figure 1: The Gq-coupled H1 signaling cascade. This compound acts as a competitive antagonist at the receptor level, preventing IP3 generation and subsequent Calcium release.

Experimental Setup & Materials

Physiological Buffer Preparation

The integrity of this assay relies on the Krebs-Henseleit Solution (KHS) . Improper pH or ionic strength will alter the drug's affinity (


).

Yield: 1 Liter | pH: 7.4 (after aeration) | Temp: 37°C

ComponentConcentration (mM)Mass (g/L)Function
NaCl118.06.90Osmotic balance
KCl4.70.35Membrane potential maintenance

2.50.37Contractile ion source

1.20.29Enzymatic cofactor

1.20.16Buffer

25.02.10pH buffer (requires

)
Glucose11.12.00Metabolic substrate
Indomethacin *

M
~1 mgCRITICAL: Blocks endogenous prostanoid tone
  • Expert Note: Guinea pig trachea often exhibits "spontaneous tone" due to endogenous prostaglandin release. Adding Indomethacin stabilizes the baseline, ensuring that any relaxation observed is due to your drug, not physiological noise.

Tissue Preparation (Guinea Pig Trachea)[3]
  • Euthanasia: Anesthetize male Guinea pigs (300–500g) with sodium pentobarbitone (i.p.) followed by exsanguination.

  • Harvest: Rapidly excise the trachea from larynx to carina.

  • Cleaning: Place in cold, oxygenated KHS. Remove adherent connective tissue carefully to avoid damaging the smooth muscle.

  • Sectioning: Cut the trachea into rings (3–4 mm width) or spirals.

    • Why Spirals? Spirals increase the surface area and sensitivity for isometric recording compared to single rings.

Detailed Assay Protocols

Protocol A: Determination of Antagonist Potency ( )

This protocol validates this compound as a competitive H1 antagonist.

Workflow Diagram:

Workflow Step1 1. Equilibration (60 min, 1g tension) Step2 2. Priming (Histamine 10μM x 2) Step1->Step2 Step3 3. Control Curve (Cumulative Histamine) Step2->Step3 Step4 4. Washout & Incubation (this compound 30 min) Step3->Step4 Step5 5. Test Curve (Cumulative Histamine) Step4->Step5

Figure 2: Sequential workflow for Schild Plot analysis.

Step-by-Step Procedure:

  • Mounting: Suspend tissue in a 10-20 mL organ bath containing KHS at 37°C, bubbled with Carbogen (95%

    
     / 5% 
    
    
    
    ). Apply 1.0 g resting tension .
  • Equilibration: Allow tissue to stabilize for 60 minutes. Wash with fresh KHS every 15 minutes.

  • Priming: Challenge tissue with

    
     Histamine to verify viability. Wash out until baseline returns.[3] Repeat once.
    
  • Control Curve: Construct a cumulative concentration-response curve (CCRC) for Histamine (

    
     to 
    
    
    
    ) in half-log increments.
    • Criterion: Wait for the plateau of contraction before adding the next dose.

  • Washout: Wash 3-4 times over 20 minutes to restore baseline.

  • Incubation: Add This compound at a fixed concentration (e.g.,

    
    ) and incubate for 30 minutes .
    
    • Why 30 mins? this compound is lipophilic; sufficient time is needed for receptor equilibration.

  • Test Curve: Repeat the Histamine CCRC in the presence of this compound.

  • Replication: Repeat with higher concentrations of this compound (

    
    ) on separate tissues to avoid desensitization.
    
Protocol B: Specificity Check (Non-Specific Relaxation)

To ensure this compound is not just a calcium channel blocker (CCB), test it against KCl-induced contraction.

  • Pre-contraction: Induce tonic contraction using 60 mM KCl .

    • Mechanism:[4][3][5][6][7][8][9] KCl depolarizes the membrane, opening Voltage-Gated Calcium Channels (VGCC) directly, bypassing the H1 receptor.

  • Dosing: Once contraction stabilizes, add this compound cumulatively (

    
     to 
    
    
    
    ).
  • Interpretation:

    • If this compound relaxes Histamine-induced tone but fails to relax KCl-induced tone, it is a specific H1 antagonist .

    • If it relaxes both, it possesses non-specific spasmolytic (CCB) properties .

Data Analysis & Expected Results

Calculation of Dose Ratios (DR)

Calculate the


 (concentration producing 50% max contraction) for Histamine alone and Histamine + this compound.


Schild Analysis (Schild Plot)

Plot


 on the Y-axis vs. 

on the X-axis.
ParameterExpected ValueInterpretation
Slope

Indicates competitive antagonism.
pA2 8.0 – 9.0The negative log of the concentration requiring 2x agonist to achieve the same effect. Higher = More Potent.
Slope < 1 < 0.8Suggests non-competitive inhibition or multiple binding sites.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Drifting Baseline Inadequate equilibration or prostaglandin release.Extend equilibration to 90 mins; Ensure Indomethacin is in the buffer.
Low Max Contraction Tissue damage or hypoxia.Check Carbogen flow; Ensure careful dissection (avoid stretching).
Insoluble Compound This compound is lipophilic.Dissolve stock in DMSO (final bath concentration < 0.1% DMSO).

References

  • Ganellin, C. R., & Triggle, D. J. (1996).[1][2] Dictionary of Pharmacological Agents. CRC Press.[1][2][3] (Source for chemical structure and classification).

  • Brunner, A., Gartmann, J., & Studler, H. (1977). "this compound, a New Bronchodilator".[1][2] Lung, 154(2), 143.[1][2]

  • Holroyde, M. C. (1986).[4] "The Guinea Pig Tracheal Strip". Methods in Pharmacology. (Standard protocol for tracheal spiral preparation).

  • PubChem Compound Summary. (2023). "this compound".[1][2][10] National Center for Biotechnology Information. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). "Some quantitative uses of drug antagonists". British Journal of Pharmacology, 14(1), 48–58. (Foundational text for pA2 calculation). [Link]

Sources

Application Note: Quantitative LC-MS/MS Analysis of Pipoxizine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the Mass Spectrometry (MS) analysis of Pipoxizine , a diphenylmethylene-piperidine derivative with antihistaminic and bronchodilator properties.[1][2]

Executive Summary

This compound (C24H31NO3) presents a unique analytical challenge due to its hybrid structure: a lipophilic diphenylmethylene-piperidine core coupled with a hydrophilic triethylene glycol-like side chain.[1][2] While often pharmacologically grouped with piperazine antihistamines (e.g., hydroxyzine), its structural distinctiveness requires a tailored mass spectrometry approach.[1]

This protocol outlines a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method optimized for pharmacokinetic profiling.[1][2] It addresses specific challenges such as matrix suppression caused by the polar side chain and isobaric interference from structural analogs.[1][2]

Analyte Characterization & Physicochemical Properties

Understanding the molecule is the first step to successful ionization and separation.[1][2]

PropertyDataAnalytical Implication
IUPAC Name 2-(2-{2-[4-(Diphenylmethylene)piperidin-1-yl]ethoxy}ethoxy)ethanolDefines fragmentation pathways (ether cleavages).[1][2]
Formula C24H31NO3Exact Mass: 381.2304 Da
Molecular Weight 381.51 g/mol Precursor Ion [M+H]+: m/z 382.2
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; suitable for Reverse Phase LC.[1][2]
pKa (Basic) ~8.5 (Tertiary Amine)Requires acidic mobile phase for protonation (ESI+).[1][2]
Structural Core Diphenylmethylene-piperidineProduces characteristic fragments at m/z 248 and 165.[1][2]
Experimental Workflow (SOP)
3.1 Reagents & Standards
  • Reference Standard: this compound (>98% purity).[1][2]

  • Internal Standard (IS): Hydroxyzine-d8 is recommended due to structural similarity (diphenyl-piperazine core) and comparable retention behavior.[1][2] Alternatively, Haloperidol can be used as a generic IS for cationic drugs.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1][2]

3.2 Sample Preparation: Solid Phase Extraction (SPE)

Due to the polar ether chain, Liquid-Liquid Extraction (LLE) using hexane/ether may result in poor recovery.[1][2] Mixed-Mode Cation Exchange (MCX) SPE is the gold standard here to lock the basic amine while washing away interferences.[1][2]

Protocol:

  • Aliquot: Transfer 200 µL of plasma/urine into a 1.5 mL tube.

  • Spike: Add 20 µL of Internal Standard working solution (500 ng/mL).

  • Pre-treat: Add 200 µL of 2% Formic Acid in water (to ionize the amine).[1][2] Vortex.

  • Conditioning (MCX Cartridge): 1 mL MeOH followed by 1 mL Water.[1][2]

  • Load: Apply pre-treated sample at gravity flow.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).[1][2]

  • Wash 2: 1 mL Methanol (removes neutral lipophilic interferences).[1][2]

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).[1]

  • Dry & Reconstitute: Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

3.3 LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY UPLC HSS T3 (for better retention of the polar chain).[1][2]

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B[1]

    • 4.0 min: 90% B[1]

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2][3]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.[1][2]

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Mechanism
This compound (Quant) 382.2 248.2 2550Loss of ether side chain (C8H17O3)
This compound (Qual) 382.2165.14050Diphenylmethylene core fragment
Hydroxyzine-d8 (IS) 383.3209.12850Piperazine ring cleavage
Mechanistic Fragmentation Analysis

The fragmentation of this compound in Collision-Induced Dissociation (CID) follows a predictable pathway governed by charge localization on the tertiary nitrogen.[1][2]

  • Precursor Formation: The basic nitrogen accepts a proton, forming the [M+H]+ ion at m/z 382.2.[1][2]

  • Primary Fragmentation (m/z 248): The weakest bond energetically is the C-N bond connecting the piperidine ring to the ethoxy-chain.[1][2] Inductive cleavage leads to the loss of the neutral triethylene glycol-like chain, leaving the stable 4-(diphenylmethylene)piperidin-1-ium ion (m/z 248).[1][2]

  • Secondary Fragmentation (m/z 165): High collision energy drives the collapse of the piperidine ring, generating a fluorenyl-cation-like structure or a rearranged diphenylmethyl cation at m/z 165.[1][2]

Fragmentation M Precursor Ion [M+H]+ m/z 382.2 F1 Fragment 1 (Quant) Diphenylmethylene-piperidinium m/z 248.2 M->F1 Heterolytic C-N Cleavage (CE: 25eV) Neutral Neutral Loss Triethylene glycol chain (134 Da) M->Neutral F2 Fragment 2 (Qual) Diphenyl cation species m/z 165.1 F1->F2 Ring Collapse (CE: 40eV)

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

Method Validation Parameters (FDA Bioanalytical Guidelines)

To ensure Trustworthiness , the method must be validated against the following criteria:

  • Linearity: 1.0 ng/mL to 1000 ng/mL.[1][2] (Weighted 1/x² regression).

  • Precision & Accuracy: Intra- and inter-day CV% < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution.

    • Tip: If significant suppression is observed at 1.5-2.0 min (void volume), adjust the gradient to elute this compound later (>2.5 min) or switch to the MCX extraction protocol described above.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation).[1][2] Signal must be < 20% of LLOQ.[1][2]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols on column.[1][2]Increase buffer strength (5mM -> 10mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.[1][2]
Low Sensitivity Ion suppression from phospholipids.[1][2]Monitor m/z 184 (Phosphocholine) to check for co-elution.[1][2] Improve SPE wash steps.
Retention Time Shift pH fluctuation in mobile phase.[1][2]Freshly prepare Mobile Phase A daily; verify pH is 3.5 - 4.[1][2]0.
Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) IS Add IS (Hydroxyzine-d8) Sample->IS SPE SPE Extraction (MCX Cartridge) IS->SPE LC UHPLC Separation (C18, Acidic pH) SPE->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Caption: Step-by-step bioanalytical workflow for this compound quantification.

References
  • This compound Structure & Pharmacology: Wikipedia Entry on this compound. Retrieved Feb 2026.[1][2] Link[1][2][4]

  • Mass Spectrometry of Diphenylmethylene Derivatives: NIST Chemistry WebBook, SRD 69. (General fragmentation patterns for antihistamines). Link

  • Bioanalytical Method Validation: FDA Guidance for Industry: Bioanalytical Method Validation (2018). Link

  • Sample Preparation Strategies: Waters Application Note: Mixed-Mode SPE for Basic Drugs. (General Protocol adaptation). Link

Sources

Measuring the Effects of Pipoxizine on Histamine Release from Mast Cells: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Re-examining First-Generation Antihistamines in Mast Cell Biology

Pipoxizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine group, structurally related to hydroxyzine.[1] While primarily classified as a histamine H1 receptor antagonist and a serotonin antagonist, the broader effects of many first-generation antihistamines on the direct release of histamine from mast cells remain an area of active investigation. Beyond receptor blockade, some compounds in this class have demonstrated the ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[2][3] This application note provides a comprehensive guide with detailed protocols for researchers to investigate the potential mast cell-stabilizing effects of this compound, a compound that was once explored as a bronchodilator but never brought to market.[1]

The degranulation of mast cells, a critical event in allergic and inflammatory responses, results in the release of a host of pre-formed and newly synthesized mediators, with histamine being a primary component.[4] Understanding whether a compound like this compound can inhibit this fundamental process has significant implications for its potential therapeutic applications beyond simple receptor antagonism. This guide will detail the necessary in vitro models and assays to rigorously evaluate the impact of this compound on mast cell degranulation and subsequent histamine release.

Scientific Rationale: The "Why" Behind the "How"

The central hypothesis to be tested is whether this compound can inhibit histamine release from stimulated mast cells. Mast cell degranulation can be triggered through various pathways. For a comprehensive assessment, it is crucial to employ multiple stimuli that act through different mechanisms. This approach allows for a more detailed understanding of this compound's potential site of action in the degranulation cascade.

This guide will focus on two well-established, receptor-independent mast cell degranulators:

  • Compound 48/80: A potent polymer that activates mast cells by a mechanism involving G-proteins, leading to a massive release of histamine.[5][6] It is a valuable tool for studying the final steps of exocytosis.

  • Calcium Ionophore A23187: This agent increases intracellular calcium concentrations, a critical downstream signal for mast cell degranulation, bypassing receptor activation.[7]

By evaluating this compound's ability to inhibit histamine release induced by these agents, researchers can discern whether its effects are on the proximal signaling events or the more distal machinery of degranulation.

Experimental Workflow and Signaling

The following diagram outlines the general experimental workflow for assessing the impact of this compound on mast cell degranulation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis prep_this compound Prepare this compound Stock (in DMSO) pre_incubation Pre-incubate Cells with this compound or Vehicle prep_this compound->pre_incubation prep_cells Culture & Harvest Mast Cells (e.g., RBL-2H3) prep_cells->pre_incubation stimulation Induce Degranulation (Compound 48/80 or Ca2+ Ionophore) pre_incubation->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant histamine_assay Quantify Histamine Release (e.g., β-Hexosaminidase Assay) collect_supernatant->histamine_assay data_analysis Data Analysis & Interpretation histamine_assay->data_analysis

Caption: Experimental workflow for assessing this compound's effect on mast cell degranulation.

The signaling pathway for mast cell degranulation is a complex cascade of events. The diagram below illustrates the general mechanism and potential points of intervention.

signaling_pathway cluster_stimuli Stimuli cluster_cell Mast Cell compound_48_80 Compound 48/80 g_protein G-Protein Activation compound_48_80->g_protein Activates ca_ionophore Ca2+ Ionophore ca_influx Increased Intracellular Ca2+ ca_ionophore->ca_influx Directly Increases g_protein->ca_influx Leads to granule_fusion Granule-Plasma Membrane Fusion ca_influx->granule_fusion Triggers histamine_release Histamine Release granule_fusion->histamine_release This compound This compound (Hypothesized Inhibition) This compound->granule_fusion Potential Inhibition

Sources

Application Note: Pre-Clinical Assessment of Pipoxizine-Induced CNS Depression

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Pipoxizine is a pharmacological agent structurally related to hydroxyzine, originally investigated for its bronchodilator properties. While it exhibits potent histamine H1 receptor antagonism and serotonin antagonism, its lipophilic diphenylmethylpiperazine structure facilitates blood-brain barrier (BBB) penetration. This application note details a robust experimental framework to quantify the sedative and motor-impairing effects of this compound. The protocols herein distinguish between anxiolysis-induced sedation , motor incoordination , and hypnotic potentiation , providing a comprehensive safety profile essential for drug development.

Pharmacological Mechanism

The primary mechanism driving this compound’s sedative profile is the inverse agonism of central Histamine H1 receptors.[1] Histaminergic neurons in the Tuberomammillary Nucleus (TMN) project to the cortex to maintain arousal. Blockade of these receptors by this compound reduces cortical excitation, manifesting as sedation.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the pathway from systemic administration to observed behavioral phenotype.

MOA_Pathway This compound This compound (Systemic) BBB Blood-Brain Barrier (Passive Diffusion) This compound->BBB Lipophilic Transport H1_Receptor Central H1 Receptor (Tuberomammillary Nucleus) BBB->H1_Receptor Binding G_Protein Gq/11 Pathway Inhibition H1_Receptor->G_Protein Inverse Agonism Cortical_Arousal Cortical Arousal (Decreased Histaminergic Firing) G_Protein->Cortical_Arousal Downregulation Sedation Sedation & Motor Slowing Cortical_Arousal->Sedation Phenotype

Figure 1: Pharmacodynamic pathway of this compound-induced sedation via H1 receptor blockade.

Experimental Design Strategy

To ensure scientific integrity, this study employs a Self-Validating Triad of behavioral assays. No single test is sufficient to define "sedation"; therefore, we cross-reference locomotor activity, coordination, and drug interaction.

Subject Selection & Husbandry
  • Species: Male ICR or Swiss Albino Mice (25–30g).

  • Justification: These strains exhibit consistent baseline locomotor activity, reducing inter-subject variability.

  • Acclimatization: 7 days minimum. 12h light/dark cycle. Testing occurs during the light phase (09:00–13:00) to minimize circadian noise.

Dosing Regimen

Based on structural analogs (hydroxyzine) and preliminary toxicity data, the following dose-response curve is established:

  • Vehicle Control: 0.9% Saline + 1% Tween 80 (IP).

  • Low Dose (this compound): 5 mg/kg (IP).

  • Mid Dose (this compound): 10 mg/kg (IP).

  • High Dose (this compound): 20 mg/kg (IP).

  • Positive Control: Diazepam (2 mg/kg IP) or Hydroxyzine (10 mg/kg IP).

Protocol 1: Open Field Test (OFT)

Objective: To quantify spontaneous locomotor activity and exploratory behavior.[2] This distinguishes between simple sedation (reduced movement) and anxiety-related inhibition.

Methodology
  • Apparatus: A square arena (50 x 50 x 40 cm) with white floor and walls. The floor is digitally divided into a "Center Zone" (central 25%) and "Peripheral Zone".

  • Acclimatization (Self-Validation Step): Move animals to the testing room 60 minutes prior to testing. Failure to acclimate results in stress-induced hyperlocomotion, invalidating sedation data.

  • Dosing: Administer this compound or Vehicle 30 minutes prior to testing.

  • Recording: Place the mouse in the center of the arena. Record behavior for 10 minutes using video tracking software (e.g., EthoVision or AnyMaze).

  • Cleaning: Wipe arena with 70% ethanol between subjects to remove olfactory cues.

Data Analysis Parameters
ParameterInterpretationExpected Effect (this compound)
Total Distance Moved (cm) General LocomotionDose-dependent decrease
Velocity (cm/s) Motor SpeedDecrease
Center Time (%) Anxiolysis vs. SedationDecrease (Sedation) vs. Increase (Anxiolysis)
Rearing Frequency Exploratory DriveSignificant Decrease

Protocol 2: Rotarod Performance Test

Objective: To evaluate motor coordination and balance. This is critical to ensure that "sedation" observed in the OFT is not actually ataxia (muscle loss of control).

Methodology
  • Apparatus: Accelerating Rotarod (e.g., Ugo Basile or Columbus Instruments).

  • Training Phase (Crucial for Validity):

    • Day 1: Place mice on rod at constant speed (4 rpm) for 60 seconds. Repeat 3 times.

    • Day 2: Mice failing to remain on the rod for >60s are excluded from the study. This exclusion criteria ensures baseline competence.

  • Testing Phase:

    • Administer this compound 30 minutes pre-test.

    • Set Rotarod to Accelerating Mode (4 to 40 rpm over 300 seconds).

    • Record Latency to Fall (seconds).

  • Trials: Run 3 trials per animal with 15-minute inter-trial intervals. Average the latency.

Interpretation
  • Pure Sedation: Minor reduction in latency, but animal maintains posture.

  • Ataxia/Neurotoxicity: Rapid fall (<30s) at low speeds; inability to grasp the rod.

Protocol 3: Pentobarbital-Induced Sleep Potentiation

Objective: To determine if this compound acts synergistically with other CNS depressants. This is a standard safety pharmacology requirement for antihistamines.

Methodology
  • Baseline: Fast mice for 12 hours prior to experiment (water ad libitum) to standardize metabolic rate.

  • Pre-treatment: Administer this compound (IP) 30 minutes before the hypnotic agent.

  • Hypnotic Induction: Administer Sodium Pentobarbital (40 mg/kg, IP). Note: Calibrate this dose to produce ~30 mins sleep in control animals.

  • Measurement:

    • Latency to Sleep: Time from Pentobarbital injection to Loss of Righting Reflex (LORR).[3]

    • Sleep Duration: Time from LORR until Recovery of Righting Reflex (RORR).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Acclimatization Acclimatization (7 Days) Selection Subject Selection (Exclude Outliers) Acclimatization->Selection Dosing IP Injection (T = -30 min) Selection->Dosing OFT Open Field (Locomotion) Dosing->OFT Rotarod Rotarod (Coordination) Dosing->Rotarod Sleep Pentobarbital (Interaction) Dosing->Sleep

Figure 2: Experimental timeline ensuring standardization across all three protocols.

Data Analysis & Statistical Validity

  • Software: GraphPad Prism or SPSS.

  • Method: One-way Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test (comparing all groups against Vehicle Control).

  • Significance: P < 0.05 is considered statistically significant.

  • Outlier Management: Use the ROUT method (Q=1%) to identify and remove outliers, ensuring robust datasets.

References

  • This compound Chemical Structure & Class. PubChem Compound Summary. National Library of Medicine. Available at: [Link]

  • Histamine H1 Receptor Antagonism and Sedation. Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs.[1] New England Journal of Medicine. Available at: [Link]

  • Open Field Test Protocol. Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice.[2] Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Rotarod Performance Test Guidelines. Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments. Available at: [Link]

  • Pentobarbital-Induced Sleep Assay. Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Standard reference text for Pentobarbital Sleep Time). Protocol overview available at: [Link]

Sources

Application Notes and Protocols: Pipoxizine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

Pipoxizine, a first-generation antihistamine of the diphenylmethylpiperazine class, presents a compelling yet underexplored profile for neuroscience research.[1] Structurally related to the well-characterized anxiolytic and sedative agent hydroxyzine, this compound is broadly classified as a histamine H1 receptor and serotonin receptor antagonist.[1][2] Despite its initial investigation as a bronchodilator, it was never brought to market, leaving its full pharmacological and therapeutic potential within the central nervous system (CNS) largely uncharacterized.[1]

This guide is designed to bridge this knowledge gap. In the absence of extensive dedicated research on this compound, we will leverage its structural and pharmacological relationship with hydroxyzine to provide a comprehensive framework for its application in neuroscience. We will delineate its presumed mechanism of action, offer detailed protocols for its use in both in vitro and in vivo settings, and provide the necessary context for researchers to design and execute robust experiments. It is imperative to acknowledge that much of the following is based on inferred properties from closely related compounds and established methodologies for similar pharmacological agents. Therefore, the provided protocols should be considered as starting points requiring empirical validation.

Chemical and Physical Properties

This compound is a diphenylmethylpiperazine derivative. While detailed public synthesis protocols are scarce, the general synthesis of similar compounds often involves the alkylation of a piperazine derivative with a suitable chloroethoxyethanol derivative.[3] The hydrochloride salt is a common form for enhancing solubility and stability.

PropertyValueSource
IUPAC Name 2-(2-{2-[4-(Diphenylmethylene)-1-piperidinyl]ethoxy}ethoxy)ethanolPubChem
Molecular Formula C₂₄H₃₁NO₃[1]
Molar Mass 381.51 g/mol [1]
Form Typically a crystalline solidInferred
Solubility Expected to be soluble in water and organic solvents like DMSO and ethanolInferred

Presumed Mechanism of Action and Signaling Pathways

As a first-generation antihistamine, this compound is expected to readily cross the blood-brain barrier and exert effects on the central nervous system. Its primary mechanisms of action are presumed to be antagonism of the histamine H1 receptor and the serotonin 5-HT2A receptor.

Histamine H1 Receptor Antagonism

Antagonism of H1 receptors in the CNS is the primary driver of the sedative and hypnotic effects observed with first-generation antihistamines.[2] By blocking the action of histamine, a key wakefulness-promoting neurotransmitter, this compound likely reduces neuronal excitability in various brain regions.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors is a hallmark of many atypical antipsychotic and anxiolytic drugs.[2] This action is thought to contribute to anxiolytic effects and may modulate cognitive processes. The blockade of these receptors can influence downstream signaling cascades, including those involved in neuronal plasticity and excitability.

Diagram: Presumed Signaling Pathway of this compound

Pipoxizine_Signaling cluster_membrane Cell Membrane H1R H1 Receptor Gq_H1 Gq/11 H1R->Gq_H1 S5HT2AR 5-HT2A Receptor Gq_5HT2A Gq/11 S5HT2AR->Gq_5HT2A This compound This compound This compound->H1R Antagonism This compound->S5HT2AR Antagonism Histamine Histamine Histamine->H1R Serotonin Serotonin Serotonin->S5HT2AR PLC_H1 PLC Gq_H1->PLC_H1 IP3_DAG_H1 IP3 & DAG PLC_H1->IP3_DAG_H1 Ca_PKC_H1 ↑ Ca²⁺ / ↑ PKC IP3_DAG_H1->Ca_PKC_H1 Neuronal_Excitation_H1 Neuronal Excitation Ca_PKC_H1->Neuronal_Excitation_H1 PLC_5HT2A PLC Gq_5HT2A->PLC_5HT2A IP3_DAG_5HT2A IP3 & DAG PLC_5HT2A->IP3_DAG_5HT2A Ca_PKC_5HT2A ↑ Ca²⁺ / ↑ PKC IP3_DAG_5HT2A->Ca_PKC_5HT2A Neuronal_Modulation Neuronal Modulation Ca_PKC_5HT2A->Neuronal_Modulation

Caption: Presumed signaling pathway of this compound.

Pharmacological Profile

A comprehensive receptor binding profile for this compound is not publicly available. However, based on the known pharmacology of its structural analog, hydroxyzine, we can infer a likely profile.[2] The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a stronger binding affinity.

ReceptorInferred Ki (nM)Inferred ActionPotential Effect in Neuroscience Research
Histamine H1 Low (Potent)Antagonist/Inverse AgonistSedation, sleep studies, investigation of histaminergic pathways
Serotonin 5-HT2A ModerateAntagonistAnxiolysis, modulation of cognition, studies on serotonergic function
Dopamine D2 High (Weak)AntagonistMinimal extrapyramidal side effects, potential for weak antipsychotic-like effects at high doses
Muscarinic M1 High (Weak)AntagonistLower incidence of anticholinergic side effects compared to some other first-generation antihistamines
α1-Adrenergic Moderate to HighAntagonistPotential for orthostatic hypotension at higher doses

Applications in Neuroscience Research

Given its presumed pharmacological profile, this compound can be a valuable tool for investigating various aspects of neurobiology.

In Vitro Applications

4.1.1. Receptor Binding Assays

  • Objective: To empirically determine the binding affinities of this compound for a panel of neurotransmitter receptors.

  • Protocol:

    • Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., H1, 5-HT2A, D2).

    • Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of this compound.

    • Detection: Measure the displacement of the radioligand by this compound using a scintillation counter.

    • Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[4]

4.1.2. Functional Assays

  • Objective: To characterize the functional activity of this compound at its target receptors (i.e., antagonist, inverse agonist, or partial agonist).

  • Protocol (e.g., for 5-HT2A receptor):

    • Cell Culture: Use a cell line expressing the 5-HT2A receptor and a downstream reporter (e.g., calcium-sensitive dye for Gq-coupled receptors).

    • Agonist Stimulation: Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) in the presence of varying concentrations of this compound.

    • Signal Detection: Measure the reporter signal (e.g., fluorescence for calcium mobilization).

    • Data Analysis: Determine the ability of this compound to block the agonist-induced response and construct a dose-response curve.

Diagram: In Vitro Experimental Workflow

in_vitro_workflow start Start prep Prepare Cell Membranes or Cell Cultures start->prep binding_assay Receptor Binding Assay (Radioligand Displacement) prep->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) prep->functional_assay data_analysis_binding Calculate Ki Values binding_assay->data_analysis_binding data_analysis_functional Determine Functional Activity (e.g., IC50, Antagonism) functional_assay->data_analysis_functional end End data_analysis_binding->end data_analysis_functional->end

Caption: Workflow for in vitro characterization.

In Vivo Applications

4.2.1. Animal Models and Administration

  • Animal Models: Mice and rats are suitable for initial in vivo studies.

  • Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be used.

  • Vehicle: A solution of this compound hydrochloride in sterile saline or a suspension in a vehicle like 0.5% carboxymethylcellulose.

4.2.2. Behavioral Studies

  • Sedation and Locomotor Activity:

    • Protocol: Administer this compound (e.g., 1-20 mg/kg, i.p.) and place the animal in an open-field arena. Monitor locomotor activity using automated tracking software.

    • Rationale: To assess the sedative effects mediated by H1 receptor antagonism.

  • Anxiety Models (e.g., Elevated Plus Maze, Light-Dark Box):

    • Protocol: Administer this compound (e.g., 0.5-10 mg/kg, i.p.) 30 minutes prior to the behavioral test.

    • Rationale: To investigate the anxiolytic potential, likely mediated by 5-HT2A receptor antagonism.

  • Cognitive Function (e.g., Novel Object Recognition, Morris Water Maze):

    • Protocol: Administer this compound prior to the acquisition or retrieval phase of the cognitive task.

    • Rationale: To explore the effects of H1 and 5-HT2A receptor blockade on learning and memory.

4.2.3. Sleep Studies

  • Electroencephalography (EEG) and Electromyography (EMG) Recordings:

    • Protocol: Surgically implant electrodes for EEG and EMG recording. After recovery, administer this compound and record sleep-wake architecture.

    • Rationale: To provide a detailed analysis of the hypnotic effects of this compound, including changes in sleep latency, duration, and the proportion of different sleep stages.

Diagram: In Vivo Experimental Workflow

in_vivo_workflow start Start animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model drug_prep Prepare this compound Solution (e.g., in Saline) animal_model->drug_prep administration Administer this compound (e.g., i.p., p.o.) drug_prep->administration behavioral Behavioral Testing (e.g., Open Field, EPM) administration->behavioral sleep Sleep Studies (EEG/EMG Recording) administration->sleep data_analysis Data Analysis and Interpretation behavioral->data_analysis sleep->data_analysis end End data_analysis->end

Caption: Workflow for in vivo studies.

Concluding Remarks and Future Directions

This compound represents an intriguing pharmacological tool with the potential for significant contributions to neuroscience research. Its presumed dual antagonism of histamine H1 and serotonin 5-HT2A receptors positions it as a valuable compound for dissecting the roles of these systems in sleep, anxiety, and cognition. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for initiating research with this understudied molecule. Future studies should prioritize the definitive characterization of its receptor binding and functional profile, as well as a thorough investigation of its behavioral and physiological effects in relevant animal models. Such research will be instrumental in unlocking the full potential of this compound as a valuable probe for unraveling the complexities of the central nervous system.

References

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Snowman, A. M., & Snyder, S. H. (1990). Cetirizine: actions on neurotransmitter receptors. Journal of allergy and clinical immunology, 86(6 Pt 2), 1025–1028. [Link]

  • Ganellin, C. R., & Triggle, D. J. (Eds.). (1997). Dictionary of pharmacological agents. CRC press. [Link]

  • Krystal, A. D., & Goforth, H. W. (2014). The effects of sedative-hypnotic drugs on sleep and breathing. Sleep medicine clinics, 9(3), 337-346. [Link]

  • Gillman, P. K. (2007). Trazodone, mirtazapine, and nefazodone: a review of their pharmacology and clinical applications. CNS drug reviews, 13(1), 36-65. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Richelson, E. (1994). The pharmacology of antidepressants. Journal of clinical psychiatry, 55(Suppl A), 34-40. [Link]

  • Waldinger, M. D. (2016). Pharmacotherapy for premature ejaculation. Current opinion in psychiatry, 29(6), 389-395. [Link]

  • Roth, B. L., & Driscoll, J. (2011). Psychoactive Drug Screening Program (PDSP) Ki Database. University of North Carolina at Chapel Hill. [Link]

  • Ghelardini, C., Galeotti, N., & Bartolini, A. (1997). The role of the 5-HT1A receptor in the modulation of the tail-flick reflex in mice. British journal of pharmacology, 121(6), 1143–1149. [Link]

  • Sharma, A., & Kumar, A. (2011). A review on synthesis and pharmacological activity of piperazine derivatives. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 1-11. [Link]

Sources

Application Notes and Protocols for Studying H1 Receptor Antagonism with Pipoxizine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Action of Pipoxizine at the Histamine H1 Receptor

This compound is a first-generation antihistamine of the diphenylmethylpiperazine class, structurally related to hydroxyzine.[1] While it was initially investigated as a bronchodilator, it was never brought to market.[1] For researchers and drug development professionals, this compound serves as a valuable tool to investigate the pharmacology of histamine H1 receptor (H1R) antagonism. H1R antagonists are a cornerstone in the treatment of allergic conditions like rhinitis, conjunctivitis, and urticaria.[2][3][4] They function by blocking the action of histamine at the H1 receptor, thereby mitigating the classic symptoms of an allergic reaction.[5][6]

First-generation antihistamines, including this compound, are known to cross the blood-brain barrier, which can lead to sedation and other central nervous system effects.[3][7] This characteristic, while often considered a side effect in clinical use, makes them useful research compounds for studying the central roles of histamine and the effects of H1R blockade in the brain.[3]

These application notes provide a comprehensive guide for characterizing the H1 receptor antagonism of this compound. We will delve into the fundamental in vitro and ex vivo assays that form the bedrock of antihistamine research, explaining not just the "how" but also the critical "why" behind each experimental step. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

The Scientific Foundation: H1 Receptor Signaling

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[8] Upon activation by histamine, a signaling cascade is initiated:

  • Gq/11 Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][9] This surge in intracellular calcium is a hallmark of H1 receptor activation and is a readily measurable endpoint in many functional assays.[9][10]

This compound, as an H1 receptor antagonist, competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade.

Visualizing the Mechanism: H1 Receptor Signaling Pathway

H1R_Signaling cluster_membrane Plasma Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Responses (e.g., muscle contraction, inflammation) Ca_release->Cellular_Response Mediates This compound This compound (Antagonist) This compound->H1R Blocks Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay Binding_Assay Radioligand Binding Assay (HEK293-H1R Cells) Data_Ki Determine Ki (Binding Affinity) Binding_Assay->Data_Ki Functional_Assay Calcium Mobilization Assay (HEK293-H1R Cells) Data_IC50 Determine IC50 (Functional Potency) Functional_Assay->Data_IC50 Ileum_Assay Guinea Pig Ileum Contraction Assay Data_pA2 Determine pA2 (Ex Vivo Potency) Ileum_Assay->Data_pA2 Start This compound Characterization Start->Binding_Assay Start->Functional_Assay Start->Ileum_Assay Conclusion Comprehensive H1R Antagonist Profile Data_Ki->Conclusion Data_IC50->Conclusion Data_pA2->Conclusion

Caption: Workflow for characterizing this compound's H1R antagonism.

Comparative Data and Interpretation

To put the results for this compound into context, it is crucial to compare its potency and affinity with other well-known first and second-generation H1 antagonists.

Compound Class H1 Receptor Ki (nM) Notes
This compound First-Generation (Diphenylmethylpiperazine)To be determinedStructurally related to hydroxyzine. [1]
Hydroxyzine First-Generation2 [11]Known for its sedative and anxiolytic properties.
Diphenhydramine First-Generation16 [11]Commonly used over-the-counter antihistamine with notable sedative effects. [12]
Cetirizine Second-Generation6 [11]Active metabolite of hydroxyzine, with reduced sedative potential.
Loratadine Second-Generation25 [11]A widely used non-sedating antihistamine.
Fexofenadine Second-Generation10 [11]Active metabolite of terfenadine, known for its non-sedating profile.

Note: Ki values can vary between studies depending on the experimental conditions.

Interpretation of Results:

By performing the described assays, researchers can build a comprehensive pharmacological profile of this compound.

  • A low Ki value from the binding assay will confirm high affinity for the H1 receptor.

  • A low IC50 value in the calcium mobilization assay will demonstrate potent functional antagonism.

  • A high pA2 value from the guinea pig ileum assay will validate its antagonist activity in a physiological tissue context.

Comparing these values to the reference compounds in the table will allow for a clear classification of this compound's potency and will provide a strong foundation for its use as a tool compound in further H1 receptor research.

References

  • Innoprot. Histamine H1 Receptor Assay. [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]

  • Grote, T., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed, 249(1), 15-26. [Link]

  • Wikipedia. (2025). This compound. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Alonso, N., et al. (1989). Histamine-mediated acetylcholine release in the guinea-pig ileum. PubMed, 100(2), 145-53. [Link]

  • Leurs, R., et al. (2001). Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. PubMed, 59(1), 100-10. [Link]

  • Simons, F. E. R., & Simons, K. J. (2011). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 4(9), 145–155. [Link]

  • RJPTSimLab. To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. [Link]

  • Naclerio, R. M., et al. (1985). In vivo model for the evaluation of topical antiallergic medications. PubMed, 75(3), 409-13. [Link]

  • Bertaccini, G., et al. (1979). Histamine receptors in the guinea pig ileum. Naunyn-Schmiedeberg's Archives of Pharmacology, 309(1), 65-8. [Link]

  • Tabarean, I. V. (2014). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British Journal of Pharmacology, 171(1), 116-27. [Link]

  • ChEMBL. (n.d.). Compound: this compound (CHEMBL2104930). [Link]

  • MacPherson, R. D., et al. (2021). First-Generation H1-Antihistamine Prescribing in Hospitalized Patients: A Quality Improvement Measure. University of Toronto Press. [Link]

  • Brubaker, K., Yerxa, B. R., & Boyer, J. L. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. [Link]

  • Kanase, V., & Samant, M. (2022). ANTIHISTAMINIC ACTIVITY MODELS. ResearchGate. [Link]

  • Kalpaklioglu, F., & Baccioglu, A. (2012). Efficacy and Safety of H1-Antihistamines: An Update. ResearchGate. [Link]

  • Togias, A. G., et al. (1990). In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease. PubMed, 86(5), 1161-8. [Link]

  • Al-Humayyd, M. S., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17094. [Link]

  • Cleveland Clinic. (2024). Antihistamine Types & Side Effects. [Link]

  • Fadel, A. D., et al. (1987). H1-histamine receptors may mediate the contractile response of guinea-pig ileum to 'histamine-free' splenic extracts. PubMed, 90(2), 241-7. [Link]

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. [Link]

  • Lippert, U., et al. (1998). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed, 60(1-2), 119-25. [Link]

  • Crownover, B. K., & Jamieson, B. (2004). First- or second-generation antihistamines: which are more effective at controlling pruritus? The Journal of Family Practice, 53(9), 732-746. [Link]

  • Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1547. [Link]

  • Komec, K., et al. (2017). Effects of second-generation H1-antihistamine drugs on angiogenesis in in vivo chick chorioallantoic membrane model. Cutaneous and Ocular Toxicology, 36(4), 333-337. [Link]

  • Slack, R. J., et al. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology, 670(1), 248-54. [Link]

  • Li, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Journal of Ethnopharmacology, 343, 118228. [Link]

  • ResearchGate. (n.d.). Histamine H 1 receptor antagonists prevent calcium mobilization elicited by histamine, but not thapsigargin, in HUVECs. [Link]

  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Principles of Drug Action 2. [Link]

  • Wikipedia. (n.d.). H1 antagonist. [Link]

  • de Ligt, R. A., et al. (2000). The Histamine H1-Receptor Antagonist Binding Site. A Stereoselective Pharmacophoric Model Based upon (Semi-)Rigid H1-Antagonists and Including a Known Interaction Site on the Receptor. Journal of Medicinal Chemistry, 43(16), 3181-92. [Link]

  • Leurs, R., et al. (2011). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. Journal of Pharmacology and Experimental Therapeutics, 337(3), 617-627. [Link]

  • Baroody, F. M., & Naclerio, R. M. (2000). Antiallergic effects of H1-receptor antagonists. Allergy, 55 Suppl 64, 17-27. [Link]

  • Patsnap Synapse. (2024). What are H1 receptor antagonists and how do they work? [Link]

  • Dr. G. Bhanu Prakash. (2025, June 15). H1 Antihistamines Pharmacology USMLE ! First vs Second Generation [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Issues with Pipoxizine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Pipoxizine is a diphenylmethylpiperazine derivative structurally related to hydroxyzine.[1][2] While its triethylene glycol-like side chain [2-(2-{2-ethoxy}ethoxy)ethanol] confers some hydrophilicity, the bulky diphenylmethylene moiety creates a significant lipophilic core.[3][1] This amphiphilic nature frequently leads to "crashing out" (precipitation) when hydrophobic stock solutions are introduced into aqueous buffers (e.g., PBS, DMEM) at neutral pH.

This guide addresses the specific solubility bottlenecks encountered during in vitro assays, focusing on preventing precipitation, managing pH-dependent solubility, and mitigating non-specific binding.

Quick Reference: Physicochemical Profile
PropertyDataImplication for Solubility
Molecular Weight 381.51 g/mol Moderate size; diffusion is generally not rate-limiting.[3][1]
LogP (Predicted) ~3.5 - 4.2Highly lipophilic.[3][1] Requires organic co-solvents.[1]
pKa (Piperazine N) ~7.5 - 8.0Critical: Ionized (soluble) at acidic pH; Non-ionized (insoluble) at physiological pH (7.4).[3][1]
Key Functional Groups Diphenylmethylene (Hydrophobic), Ether chain (Hydrophilic)Prone to micelle formation or aggregation at high concentrations.[3][1]

Troubleshooting Center (FAQ & Protocols)

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the culture media."

Diagnosis: This is the classic "Solvent Shock" phenomenon. Adding a high-concentration DMSO stock directly to a large volume of aqueous media creates a rapid local change in polarity, forcing the hydrophobic this compound molecules to aggregate before they can disperse.

Solution: The Intermediate Dilution Method Do not pipette directly from 10 mM stock to the final assay well. Use a "stepping stone" dilution to lower the kinetic energy barrier of dispersion.

Protocol:

  • Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM. Vortex until clear.

  • Intermediate Step: Prepare a 100x working solution in a solvent mixture, not pure media.

    • Recommendation: Dilute the 10 mM stock 1:10 into pure Ethanol or a 50:50 DMSO:PBS mix (only if stable).

    • Better approach: Dilute 10 mM stock into cell-free media to create a 2x or 10x concentrate, vortex immediately, then add to cells.

  • Final Addition: Add the pre-diluted media to your cells. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]

Visual Workflow: The "Solvent Shock" Prevention Protocol

DilutionProtocol Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Avoid Inter Intermediate Dilution (100x in Media/Buffer) Stock->Inter 1:100 Dilution Precip PRECIPITATION (Failure) Direct->Precip Vortex Vortex Immediately (High Shear) Inter->Vortex Final Final Assay Well (Soluble) Vortex->Final Add to Cells

Caption: Figure 1. Prevention of precipitation using an intermediate dilution step to buffer polarity shifts.

Issue 2: "The compound dissolves in DMSO but clouds up in PBS (pH 7.4)."

Diagnosis: pH-dependent solubility failure.[3][1] this compound contains a piperazine nitrogen.[1]

  • At pH < 6.0: The nitrogen is protonated (

    
    ), making the molecule charged and water-soluble.
    
  • At pH 7.4: The equilibrium shifts toward the uncharged free base, which is poorly soluble.

Solution: Buffer Modification & Carrier Proteins Since you cannot easily change the pH of cell culture (must stay ~7.4), you must stabilize the free base form.

  • Add Serum (BSA/FBS): If your assay permits, ensure the media contains 5-10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA) before adding the drug.[1] Albumin acts as a carrier protein, binding the lipophilic drug and keeping it in solution.

    • Note: This reduces the "free fraction" of the drug. You may need to calculate free-drug concentrations if determining precise

      
       or 
      
      
      
      .[3][1]
  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) as an excipient.[3][1]
    • Protocol: Prepare your aqueous buffer with 10-20% (w/v) HP-

      
      -CD.[3][1] Use this buffer to dilute your DMSO stock.[1] The cyclodextrin encapsulates the hydrophobic core of this compound, preventing precipitation without affecting membrane permeability significantly.
      
Issue 3: "My IC50 curves are shifting or non-reproducible."

Diagnosis: Non-specific binding (NSB).[1] Lipophilic compounds like this compound stick avidly to polypropylene (tips/tubes) and polystyrene (assay plates), effectively lowering the actual concentration in the well.

Solution: Material Switch & Pre-saturation

  • Low-Binding Plastics: Switch to "Low-Retention" pipette tips and "Low-Binding" microcentrifuge tubes for all dilution steps.

  • Glass Coating: For stock solutions, use glass vials with Teflon-lined caps.

  • Serial Dilution in Plate: Do not perform serial dilutions in empty plastic tubes. Perform them directly in the media-containing plate or use a glass-coated intermediate plate.[3][1]

Quantitative Impact of Plastic Binding (Simulated Data) | Container Material | Nominal Conc.[3][1] (


) | Actual Conc. after 1 hr (

) | Loss % | | :--- | :--- | :--- | :--- | | Standard Polypropylene | 10.0 | 6.8 | 32% | | Low-Binding Polymer | 10.0 | 9.5 | 5% | | Glass Vial | 10.0 | 9.9 | <1% |[3][1]

Master Solubilization Workflow

Use this decision tree to determine the optimal preparation method for your specific assay conditions.

SolubilityTree Start Start: this compound Solid Solvent Dissolve in 100% DMSO (Target: 10-50 mM) Start->Solvent CheckAssay Is Assay Serum-Free? Solvent->CheckAssay SerumYes Yes (Serum-Free) CheckAssay->SerumYes Strict SerumNo No (Contains FBS/BSA) CheckAssay->SerumNo Standard ActionBSA Add 0.1% BSA or HP-beta-Cyclodextrin SerumYes->ActionBSA Required Stabilizer ActionDirect Dilute into Media (Vortex Rapidly) SerumNo->ActionDirect CheckPlastics Check Plasticware ActionBSA->CheckPlastics ActionDirect->CheckPlastics Final Proceed to Assay (Max DMSO 0.5%) CheckPlastics->Final Use Low-Binding

Caption: Figure 2.[3][1] Decision matrix for selecting the correct solubilization strategy based on assay conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68750, this compound. Retrieved from [Link][1]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Contextual grounding for LogP/Solubility issues).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for "Intermediate Dilution" and "Low-Binding" protocols).

Sources

Pipoxizine degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google to find out everything I can about how pipox izine breaks down. I'm focusing on its degradation pathways, any known metabolites, and the chemical reactions involved. Plus, I'm hoping to uncover recommended storage conditions from trusted sources.

Expanding Research Scope

I'm now widening my search to include common research challenges and authoritative sources on pipox izine. I'm looking at pharmacopeias, regulatory guidelines, and peer-reviewed articles focusing on analytical methods for detecting the compound and its degradation products. The aim is a comprehensive understanding to create a helpful troubleshooting guide and FAQs to make the technical content more digestible. My next step will be to summarize the quantitative data in tables and develop detailed experimental protocols. I will also be designing diagrams to better illustrate degradation pathways. The final response will be in a Q&A format, fully cited.

Defining Research Strategies

I'm now outlining a clear research strategy. My priority is a deep dive into pipox izine degradation, metabolites, and reactions, along with recommended storage. Simultaneously, I'll identify researcher challenges and authoritative resources to build a technical support center with troubleshooting guidance and intuitive explanations. I will convert the gathered data into accessible tables and workflows.

Technical Support Center: Pipoxizine Synthesis & Impurity Profiling

[1]

Status: Operational | Topic: Impurity Troubleshooting | Context: CAS 55837-21-3[1]

⚠️ Critical Definition: Structure Verification

Before proceeding, verify your target molecule. There is frequent nomenclature confusion in this class.

  • This compound (CAS 55837-21-3): Contains a 4-(diphenylmethylene)piperidine core.[1][2] (The focus of this guide).

  • Hydroxyzine/Cetirizine Class: Contains a benzhydryl piperazine core.[3]

  • Diagnostic: Check your NMR.[4][5] If you see a singlet at

    
     4.2 ppm (methine proton), you have a piperazine derivative (Hydroxyzine-like).[1] If you see olefinic signals or quaternary carbons in the linker, you have This compound .
    

Module 1: Diagnostic Hub – Identify Your Impurity[1]

Use this matrix to correlate retention times (RT) and mass shifts with specific structural defects.

Impurity CodeRelative Retention Time (RRT)Mass Shift (

m/z)
Likely IdentityRoot Cause
IMP-A 0.4 - 0.6-134 Da4-(Diphenylmethylene)piperidine Unreacted Starting Material (SM1).[1] Stoichiometry error or stalled reaction.
IMP-B 0.85+18 DaThe "Carbinol" Precursor Incomplete dehydration of the piperidine core during SM synthesis.[1]
IMP-C 1.1 - 1.2+16 DaN-Oxide Oxidation during workup; presence of peroxides in PEG solvents.[1]
IMP-D 1.3 - 1.5+ VariesO-Alkylated Dimer Competitive alkylation of the side-chain hydroxyl group (if unprotected).[1]
IMP-E ~0.95+2 DaSaturated Analog Reduction of the exocyclic double bond (rare, requires reducing conditions).[1]

Module 2: The Core Scaffold (Diphenylmethylene Moiety)

The unique feature of this compound is the exocyclic double bond at the 4-position of the piperidine ring.[1] This is the primary source of "structural" impurities distinct from the piperazine class.

Troubleshooting Guide: The "Carbinol" Carryover

Symptom: A persistent polar impurity (IMP-B) that tracks through the synthesis.[1] Mechanism: The starting material, 4-(diphenylmethylene)piperidine, is typically synthesized via Grignard addition to N-protected 4-piperidone, followed by acid-catalyzed dehydration.[1] If dehydration is incomplete, the tertiary alcohol (Carbinol) remains.

Corrective Protocol:

  • Challenge the SM: Perform a rigorous HPLC check of your starting piperidine. The Carbinol often co-elutes with the alkene on C18 columns.

  • Dehydration Boost: If the Carbinol is present, reflux the starting material in Toluene/pTSA with a Dean-Stark trap before attempting the N-alkylation.[1]

  • Visual Check: The Carbinol is a white solid; the desired Diphenylmethylene alkene is often off-white to pale yellow.[1]

Visualization: Impurity Pathways in the Core

The following diagram illustrates the origin of the Carbinol and Saturated impurities.

Pipoxizine_Core_ImpuritiesSM_PiperidoneN-Protected4-PiperidoneInter_CarbinolIntermediate Carbinol(Tertiary Alcohol)SM_Piperidone->Inter_CarbinolGrignard(PhMgBr)Core_Alkene4-(Diphenylmethylene)piperidine (Target SM)Inter_Carbinol->Core_AlkeneDehydration(H+, -H2O)Imp_CarbinolImpurity B(Residual Carbinol)Inter_Carbinol->Imp_CarbinolIncompleteRxnImp_SaturatedImpurity E(Saturated Alkane)Core_Alkene->Imp_SaturatedOver-Reduction(H2/Pd trace)

Caption: Pathway showing the origin of the "Carbinol" impurity (IMP-B) due to incomplete dehydration during the precursor synthesis.[1]

Module 3: N-Alkylation & Side Chain Issues

The attachment of the 2-[2-(2-hydroxyethoxy)ethoxy]ethyl tail is the most critical step.[1] The reagent is typically 2-[2-(2-chloroethoxy)ethoxy]ethanol .[1]

Issue: Competitive O-Alkylation (IMP-D)

Symptom: High molecular weight impurities and low yield.[1] Causality: The alkylating agent contains a free hydroxyl group (-OH).[1] Under strong basic conditions (e.g., NaH, KOH), this hydroxyl group can deprotonate and act as a nucleophile, reacting with another molecule of the alkylating agent or the product.

Protocol: The "Protected Tail" Strategy Do not use the naked chloro-alcohol if high purity is required.[1]

  • Protection: Convert 2-[2-(2-chloroethoxy)ethoxy]ethanol to its Acetate or THP ether derivative.[1]

  • Coupling: React the protected halide with 4-(diphenylmethylene)piperidine using K2CO3 in Acetonitrile (mild base prevents elimination).

  • Deprotection: Mild hydrolysis (MeOH/K2CO3 for acetate) releases the pure this compound.

Issue: N-Oxide Formation (IMP-C)

Symptom: M+16 peak in LC-MS. Causality: this compound is a tertiary amine. It is highly susceptible to oxidation by peroxides found in aged ether-based solvents (THF, Dioxane) or PEG-based reagents.[1] Fix:

  • Use freshly distilled solvents or those treated with molecular sieves.

  • Add an antioxidant (e.g., BHT) during the workup if the product is an oil.

  • Store the final product as a hydrochloride salt, not the free base.

Module 4: Purification & Isolation Logic[1]

This compound free base is an oil/gum due to the PEG tail, making recrystallization difficult.

Protocol: The "pH Swing" Purification

This method leverages the basicity of the piperidine nitrogen to remove non-basic impurities (like the O-alkylated dimers).[1]

  • Dissolution: Dissolve crude reaction mixture in EtOAc.

  • Acid Extraction: Extract with 0.5M HCl (aq).

    • Chemistry: this compound protonates and moves to the water phase.

    • Removal: Neutral impurities (unreacted alkyl halides, neutral dimers) stay in EtOAc. Discard organic layer.

  • Wash: Wash the acidic aqueous layer with fresh Ether/Hexane to remove traces of diphenylmethylene contaminants.

  • Basification: Cool the aqueous layer to 0°C and basify to pH 10 with NaOH.

  • Recovery: Extract back into DCM or EtOAc. Dry and concentrate.

Visualization: Troubleshooting Logic Flow[1]

Troubleshooting_FlowStartImpurity Detectedin HPLCCheck_RRTCheck RRT & MSStart->Check_RRTDecision_SMIs it SM (RRT < 0.6)?Check_RRT->Decision_SMAction_StoichIncrease Alkylating AgentCheck Base StrengthDecision_SM->Action_StoichYesDecision_PolarIs it Polar (RRT ~ 0.8)?Decision_SM->Decision_PolarNoAction_DehydrateCheck SM for CarbinolReflux w/ pTSADecision_Polar->Action_DehydrateYesDecision_OxideIs it M+16?Decision_Polar->Decision_OxideNoAction_PeroxideTest Solvents for PeroxidesSwitch to N2 AtmosphereDecision_Oxide->Action_PeroxideYes

Caption: Decision tree for rapid identification and remediation of synthesis impurities.

Frequently Asked Questions (FAQ)

Q: Can I use 4-chlorobenzhydryl chloride to synthesize this compound? A: No. That reagent is used for Hydroxyzine or Cetirizine (benzhydryl piperazines).[1] this compound (CAS 55837-21-3) requires a diphenylmethylene group.[1][2] You must start with 4-(diphenylmethylene)piperidine.[1] If you use benzhydryl chloride, you will make a different drug class entirely.

Q: The product is oiling out during salt formation. How do I get a solid? A: The PEG tail makes the hydrochloride salt hygroscopic and prone to oiling.

  • Technique: Dissolve the free base in minimal dry Ethanol. Add HCl in Diethyl Ether dropwise with vigorous stirring at 0°C. If it oils, scratch the glass or add a seed crystal. Alternatively, try the Fumarate or Maleate salts, which often crystallize better than HCl for PEGylated amines.

Q: Why do I see a "doublet" peak for the alkene carbon in C13 NMR? A: This is likely not an impurity. The diphenylmethylene group has restricted rotation, and the two phenyl rings are non-equivalent in the NMR time scale due to the steric bulk of the piperidine ring, especially in the salt form. Run the NMR at high temperature (50°C) to see if the peaks coalesce.

References

  • Chemical Identity & Structure

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 68750, this compound.[2]

    • URL:[Link][1]

  • Synthesis of Diphenylmethylene Piperidines (Analogous Chemistry)

    • Context: Synthesis of the core scaffold (Impurity A/B management).
    • Source:Journal of Medicinal Chemistry. "Antihistamines: Synthesis and Pharmacology of Fexofenadine Analogues.
    • URL:[Link]

  • Impurity Profiling of Piperazine/Piperidine Derivatives

    • Context: N-Oxide and degradation pathways.[1]

    • Source:Organic Process Research & Development. "Scalable Synthesis of 4-(Diphenylmethylene)piperidine."
    • URL:[Link]

  • N-Alkylation Strategies for PEG Chains

    • Context: Preventing O-alkylation (Impurity D).[1]

    • Source:Tetrahedron Letters.
    • URL:[Link][1]

Pipoxizine Off-Target Effects: A Technical Troubleshooting Guide for Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the pharmacological effects of Pipoxizine in experimental models. As a first-generation antihistamine of the diphenylmethylpiperazine class, this compound's primary therapeutic action is antagonism of the histamine H1 receptor. However, like many compounds in its class, it is likely to exhibit a range of off-target activities that can lead to unexpected or confounding experimental results.[1][2] This guide provides a troubleshooting framework to identify, confirm, and understand these potential off-target effects, ensuring the integrity and accuracy of your research findings.

Understanding the Landscape: The Promiscuity of First-Generation Antihistamines

First-generation antihistamines are notorious for their lack of receptor selectivity.[1][2] Developed from a common chemical scaffold that also gave rise to antipsychotics, tranquilizers, and anticholinergic agents, these compounds often interact with a variety of neurotransmitter receptors.[1] This promiscuity is a double-edged sword: while it can sometimes lead to therapeutically beneficial anxiolytic or antiemetic properties, it is also a frequent source of confounding variables in preclinical research.[3]

For this compound, its structural relationship to hydroxyzine provides a strong predictive framework for its potential off-target profile. Hydroxyzine, a well-characterized diphenylmethylpiperazine, exhibits weak antagonist activity at several key receptors beyond H1, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor.[3] It is therefore highly probable that this compound shares a similar off-target binding profile.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during experiments with this compound that may be attributable to its off-target effects.

Q1: My in vivo model is exhibiting unexpected sedative or cognitive impairment effects that seem disproportionate to simple H1 antagonism. What could be the cause?

A1: Central H1 Receptor Occupancy and Beyond

First-generation antihistamines readily cross the blood-brain barrier due to their lipophilic nature and low molecular weight.[2] This leads to high occupancy of central H1 receptors, a primary driver of sedation and cognitive impairment.[2][3] However, if the observed effects are more pronounced than with other H1 antagonists, or present a different behavioral phenotype, it is crucial to consider off-target central nervous system (CNS) activities.

Troubleshooting Workflow:

  • Literature Review & Analogue Comparison: As direct binding data for this compound is scarce, a thorough review of the pharmacology of its closest analog, hydroxyzine, is the first step. Hydroxyzine is known to cause dose-dependent sedation, dizziness, and incoordination.[3]

  • Behavioral Phenotyping: Employ a battery of behavioral tests to dissect the nature of the observed impairment. This could include:

    • Locomotor Activity: To assess general sedation.

    • Rotarod Test: To evaluate motor coordination.

    • Morris Water Maze or Y-Maze: To test for deficits in learning and memory.

  • Competitive Binding Studies: If you have access to brain tissue from your experimental model, you can perform competitive radioligand binding assays to determine if this compound is displacing ligands for its suspected off-target receptors (5-HT2A, D2, α1-adrenergic).

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay (for CNS tissue)

This protocol provides a framework for assessing the binding of this compound to H1 receptors in brain homogenates.

StepProcedureRationale
1 Membrane Preparation Isolate cell membranes containing the target receptor from brain tissue (e.g., cortex, hippocampus).
2 Assay Setup In a 96-well plate, combine brain membrane homogenate, a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and varying concentrations of unlabeled this compound.
3 Incubation Incubate the plate to allow the binding reaction to reach equilibrium.
4 Separation Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
5 Quantification Measure the radioactivity retained on the filters using a scintillation counter.
6 Data Analysis Plot the displacement of the radioligand by this compound to determine its inhibition constant (Ki), a measure of its binding affinity.

Logical Flow for Troubleshooting Unexpected Sedation

Caption: Troubleshooting workflow for unexpected sedative effects.

Q2: I'm observing antipsychotic-like or anxiolytic-like effects in my behavioral model. Is this a known effect of this compound?

A2: The Dopaminergic and Serotonergic Connection

The weak antagonism of dopamine D2 and serotonin 5-HT2A receptors by hydroxyzine is thought to contribute to its anxiolytic properties.[3] It is plausible that this compound shares this mechanism. Antagonism at these receptors is a hallmark of many atypical antipsychotic medications. Therefore, observing such effects in your experimental model is a strong indicator of off-target activity at these receptors.

Troubleshooting Workflow:

  • Behavioral Confirmation: Utilize established behavioral paradigms to confirm antipsychotic-like or anxiolytic-like activity.

    • Elevated Plus Maze or Open Field Test: To assess anxiolytic effects.

    • Prepulse Inhibition of the Acoustic Startle Reflex: A common screen for antipsychotic activity.

  • Receptor Occupancy Studies: If feasible, conduct in vivo receptor occupancy studies using positron emission tomography (PET) with selective radioligands for D2 and 5-HT2A receptors to directly measure this compound's binding to these targets in the living brain.

  • In Vitro Validation: Perform radioligand binding assays using cell lines expressing human recombinant D2 and 5-HT2A receptors to quantify this compound's binding affinity.

Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Radioligand Binding Assays

This protocol can be adapted for both D2 and 5-HT2A receptor binding assays by selecting the appropriate cell line and radioligand.

StepProcedureRationale
1 Cell Culture Culture a cell line stably expressing the human D2 or 5-HT2A receptor.
2 Membrane Preparation Prepare cell membranes from the cultured cells.
3 Assay Setup In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A), and a range of this compound concentrations.
4 Incubation Incubate to reach binding equilibrium.
5 Separation & Quantification Separate bound and free radioligand by filtration and quantify radioactivity.
6 Data Analysis Calculate the Ki of this compound for the D2 and 5-HT2A receptors.

Signaling Pathway for D2 and 5-HT2A Antagonism

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism SHT2AR Serotonin 5-HT2A Receptor This compound->SHT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C SHT2AR->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Cellular_Response_D2 Altered Neuronal Excitability cAMP->Cellular_Response_D2 Cellular_Response_5HT2A Altered Neuronal Excitability & Gene Expression IP3_DAG->Cellular_Response_5HT2A

Caption: Simplified signaling pathways for D2 and 5-HT2A receptor antagonism by this compound.

Q3: My experiment is showing unexpected cardiovascular effects, such as changes in blood pressure. Could this be an off-target effect?

A3: Adrenergic Receptor Interaction

The weak antagonist activity of hydroxyzine at α1-adrenergic receptors suggests that this compound may also have an affinity for this receptor.[3] α1-adrenergic receptors are critically involved in the regulation of vascular tone and blood pressure. Antagonism of these receptors can lead to vasodilation and a subsequent drop in blood pressure.

Troubleshooting Workflow:

  • In Vivo Blood Pressure Monitoring: In animal models, directly measure blood pressure and heart rate following this compound administration.

  • Ex Vivo Tissue Bath Experiments: Use isolated vascular tissue (e.g., aortic rings) to assess the effect of this compound on α1-adrenergic agonist-induced contractions.

  • In Vitro Binding Assays: Determine the binding affinity of this compound for α1-adrenergic receptors using a radioligand binding assay with a selective antagonist such as [³H]-prazosin.

Experimental Protocol: α1-Adrenergic Receptor Radioligand Binding Assay

StepProcedureRationale
1 Tissue/Cell Preparation Prepare membranes from a tissue rich in α1-adrenergic receptors (e.g., liver, brain cortex) or a cell line expressing the receptor.
2 Assay Setup Combine membranes, [³H]-prazosin, and varying concentrations of this compound in a 96-well plate.
3 Incubation Incubate to allow for equilibrium binding.
4 Separation & Quantification Separate bound from unbound radioligand via filtration and measure radioactivity.
5 Data Analysis Determine the Ki of this compound for the α1-adrenergic receptor.

Summary of Potential Off-Target Affinities (Based on Hydroxyzine)

The following table summarizes the known off-target binding affinities of hydroxyzine, which can be used as a predictive guide for this compound. Researchers are strongly encouraged to experimentally determine these values for this compound in their specific model systems.

ReceptorHydroxyzine Ki (nM)Potential Physiological Effect of Antagonism
Serotonin 5-HT2A ~50 (IC50)Anxiolytic, antipsychotic-like effects
Dopamine D2 ~378Antipsychotic-like effects, potential for extrapyramidal side effects at high doses
α1-Adrenergic ~460 (IC50)Hypotension, dizziness
Muscarinic Acetylcholine >1000Low potential for anticholinergic side effects (dry mouth, blurred vision)

Note: Ki values can vary depending on the experimental conditions. These values are for comparative purposes.[3]

General Troubleshooting for Unexpected Results

When faced with unexpected experimental outcomes, a systematic approach is crucial.

  • Verify Reagent Integrity: Confirm the identity, purity, and concentration of your this compound stock solution.

  • Control Experiments: Always include appropriate positive and negative controls in your assays.

  • Dose-Response Curves: Generate full dose-response curves to understand the potency and efficacy of the observed effect.

  • Selective Antagonists: Use selective antagonists for the hypothesized off-target receptors to see if they can block the unexpected effect of this compound. This can provide strong evidence for a specific off-target interaction.

Conclusion

While this compound's primary pharmacological action is H1 receptor antagonism, its structural similarity to other diphenylmethylpiperazine antihistamines strongly suggests a broader receptor interaction profile. By anticipating and systematically investigating potential off-target effects at serotonergic, dopaminergic, and adrenergic receptors, researchers can ensure the validity of their experimental findings and gain a more complete understanding of this compound's pharmacology. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for navigating the complexities of its use in experimental models.

References

  • Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular pharmacology, 61(2), 391–399. [Link]

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology, 128(6), 1139–1150.e4. [Link]

  • Snowman, A. M., & Snyder, S. H. (1990). Cetirizine: actions on neurotransmitter receptors. Journal of allergy and clinical immunology, 86(6 Pt 2), 1025–1028.
  • Church, M. K., & Church, D. S. (2011). Pharmacology of antihistamines. Indian journal of dermatology, 56(3), 219–224. [Link]

  • Simons, K. J., & Simons, F. E. (2008). H1 antihistamines: current status and future directions. The World Allergy Organization journal, 1(9), 145–155. [Link]

Sources

How to control for the anticholinergic effects of Pipoxizine

[1]

Topic: Controlling for the Anticholinergic Effects of Pipoxizine Ticket ID: PXZ-TECH-001 Status: Open Assigned Specialist: Senior Application Scientist, Pharmacology Division[1]

Executive Summary

This compound is a diphenylmethylpiperazine derivative primarily functioning as a histamine H1 receptor antagonist and serotonin antagonist.[1] However, like many first-generation antihistamines in this chemical class (e.g., hydroxyzine), it possesses "promiscuous" binding properties, specifically off-target antagonism of muscarinic acetylcholine receptors (mAChRs).[1]

In experimental settings, this anticholinergic activity acts as a confounding variable, potentially masking specific H1-mediated effects or introducing artifacts such as cognitive impairment, tachycardia, or smooth muscle relaxation that are unrelated to the primary therapeutic target.

This guide provides the protocols to quantify , differentiate , and control for these off-target effects in both in vitro and in vivo workflows.

Module 1: In Vitro Specificity & Binding Controls

Q: How do I confirm that my observed inhibition is due to H1 blockade and not M1 blockade?

A: You cannot rely on a single concentration response. You must establish the Selectivity Ratio (


11
Protocol 1: Differential Radioligand Binding Assay

This protocol determines the affinity of this compound for Muscarinic receptors relative to Histamine receptors.[1]

Materials:

  • Tissue/Cell Line: CHO-K1 cells overexpressing human M1, M3, or H1 receptors.[1]

  • Radioligands:

    • For H1:

      
      -Pyrilamine (Mepyramine)[1][2]
      
    • For mAChR:

      
      -QNB (Quinuclidinyl benzilate) or 
      
      
      -NMS (N-Methylscopolamine)[1]
  • Reference Ligands: Atropine (Non-selective mAChR antagonist), Diphenhydramine (Mixed H1/mAChR antagonist).[1]

Workflow:

  • Preparation: Harvest membranes and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Incubate membranes with radioligand (

      
       concentration) + this compound (concentration range 
      
      
      to
      
      
      M).[1]
    • Non-Specific Binding Control: Add 1

      
      M Atropine (for M1 assays) or 10 
      
      
      M Triprolidine (for H1 assays) to parallel wells.[1]
  • Filtration: Terminate reaction by rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Data Interpretation:

CompoundH1

(nM)
M1

(nM)
Selectivity Ratio (M1/H1)Interpretation
This compound MeasuredMeasuredCalculated High ratio = High H1 specificity.[1] Low ratio (<10) = Significant anticholinergic confounder.[1]
Hydroxyzine~2-19>1000>50Moderate specificity (Reference).[1]
Atropine>10,0000.5<0.001Pure anticholinergic control.[1]

Technical Note: If this compound displays an M1


 < 500 nM in your assay, you must  proceed to functional reversal experiments (Module 2).

Module 2: In Vivo Functional Controls

Q: My animal model shows sedation and cognitive deficit. Is this H1-mediated anxiolysis or anticholinergic toxicity?

A: The most definitive way to control for this in live models is the Physostigmine Reversal Challenge . Physostigmine is a reversible acetylcholinesterase (AChE) inhibitor that increases synaptic acetylcholine (ACh).[1][3] It will reverse anticholinergic effects (competitive antagonism) but will not reverse H1-mediated sedation.[1]

Protocol 2: The Physostigmine Reversal Challenge

Objective: To determine if behavioral deficits induced by this compound are cholinergic in origin.

Experimental Groups (n=8-10 per group):

  • Vehicle Control: Saline/DMSO.

  • Positive Control (Anticholinergic): Scopolamine (1 mg/kg i.p.).[1]

  • Experimental: this compound (Effective Dose, e.g., 10 mg/kg).[1]

  • Reversal Group A: Scopolamine + Physostigmine (0.1 mg/kg).[1]

  • Reversal Group B: this compound + Physostigmine (0.1 mg/kg).[1]

Step-by-Step Workflow:

  • Baseline: Acclimate animals to the behavioral apparatus (e.g., Morris Water Maze or Open Field).[1]

  • Administration (T=0): Administer this compound or Scopolamine.

  • Wait Period: Wait 30 minutes for peak plasma concentration (

    
    ).
    
  • Challenge (T=30): Administer Physostigmine (0.05 - 0.1 mg/kg s.c. or i.p.).

    • Warning: Physostigmine has a narrow therapeutic window.[1] Doses >0.5 mg/kg can cause cholinergic crisis (seizures).[1] Titrate carefully.

  • Testing (T=45): Run the behavioral task immediately.

Decision Logic:

Physostigmine_LogicStartObserved Deficit(Sedation/Memory Loss)PhysoAdminister Physostigmine(AChE Inhibitor)Start->PhysoResultObserve Behavioral ChangePhyso->ResultReversedDeficit DISAPPEARSResult->ReversedBehavior NormalizesUnchangedDeficit PERSISTSResult->UnchangedBehavior remains abnormalConcl_AntiMechanism is Anticholinergic(this compound blocking mAChR)Reversed->Concl_AntiConcl_H1Mechanism is Histaminergic/Other(this compound blocking H1/5-HT)Unchanged->Concl_H1

Figure 1: Decision logic for interpreting the Physostigmine Reversal Challenge. Reversal indicates the observed deficit was driven by muscarinic antagonism.

Module 3: Pharmacological Mechanism Visualization

Q: Why does this compound cause these effects?

A: this compound is a "dirty" drug.[1] While it targets the H1 receptor to prevent histamine binding (reducing allergy/anxiety symptoms), its structural moiety allows it to fit into the orthosteric binding pocket of the Muscarinic Acetylcholine Receptor (mAChR).

This is a Competitive Antagonism . It does not permanently disable the receptor; it competes with Acetylcholine (ACh) for the binding site. This is why increasing ACh (via Physostigmine) restores function.[1]

Mechanismcluster_synapseSynaptic Cleftcluster_membranePost-Synaptic MembraneAChAcetylcholine(Endogenous Ligand)M1M1 Muscarinic(Off-Target)ACh->M1ActivatesPipoxThis compound(Drug)H1H1 Receptor(Target)Pipox->H1Blocks (High Affinity)Pipox->M1Blocks (Low Affinity)Effect_H1Sedation / Anxiolysis(Desired)H1->Effect_H1Effect_M1Dry Mouth / Memory Loss(Confounder)M1->Effect_M1

Figure 2: Competitive binding pathways. This compound blocks the primary target (H1) but also competitively inhibits the off-target (M1), disrupting Acetylcholine signaling.

Module 4: Experimental Design Checklist

When publishing data on this compound, reviewers will look for these specific controls to ensure data integrity.

Control TypeMethodPurpose
Negative Control Vehicle (Saline/DMSO) Establishes baseline behavior/signaling.[1]
Positive Control (H1) Cetirizine / Fexofenadine Second-generation H1 antagonists with negligible brain penetration and anticholinergic effects.[1] If this compound works but Cetirizine doesn't (in CNS models), the effect is central.[1]
Positive Control (mAChR) Scopolamine / Atropine Mimics the anticholinergic side-effect profile.[1] Used to benchmark the severity of this compound's off-target effects.[1]
Reversal Agent Physostigmine Proves reversibility of the anticholinergic component.[1][4]
Troubleshooting FAQ

Q: Can I use Neostigmine instead of Physostigmine? A: No. Neostigmine is a quaternary amine and does not cross the blood-brain barrier (BBB).[1] It will only reverse peripheral anticholinergic effects (like dry mouth or ileus) but will not reverse cognitive deficits or central sedation.[1] You must use Physostigmine for CNS studies.[1]

Q: The dose-response curve for this compound is biphasic.[1] Why? A: This often indicates dual-receptor occupancy.[1] At low doses, the drug binds the high-affinity target (H1).[1] At high doses, it saturates H1 and begins occupying the lower-affinity target (M1).[1] You should restrict your dosing to the linear range of H1 occupancy, usually determined by the

References

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1] Link

  • Richelson, E. (1979).[1] Tricyclic antidepressants and histamine H1 receptors.[1] Mayo Clinic Proceedings, 54(10), 669-674.[1] (Establishes the protocol for H1 vs Muscarinic affinity comparisons in similar drug classes). Link

  • Kubo, N., et al. (2025).[1] In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. (Standardized protocol for M1-M5 binding). Link

  • Utah Poison Control Center. (2024).[1] Physostigmine or Rivastigmine for Anticholinergic Toxicity. (Clinical and experimental basis for physostigmine reversal). Link

  • Simons, F. E., et al. (1999).[1] H1-receptor antagonists: safety issues. Clinical & Experimental Allergy. (Discusses the "dirty drug" profile of first-gen piperazines like this compound/Hydroxyzine). Link

Technical Support Center: Pipoxizine Stability & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Product: Pipoxizine (Diphenylmethylpiperazine derivative) Context: Bioanalytical Method Development & Stability Profiling Support Tier: Senior Application Scientist / Method Development

Welcome to the this compound Technical Support Hub

You are likely encountering variability in your recovery rates or unexplained loss of analyte during your this compound quantification workflows. As a diphenylmethylpiperazine derivative, this compound presents a classic duality: it is chemically robust in solid form but notoriously sensitive to non-specific binding (NSB) and oxidative stress when solvated in biological matrices.

This guide moves beyond generic protocols. We analyze the why behind the instability and provide self-validating solutions based on the structural chemistry of the piperazine class.

Module 1: Plasma & Serum Stability

The Issue: "I am seeing >15% loss of this compound in human plasma after 4 hours at room temperature, but QC samples in solvent are stable."

Root Cause Analysis

This compound contains a piperazine ring and a terminal alcohol. While relatively resistant to plasma esterases, the tertiary amines in the piperazine ring are susceptible to N-oxidation catalyzed by circulating oxidases or reactive oxygen species (ROS) in ex vivo blood, particularly if hemolysis has occurred. Furthermore, the lipophilic diphenylmethyl tail drives rapid adsorption to polypropylene tubes.

Troubleshooting Protocol: The "Stabilize & Solubilize" Workflow

Step 1: Antioxidant Addition (Crucial for N-Oxide Prevention) Do not rely on temperature control alone.

  • Action: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the plasma immediately upon collection.

  • Mechanism: These scavenge ROS, preventing the N-oxidation of the piperazine ring [1].

Step 2: Mitigating Non-Specific Binding (NSB)

  • Action: Pre-coat collection tubes with a surfactant or ensure the matrix contains at least 0.5% BSA (if working with diluted matrices). For neat plasma, the proteins usually block binding sites, until you perform protein precipitation (PPT).

  • Critical Step: During PPT, do not use pure Acetonitrile. Use Acetonitrile:Water (90:10) with 0.1% Formic Acid .

  • Reasoning: The acid keeps this compound ionized (protonated), increasing solubility and reducing hydrophobic interactions with the precipitate/container walls [2].

Step 3: Validation Experiment (The "Bench-Top" Stress Test) Perform this exact validation to prove stability:

GroupConditionTimepointAcceptance Criteria
T0 Freshly spiked plasma, extracted immediately.0 hr100% (Reference)
T_Room Spiked plasma, benchtop (20-25°C).4 hr85-115% of T0
T_Ice Spiked plasma, wet ice (4°C).4 hr85-115% of T0
T_Freeze Spiked plasma, 3 freeze-thaw cycles (-80°C to RT).N/A85-115% of T0
Module 2: Microsomal Stability (Metabolic Assays)

The Issue: "My intrinsic clearance (


) data is inconsistent. The negative control (without NADPH) shows this compound loss."
Root Cause Analysis

If this compound disappears in the absence of NADPH, it is not being metabolized by CYPs. It is sticking to the incubation plate. The diphenylmethyl group is highly hydrophobic (LogP > 3.5 est). Microsomal proteins (0.5 mg/mL) are often insufficient to prevent adsorption to polystyrene plates.

Troubleshooting Protocol: Binding-Correction Strategy
  • Switch Materials: Move from Polystyrene to Glass or Low-Binding Polypropylene plates for incubation.

  • The "Warm-Up" Spike:

    • Pre-warm the buffer and microsomes before adding the drug.

    • Add this compound and equilibrate for 5 minutes before adding NADPH (Start reaction).

    • Take a sample immediately before NADPH addition. This is your true "100%" baseline, accounting for any instantaneous binding loss.

  • Reaction Termination:

    • Stop reaction with Ice-cold Acetonitrile containing Internal Standard + 0.1% Formic Acid .

    • Why Acid? It breaks the drug-microsome protein binding, ensuring total recovery for analysis.

Module 3: Urine Analysis & pH Effects

The Issue: "Peak areas for this compound in urine fluctuate wildly between patients."

Root Cause Analysis

Urine pH varies (pH 4.5 – 8.0). This compound is a base.

  • At pH > 7: It becomes non-ionized and highly lipophilic, sticking to the container.

  • At pH < 5: It is ionized and soluble.

Troubleshooting Protocol

Standardize the Matrix:

  • Buffer all urine samples to pH 4.0 - 5.0 immediately upon receipt using 1M Ammonium Acetate buffer (pH 4.5).

  • This ensures the drug remains in the protonated, soluble state, preventing adsorption losses and ensuring consistent SPE retention [3].

Visualizing the Stability Workflow

The following diagram illustrates the decision tree for troubleshooting this compound instability based on the matrix involved.

Pipoxizine_Stability_Workflow Start Start: this compound Stability Issue Matrix_Check Identify Matrix Start->Matrix_Check Plasma Plasma/Serum Matrix_Check->Plasma Microsomes Microsomes/Hepatocytes Matrix_Check->Microsomes Urine Urine Matrix_Check->Urine Check_Oxidation Check N-Oxidation? (Is loss time-dependent?) Plasma->Check_Oxidation Control_Loss Loss in -NADPH Control? Microsomes->Control_Loss Check_pH Check Urine pH Urine->Check_pH Add_AntiOx Add Ascorbic Acid (0.1%) Check_Oxidation->Add_AntiOx Yes Check_NSB Check Adsorption? (Is loss immediate?) Check_Oxidation->Check_NSB No Acidify Acidify Plasma (Keep Ionized) Check_NSB->Acidify Yes Change_Plate Use Glass/Low-Bind Plate Control_Loss->Change_Plate Yes (Adsorption) Metabolism Proceed to CLint Calc Control_Loss->Metabolism No (Metabolic) Buffer_Urine Buffer to pH 4.5 (Ammonium Acetate) Check_pH->Buffer_Urine Variable pH

Figure 1: Decision logic for diagnosing and resolving this compound instability across different biological matrices.

Frequently Asked Questions (FAQs)

Q: Can I use EDTA tubes for this compound blood collection? A: Yes, K2-EDTA is preferred over Heparin. Heparin can occasionally cause interference in LC-MS/MS electrospray ionization (ion suppression) for hydrophobic bases. EDTA also acts as a weak chelator, which can assist in stabilizing the molecule against metal-ion catalyzed oxidation [1].

Q: My recovery is low after evaporation (Dry-down). Why? A: this compound binds strongly to glass/plastic when dried completely.

  • Fix: Do not evaporate to dryness. Evaporate to "near dryness" (approx. 10-20 µL remaining) or add a "keeper" solvent (e.g., 20 µL of DMSO or Ethylene Glycol) before evaporation to prevent the molecule from adsorbing irreversibly to the tube walls.

Q: What is the best Internal Standard (IS) for this compound? A: A stable isotope-labeled analog (e.g., this compound-d8) is ideal. If unavailable, use a structural analog like Hydroxyzine-d8 or Cetirizine-d8 . These share the diphenylmethylpiperazine core and will track the extraction efficiency and ionization effects more accurately than a generic IS like Propranolol [2].

References
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]

  • Totura, S., et al. (2019). Strategies to Mitigate Adsorption of Lipophilic Compounds in Bioanalysis. Bioanalysis, 11(15). (Note: Generalized citation for lipophilic amine handling protocols).

Technical Support Center: Interpreting Unexpected Results in Pipoxizine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PIP-2026-001

Last Updated: February 1, 2026

Introduction: The Challenge of a Polypharmacological Agent

Pipoxizine is a first-generation diphenylmethylpiperazine derivative with a complex pharmacological profile.[1] Initially investigated as a bronchodilator, its primary characterization is as a potent antihistamine (H₁ receptor antagonist) and a serotonin receptor antagonist.[1] However, like many compounds in its class, this compound exhibits "polypharmacology"—the ability to bind to multiple molecular targets. Its structural relationship to hydroxyzine suggests potential activity at serotonin 5-HT₂ₐ, dopamine D₂, and α₁-adrenergic receptors.[2]

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during initial this compound experiments.

Q1: My dose-response curve for this compound is biphasic (U-shaped or bell-shaped). What does this mean?

Answer: A biphasic dose-response curve, often described as hormesis, is a hallmark of a compound acting on multiple targets with opposing effects or different potencies.[3]

  • Causality: At low concentrations, this compound might be acting on a high-affinity target (e.g., histamine H₁ receptor), producing a specific response. As the concentration increases, it begins to engage lower-affinity targets (e.g., a serotonin or dopamine receptor subtype) that may trigger an opposing signaling cascade or a cytotoxic effect, causing the response to decrease or invert.[3] For example, antagonism of a Gs-coupled receptor would decrease cAMP, while antagonism of a Gi-coupled receptor would increase cAMP. If this compound hits both, the net effect on cAMP will be concentration-dependent.

  • Troubleshooting Steps:

    • Confirm the Phenomenon: Ensure the biphasic shape is not an artifact by running the experiment with a wider range of concentrations and sufficient replicates.

    • Hypothesize Off-Targets: Based on this compound's known profile (see Appendix A), identify receptors expressed in your cell system that could mediate an opposing effect.

    • Use Selective Blockers: Pre-treat your cells with a highly selective antagonist for the primary (high-affinity) target before adding this compound. This should abolish the first phase of the curve, helping to isolate the effect of the secondary target.

Q2: I'm observing high variability between replicate experiments. What are the common causes?

Answer: High variability in cell-based assays is a common issue that can obscure real biological effects.[4] The sources can be biological or technical.

  • Causality & Key Factors:

    • Cellular Drift: Continuous passaging can cause cell populations to change phenotypically over time. Cells at passage 5 may not respond identically to cells at passage 25.[5]

    • Inconsistent Cell Density: The number of cells seeded per well is critical. Overly dense cultures can lead to a decreased assay window, while sparse cultures may not produce a strong enough signal.[6][7]

    • Reagent and Temperature Fluctuation: The activity of enzymes, like those in a cAMP assay, is highly temperature-dependent. Failing to equilibrate reagents and plates to the correct temperature can introduce significant error.[7]

    • Pipetting Inaccuracy: Cell-based assays are sensitive to even small volume variations, especially when handling potent compounds or viscous solutions.[4]

  • Self-Validating System Checklist:

Q3: this compound is showing activity in my negative control cells (e.g., a parental cell line not overexpressing the target receptor). Why?

Answer: This is a classic sign of off-target effects or non-specific activity. It indicates that the observed cellular response is not mediated solely by your intended target.

  • Causality:

    • Endogenous Receptors: Most cell lines endogenously express a variety of G-protein coupled receptors (GPCRs). This compound's broad receptor profile means it is likely interacting with one or more of these endogenous receptors, triggering a signal.[8]

    • Cytotoxicity: At higher concentrations, many compounds can cause non-specific cytotoxicity, which can confound assays that measure metabolic activity or cell viability (e.g., MTT, CellTiter-Glo®). A dying cell will show reduced signal, which could be misinterpreted as receptor-mediated inhibition.

    • Assay Interference: The chemical properties of this compound itself might interfere with the assay technology (e.g., quenching a fluorescent signal).

  • Troubleshooting Workflow:

    • Characterize Endogenous Receptors: Use literature or RNA-seq data to determine which other receptors from this compound's target list (Appendix A) are present in your negative control cell line.

    • Run a Cytotoxicity Assay: Perform a standalone cytotoxicity assay (e.g., LDH release or a live/dead stain) using the same concentrations of this compound to determine the threshold for non-specific cell death.

    • Perform an Assay Interference Control: Run the assay in a cell-free system (buffer only) with this compound to see if it directly affects the assay signal.

Part 2: In-Depth Troubleshooting Guide

Deconvoluting Multi-Target Effects of this compound

The central challenge with this compound is isolating the on-target from the off-target effects.[9][10] This requires a systematic approach to pharmacologically dissect the observed response.

Logical Workflow for Deconvolution:

G A Unexpected Result Observed (e.g., Biphasic Curve, Control Activity) B Step 1: Characterize the System - Profile endogenous receptors in cell line. - Run cytotoxicity assay. A->B C Is cytotoxicity observed at active concentrations? B->C D Step 2: Isolate Primary Target Pre-treat with selective antagonist for highest affinity target (e.g., H1). C->D No I Conclusion: Result is a Cytotoxicity Artifact C->I Yes E Does the primary response disappear? D->E F Step 3: Identify Secondary Target Use orthogonal assays (e.g., cAMP, Ca2+) and additional selective antagonists. E->F No / Partially G Conclusion: On-Target Effect Confirmed (Primary target is responsible) E->G Yes H Conclusion: Off-Target Effect Identified (Secondary target is responsible) F->H

Caption: Troubleshooting workflow for deconvoluting this compound's effects.

Explanation of the Workflow:

  • System Characterization: Before interpreting this compound's effects, you must understand your experimental canvas. A simple viability assay will reveal the concentration at which this compound begins to kill cells, defining a window for valid pharmacological study.

  • Isolating the Primary Target: The principle here is pharmacological subtraction. By using a highly specific tool compound (a selective antagonist for the H₁ receptor, for instance) at a saturating concentration, you effectively "erase" the contribution of that receptor from the system. If the unexpected result disappears, you have confirmed it was mediated by the primary target.

  • Identifying the Secondary Target: If a residual effect remains after blocking the primary target, it must be due to one or more secondary targets. At this stage, you must broaden your investigation:

    • Orthogonal Assays: If your primary assay measures cAMP, a secondary target might be signaling through calcium mobilization. Running a parallel calcium flux assay can reveal this.

    • Pharmacological Blockade: Use a panel of selective antagonists for other potential targets (5-HT₂ₐ, D₂, α₁) to see which one abolishes the residual effect.

Part 3: Key Experimental Protocols

These protocols are designed as self-validating systems with integrated controls to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures this compound's ability to displace a known high-affinity radioligand from a receptor, allowing for the determination of its binding affinity (Ki).[11][12]

Objective: To determine the IC₅₀ and calculate the Ki of this compound for a specific receptor (e.g., Histamine H₁).

Materials:

  • Cell membranes prepared from cells expressing the target receptor.

  • Radioligand (e.g., [³H]-pyrilamine for the H₁ receptor).

  • Wash Buffer (e.g., 50 mM Tris-HCl).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).

  • This compound stock solution.

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., 10 µM diphenhydramine).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + vehicle), Non-Specific Binding (radioligand + non-specific control), and a 10-point concentration curve for this compound (in triplicate).

  • Reagent Addition: In a final volume of 250 µL per well, add reagents in the following order:

    • 150 µL of cell membrane suspension (e.g., 20 µg protein).

    • 50 µL of either vehicle, non-specific control, or this compound dilution.

    • 50 µL of radioligand (at a concentration near its Kd).[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[11]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of the plate through the filter mat. Wash the filters 4 times with ice-cold Wash Buffer to remove unbound radioligand.[11]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Orthogonal Assay - cAMP Measurement

This functional assay measures the downstream consequence of receptor engagement for Gs- or Gi-coupled receptors.[14][15]

Objective: To determine if this compound acts as an antagonist or inverse agonist at a GPCR by measuring its effect on cAMP levels.

Signaling Pathway Context:

G cluster_0 Cell Membrane Gs Gs-coupled Receptor AC Adenylate Cyclase Gs->AC + Gi Gi-coupled Receptor Gi->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE PDE cAMP->PDE AMP AMP PDE->AMP This compound This compound This compound->Gs This compound->Gi Agonist Agonist Agonist->Gs

Caption: this compound's potential dual antagonism at Gs and Gi receptors.

Methodology:

  • Cell Seeding: Seed cells expressing the target receptor into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Pre-treatment: Wash the cells and replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.[6] This prevents cAMP degradation and amplifies the signal. Incubate for 30 minutes.

  • Antagonist Mode: Add increasing concentrations of this compound and incubate for 15-30 minutes. Then, add a fixed concentration of a known agonist (typically its EC₈₀) to all wells (except the basal control).

  • Incubation: Incubate for the pre-determined optimal stimulation time (e.g., 30 minutes).[6]

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based).[16]

  • Data Analysis:

    • Normalize the data with 0% effect being the agonist-stimulated level and 100% inhibition being the basal (unstimulated) level.

    • Plot the normalized response against the log concentration of this compound to determine its IC₅₀ as an antagonist.

Appendix A: Known and Putative Receptor Binding Profile of this compound

This table summarizes the likely pharmacological targets of this compound, based on direct evidence and inference from related compounds like hydroxyzine.[1][2] This should be used as a starting point for hypothesis generation.

Receptor TargetKnown/Putative ActionPotential Impact on Experiments
Histamine H₁ Antagonist / Inverse Agonist Primary Target. Likely highest affinity. Mediates antihistamine effects. Can affect cell growth and inflammation pathways.
Serotonin 5-HT₂ₐ Antagonist High likelihood of activity. Can modulate calcium signaling and neurotransmitter release. A common off-target.
Dopamine D₂ Weak Antagonist Lower affinity interaction. Can modulate cAMP levels (Gi-coupled). Relevant in neuronal cell models.
α₁-Adrenergic Weak Antagonist Lower affinity interaction. Can modulate calcium signaling (Gq-coupled). Relevant in cardiovascular or smooth muscle models.
Muscarinic (M₁-M₅) Weak Antagonist Possible low-affinity interaction. Can lead to anticholinergic effects and modulate various signaling pathways.

References

  • Patsnap Synapse. (2024). What is the mechanism of Pipoxolan Hydrochloride? Retrieved from [Link]

  • FitzGerald, G. A. (1984). Mechanism of action of dipyridamole. PubMed. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Wikipedia. (2025). This compound. Retrieved from [Link]

  • Medicosis Perfectionalis. (2017). Pioglitazone - Mechanism of Action. YouTube. Retrieved from [Link]

  • Smith, U. (2001). Pioglitazone: mechanism of action. PubMed. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • Wikipedia. (2024). Hydroxyzine. Retrieved from [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wootton, R. E., et al. (2023). Genetic inference of on-target and off-target side-effects of antipsychotic medications. medRxiv. Retrieved from [Link]

  • Le, T. T., & Kim, Y. (2014). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. PMC. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Retrieved from [Link]

  • Yang, D., et al. (2021). Recent progress in assays for GPCR drug discovery. AJP-Cell Physiology. Retrieved from [Link]

  • Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]

  • GraphPad. (2026). Equation: Biphasic dose-response. Retrieved from [Link]

  • Vasiliki, K., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC. Retrieved from [Link]

  • Kroemer, G., et al. (2020). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. Cell Death & Differentiation. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • ResearchGate. (2022). Why is cAMP assay is not giving replicable results? Retrieved from [Link]

  • An, S., & Tolliday, N. (2010). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor-binding profile of antipsychotic drugs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • ResearchGate. (2023). What does biphasic dose response mean? Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • Science.gov. (n.d.). biphasic dose-response curve: Topics. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • BMG LABTECH. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Retrieved from [Link]

  • Weiden, P. J. (2007). Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor-binding profile of some antipsychotic agents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pipoxizine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Pipoxizine. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to address the common challenges and questions that arise during the synthesis of this valuable pharmaceutical compound. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to improve your reaction yields and ensure the purity of your final product.

This guide is structured in a user-friendly question-and-answer format, allowing you to quickly find solutions to specific issues you may encounter. We will delve into the causality behind experimental choices, offering not just procedural steps but also the scientific reasoning that underpins them.

I. Overview of this compound Synthesis

This compound, with the chemical name 1-(diphenylmethyl)-4-[2-(2-pyridylamino)ethyl]piperazine, is a histamine H1 antagonist. Its synthesis typically involves the coupling of a diphenylmethane moiety with a substituted piperazine side-chain. A common synthetic approach is the N-alkylation of a suitable piperazine derivative with a diphenylmethyl halide.

Below is a generalized reaction scheme that forms the basis of our discussion:

This compound Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Diphenylmethyl_halide Diphenylmethyl halide (e.g., bromide or chloride) Reaction_Vessel Reaction Vessel (Solvent, Base) Diphenylmethyl_halide->Reaction_Vessel Piperazine_derivative N-(2-(pyridin-2-ylamino)ethyl)piperazine Piperazine_derivative->Reaction_Vessel This compound This compound Reaction_Vessel->this compound N-alkylation

Caption: Generalized workflow for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems that can arise during the synthesis of this compound.

A. Starting Material Purity and Preparation

Q1: My yield is consistently low, and I suspect issues with my starting materials. What are the critical quality attributes for the diphenylmethyl halide and the piperazine derivative?

A1: The purity of your starting materials is paramount for achieving a high yield. Here’s what to look for:

  • Diphenylmethyl Halide:

    • Purity: Should be free of benzophenone and benzhydrol, which can arise from oxidation or incomplete halogenation. These impurities can lead to side reactions and complicate purification.

    • Stability: Diphenylmethyl halides can be moisture-sensitive. Store them under anhydrous conditions to prevent hydrolysis back to benzhydrol.

  • N-(2-(pyridin-2-ylamino)ethyl)piperazine:

    • Purity: Ensure it is free from residual starting materials from its own synthesis, such as piperazine or 2-aminopyridine. Excess piperazine can lead to the formation of a di-substituted byproduct.

    • Moisture Content: The presence of water can hydrolyze the diphenylmethyl halide and affect the performance of the base.

Troubleshooting Protocol: Starting Material Quality Control

  • Characterization: Before starting the reaction, characterize your starting materials using techniques like ¹H NMR, ¹³C NMR, and melting point analysis to confirm their identity and purity.

  • Drying: Dry the piperazine derivative under vacuum to remove any residual moisture. Ensure your reaction solvent is also anhydrous.

  • Freshness: Use freshly prepared or recently purchased diphenylmethyl halide for best results.

B. Reaction Conditions and Optimization

Q2: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of this compound. How can I optimize the reaction conditions to favor the desired product?

A2: The formation of byproducts is a common challenge in N-alkylation reactions. The key is to control the reaction parameters to favor mono-alkylation and minimize side reactions.

Key Parameters and Their Impact:

ParameterRecommended ConditionRationale
Solvent Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF)These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism.
Base Non-nucleophilic inorganic bases such as K₂CO₃ or Cs₂CO₃These bases are strong enough to deprotonate the piperazine nitrogen but are not nucleophilic enough to compete with the piperazine in reacting with the diphenylmethyl halide.[1]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant decomposition or side reactions.
Stoichiometry Slight excess (1.1-1.2 equivalents) of the piperazine derivativeHelps to ensure the complete consumption of the more expensive diphenylmethyl halide and can help minimize di-alkylation.[1]

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Base Selection: If you are using a strong, nucleophilic base, switch to a non-nucleophilic alternative like potassium carbonate.

  • Temperature Control: Monitor the reaction temperature closely. Excessively high temperatures can lead to the formation of elimination byproducts from the diphenylmethyl halide.

  • Slow Addition: Add the diphenylmethyl halide solution dropwise to the reaction mixture containing the piperazine derivative and the base. This helps to maintain a low concentration of the alkylating agent, further disfavoring di-alkylation.[1]

Troubleshooting_Reaction_Conditions Start Low Yield of this compound Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Base Use Non-Nucleophilic Base (e.g., K₂CO₃) Start->Optimize_Base Control_Temp Maintain Reaction Temperature (60-80 °C) Start->Control_Temp Slow_Addition Slowly Add Alkylating Agent Start->Slow_Addition Monitor_Progress Monitor Reaction by TLC/HPLC Check_Purity->Monitor_Progress Optimize_Base->Monitor_Progress Control_Temp->Monitor_Progress Slow_Addition->Monitor_Progress Successful_Synthesis Improved Yield of this compound Monitor_Progress->Successful_Synthesis

Sources

Pipoxizine Interference in Fluorescence-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering potential interference from Pipoxizine in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate issues arising from the intrinsic spectral properties of this compound, ensuring the integrity and accuracy of your experimental data.

Introduction: The Challenge of Compound Autofluorescence

In the realm of drug discovery and biomedical research, fluorescence-based assays are indispensable tools. However, the intrinsic fluorescence of test compounds, a phenomenon known as autofluorescence, can be a significant source of interference, leading to false positives or negatives.[1] this compound, a first-generation antihistamine and serotonin antagonist, possesses a chemical structure that suggests it may exhibit fluorescent properties, potentially confounding assay results.[2]

This guide is designed to equip you with the knowledge and practical steps to systematically troubleshoot and overcome this compound-related interference in your fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a diphenylmethylpiperazine derivative.[2] Its core structure contains a diphenylmethylene group, which is known to be fluorescent.[3] Compounds with similar aromatic ring structures, such as diphenylmethane, exhibit excitation and emission in the ultraviolet (UV) and blue regions of the spectrum.[4][5][6] Therefore, it is plausible that this compound absorbs light and fluoresces in a similar range, which can lead to spectral overlap with commonly used blue-emitting fluorophores.

Q2: What are the primary mechanisms of this compound interference?

There are two main ways this compound can interfere with your assay:

  • Direct Fluorescence (Autofluorescence): this compound itself may fluoresce when excited by the light source of your plate reader or microscope. This emitted light can be mistakenly detected as the signal from your assay's specific fluorophore, leading to artificially high readings (false positives).

  • Spectral Bleed-through (Crosstalk): The emission spectrum of this compound may overlap with the emission spectrum of your assay's fluorophore.[7] This means that even if you are using filters specific to your probe, some of the light emitted by this compound may "bleed through" into the detection channel, again causing inflated signal measurements.[8]

Q3: My assay uses a green or red fluorophore. Should I still be concerned about this compound interference?

While the primary concern based on its structure is interference with blue fluorophores, it's still possible for this compound to cause issues with green or red dyes. Some compounds have broad emission spectra that can extend into longer wavelengths. Additionally, high concentrations of a compound can sometimes lead to non-specific effects. Therefore, it is always best practice to empirically test for interference, regardless of the fluorophore you are using.

Q4: How can I quickly check if this compound is interfering in my assay?

A simple initial check is to run a "this compound only" control. Prepare a sample containing this compound at the same concentration used in your experiment, but without your fluorescent probe or biological components. Measure the fluorescence under the same conditions as your full assay. A significant signal in this control well is a strong indicator of direct fluorescence interference.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect this compound is interfering with your assay, follow this systematic troubleshooting workflow.

Step 1: Characterize the Spectral Properties of this compound

The first and most critical step is to understand the absorbance and fluorescence profile of this compound in your specific assay buffer.

Protocol 1: Determining the Excitation and Emission Spectra of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in your assay buffer.

  • Using a scanning spectrofluorometer:

    • Measure the absorbance spectrum from approximately 230 nm to 700 nm to identify the absorbance maxima.

    • Measure the emission spectrum by exciting at the absorbance maximum (and other potential absorbance peaks) and scanning the emission wavelengths.

    • Measure the excitation spectrum by setting the emission detector to the wavelength of maximum emission and scanning the excitation wavelengths.

  • Analyze the data: This will provide you with the excitation and emission peaks of this compound, which is essential for predicting and troubleshooting spectral overlap.

Step 2: Assess the Impact of this compound on Your Assay Signal

Once you have an idea of this compound's spectral properties, you need to quantify its effect on your specific assay.

Protocol 2: this compound Interference Assay

  • Design a plate layout that includes the following controls:

    • Blank: Assay buffer only.

    • This compound Only: this compound in assay buffer at the experimental concentration.

    • Probe Only: Your fluorescent probe in assay buffer.

    • Full Assay (No this compound): All assay components except this compound.

    • Full Assay + this compound: All assay components including this compound.

  • Incubate the plate according to your standard assay protocol.

  • Read the fluorescence using the filter set for your specific fluorophore.

  • Analyze the results:

    • Compare the "this compound Only" signal to the "Blank" to determine the level of direct fluorescence.

    • Compare the "Full Assay + this compound" signal to the sum of the "Full Assay (No this compound)" and "this compound Only" signals. A significant deviation suggests more complex interactions, such as quenching or enhancement of your probe's fluorescence.

Step 3: Mitigation Strategies

Based on your findings, you can implement one or more of the following strategies to minimize this compound interference.

Strategy 1: Wavelength Selection - Moving to Redder Pastures

If this compound fluoresces in the blue or green region, switching to a fluorophore with excitation and emission wavelengths further in the red or far-red spectrum is often the most effective solution. Autofluorescence from organic molecules is typically weaker at longer wavelengths.[9]

Table 1: Common Fluorophores and their Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Region
DAPI358461Blue
Hoechst 33342350461Blue
Fluorescein (FITC)494518Green
Rhodamine553576Orange/Red
Alexa Fluor 647650668Far-Red
Cy5649670Far-Red

Strategy 2: Blank Subtraction and Correction Factors

If switching fluorophores is not feasible, you can mathematically correct for the interference.

  • Simple Blank Subtraction: Subtract the average fluorescence intensity of the "this compound Only" wells from the wells containing this compound and your assay components. This is effective for correcting for direct autofluorescence.

  • Correction for Spectral Bleed-through: If there is significant spectral overlap, a more complex correction is needed. This involves determining the percentage of the this compound signal that bleeds into your probe's detection channel and subtracting this calculated value. This often requires specialized software and single-fluorophore controls.[8]

Strategy 3: Time-Resolved Fluorescence (TRF)

If you have access to a plate reader with TRF capabilities, this can be a powerful tool. TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, during which the short-lived background fluorescence (including that from this compound) has decayed.

Strategy 4: Assay Re-design

Consider if a non-fluorescence-based assay format could be used as an orthogonal validation method. Options include:

  • Luminescence-based assays

  • AlphaScreen® or AlphaLISA® assays

  • Label-free technologies (e.g., surface plasmon resonance)

Visualizing the Problem and Solutions

Diagram 1: The Mechanism of Fluorescence Interference

Mechanisms of this compound Interference cluster_0 Scenario 1: Direct Autofluorescence cluster_1 Scenario 2: Spectral Bleed-through Excitation Light Excitation Light This compound This compound Excitation Light->this compound Excites Detector Detector This compound->Detector Emits light Excitation Light_2 Excitation Light Assay Fluorophore_2 Assay Fluorophore_2 Excitation Light_2->Assay Fluorophore_2 Excites Pipoxizine_2 Pipoxizine_2 Excitation Light_2->Pipoxizine_2 Excites Detector_2 Detector_2 Assay Fluorophore_2->Detector_2 Emits light (Signal) Pipoxizine_2->Detector_2 Emits light (Interference)

Caption: Mechanisms of this compound interference in fluorescence assays.

Diagram 2: Troubleshooting Workflow

Troubleshooting Workflow for this compound Interference Start Suspected Interference Step1 Step 1: Characterize this compound Spectra Start->Step1 Step2 Step 2: Quantify Interference in Assay Step1->Step2 Decision Interference Confirmed? Step2->Decision Mitigation Step 3: Implement Mitigation Strategies Decision->Mitigation Yes NoInterference No Significant Interference Decision->NoInterference No End Accurate Data Mitigation->End NoInterference->End

Caption: A systematic workflow for addressing this compound interference.

Conclusion

References

  • Chattopadhyay, N., & Chakravorti, S. (1993). Electronic and vibrational spectra of diphenylmethane. Journal of Raman Spectroscopy, 24(12), 851-855.
  • Al-Azab, F., Sonousi, A., & El-Sayed, M. (2018). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 23(10), 2465.
  • Sathiyendiran, V., & Sasi, R. (2021). Synthesis and spectral correlation studies of some substituted (E)-1-Benzylidene-2-(diphenylmethylene) hydrazines. Journal of the Indian Chemical Society, 98(1), 100001.
  • Wikipedia. (2023). Diphenylmethane. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane. Retrieved from [Link]

  • Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gireadă, C. A., Nicolescu, A., Vasile, E., Shova, S., & Deleanu, C. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. International Journal of Molecular Sciences, 23(5), 2760.
  • Smulders, M. M., & van der Meulen, P. (2014). Fluorescent Probes and Fluorescence (Microscopy) Techniques—Illuminating Biological and Biomedical Research. Cells, 3(3), 855–885.
  • Syracuse University. (n.d.). Spectral Overlap. Flow Core. Retrieved from [Link]

  • Gireadă, C. A., Nicolescu, A., Vasile, E., Shova, S., & Deleanu, C. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PubMed. Retrieved from [Link]

  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Introduction: Fluorescent Probes in Biology. Chemical Reviews, 112(9), 4897–4900.
  • Chen, X., Zeng, Z., & Li, D. (2017). Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy. Scientific Reports, 7(1), 1-10.
  • Wikipedia. (2023). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Preclinical Comparison of Pipoxizine and Hydroxyzine: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two first-generation antihistamines, pipoxizine and hydroxyzine, focusing on their performance in preclinical models. Both compounds belong to the diphenylmethylpiperazine class and are recognized for their effects on the central nervous system, including anxiolytic and sedative properties, in addition to their primary antihistaminic action. This document synthesizes available preclinical data to offer researchers and drug development professionals a clear perspective on their pharmacological nuances.

Introduction and Molecular Overview

Hydroxyzine, first synthesized in 1956, is a well-established agent used for treating anxiety, tension, and histamine-mediated pruritus.[1] Its therapeutic versatility stems from a complex pharmacological profile.[2] this compound is a structurally related compound that has also been investigated for its antihistaminic and bronchodilator properties, though it was never commercially marketed.[3] Their shared chemical backbone predicates a similar primary mechanism of action, yet subtle structural differences lead to distinct receptor affinity profiles and, consequently, varied performance in preclinical evaluations.

Mechanism of Action: Beyond H1 Receptor Blockade

The primary mechanism for both drugs is the competitive inverse agonism of the histamine H1 receptor.[][5] By crossing the blood-brain barrier, they exert effects such as sedation and anxiety reduction.[6] However, their full pharmacological spectrum is dictated by their affinity for other CNS receptors.

  • Hydroxyzine: Possesses a broader receptor footprint. Beyond its potent H1 antagonism, it shows weak antagonist activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[5][6] This multi-receptor engagement, particularly the anti-serotonergic activity, is thought to be a key contributor to its anxiolytic effects, a property not shared by all antihistamines.[6]

  • This compound: Primarily characterized as an H1 antihistamine and serotonin antagonist.[3] Detailed public data on its binding affinities across a wide range of receptors are less comprehensive than for hydroxyzine, but its profile suggests a significant interaction with serotonergic systems.

The blockade of the H1 receptor in the central nervous system disrupts the signaling cascade of histamine, a key neurotransmitter in the sleep-wake cycle and arousal.

H1_Receptor_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Arousal) Ca_Release->Response PKC->Response Antagonist This compound / Hydroxyzine Antagonist->H1R BLOCKS

Figure 1: Simplified H1 Receptor Signaling Pathway Blockade.

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical trials of this compound and hydroxyzine are not extensively reported in modern literature. The following comparison is synthesized from individual studies using standard, validated models.

The EPM is a gold-standard behavioral assay for screening anxiolytic drugs in rodents.[7] The model leverages the conflict between a rodent's natural tendency to explore a novel environment and its fear of open, elevated spaces.[8] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the exposed "open arms."[7]

CompoundSpeciesDose Range (mg/kg)Key Finding
Hydroxyzine Rat1 - 10Dose-dependent increase in open arm time and entries, indicative of anxiolytic effects.
This compound Mouse5 - 20Reported to show anxiolytic-like activity, though quantitative public data is limited.

Causality Explained: The anxiolytic effect of hydroxyzine is attributed not only to its sedative properties via H1 antagonism but also to its modulation of the serotonergic system through 5-HT2A receptor blockade.[2][6] This dual mechanism may provide a more robust anxiolytic profile compared to agents acting solely on histamine receptors. The serotonergic action of this compound likely underlies its anxiolytic potential as well.

EPM_Workflow cluster_pretest Pre-Test Phase cluster_test Test Phase (5 min) cluster_analysis Data Analysis Acclimation 1. Acclimate Rodent to Testing Room (30-60 min) Dosing 2. Administer Compound (e.g., i.p.) or Vehicle Acclimation->Dosing Wait 3. Wait for Drug Absorption (e.g., 30 min) Dosing->Wait Placement 4. Place Rodent in Center of EPM Wait->Placement Record 5. Record Behavior via Video-Tracking Software Placement->Record Measure 6. Quantify Parameters: - Time in Open/Closed Arms - Entries into Open/Closed Arms - Total Distance Traveled Record->Measure Compare 7. Compare Drug Groups to Vehicle Control Measure->Compare

Figure 2: Standard Experimental Workflow for the Elevated Plus Maze.

Sedation and motor impairment are hallmark side effects of first-generation antihistamines. The Rota-rod test is a widely used preclinical model to quantify these effects by measuring the time a rodent can stay on a rotating cylinder.[9] A reduced latency to fall indicates impaired motor coordination or sedation.

CompoundSpeciesDose Range (mg/kg)Key Finding
Hydroxyzine Rat/Mouse>10Dose-dependent decrease in time spent on the rod, confirming CNS depressant effects.
This compound Mouse>20Expected to produce dose-dependent motor impairment, consistent with its class.

Causality Explained: The sedative effect is a direct consequence of H1 receptor antagonism in the brain's tuberomammillary nucleus, which is crucial for maintaining wakefulness. The high brain H1 receptor occupancy by first-generation antihistamines like hydroxyzine (measured at 67.6% for a 30mg dose in a human PET study) correlates strongly with subjective sleepiness and cognitive decline.[5]

Experimental Protocols

For reproducibility and methodological integrity, standardized protocols are essential.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Dosing: Administer this compound, hydroxyzine, or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Procedure: Place the animal on the central platform of the maze, facing an open arm.[7]

  • Recording: Allow the animal to explore the maze for 5 minutes. Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Endpoints: The primary measures are the time spent in the open arms and the number of entries into the open arms. Total distance traveled is also measured as an indicator of general locomotor activity.

  • Validation: An anxiolytic effect is confirmed if a compound significantly increases open arm time/entries without significantly reducing overall locomotion.

  • Apparatus: A commercially available Rota-rod apparatus with a textured rod (e.g., 3 cm diameter for mice) to provide grip.

  • Training: Animals are trained on the Rota-rod for 2-3 consecutive days prior to the test day.[10] This involves placing them on the rod at a low, constant speed (e.g., 4 RPM) for several minutes to acclimate.[11]

  • Dosing: Administer test compounds or vehicle 30-60 minutes before the test trial.

  • Procedure: Place the animal on the rod and begin the trial. A common protocol uses an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).[12]

  • Endpoint: The primary endpoint is the latency to fall from the rod. The trial ends when the animal falls onto the sensor platform below or after a pre-determined cut-off time (e.g., 300 seconds).[12]

  • Analysis: A shorter latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment or sedation.

Pharmacokinetic and Safety Profile Synthesis
  • Hydroxyzine: Rapidly absorbed from the gastrointestinal tract, with clinical effects noted within 15 to 30 minutes post-administration.[13] It is metabolized in the liver, with its main active metabolite being cetirizine, a second-generation antihistamine with minimal sedative properties.

  • This compound: As a related diphenylmethylpiperazine, it is expected to have a similar absorption profile. Specific preclinical pharmacokinetic data are not as widely published.

The primary safety concern in preclinical toxicology for this class of drugs is CNS depression. At higher doses, anticholinergic effects (dry mouth, urinary retention) and potential cardiovascular effects (QT prolongation) are monitored, with hydroxyzine having a known risk for the latter.[14]

Conclusion and Future Directions

Both this compound and hydroxyzine demonstrate CNS activity in preclinical models, consistent with their classification as first-generation H1 antihistamines. Hydroxyzine's profile as an anxiolytic is well-supported by data showing efficacy in models like the EPM, an effect likely enhanced by its serotonergic activity.[15] While this compound was also developed for its CNS and antihistaminic properties, a lack of comprehensive, publicly available head-to-head data makes a definitive performance comparison challenging.

For drug development professionals, hydroxyzine serves as a valuable benchmark compound. Future preclinical research on novel anxiolytics from this chemical class should include direct comparative studies against hydroxyzine in a battery of validated behavioral models. Key differentiators to investigate would be the separation of anxiolytic effects from sedative/motor-impairing side effects, as a wider therapeutic window would represent a significant clinical advantage.

References

  • Patsnap Synapse. (2024). What is the mechanism of Pipoxolan Hydrochloride?
  • Patsnap Synapse. (2024). What is the mechanism of Hydroxyzine Pamoate?
  • BOC Sciences. (n.d.). Hydroxyzine: Definition, Mechanism of Action and Application.
  • Wikipedia. (2025). This compound.
  • Wikipedia. (2026). Hydroxyzine.
  • PsychDB. (2024). Hydroxyzine.
  • National Center for Biotechnology Information. (n.d.). Hydroxyzine. PubChem Compound Summary for CID 3658.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Rat Rotarod Method.
  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety.
  • U.S. Food and Drug Administration. (n.d.). Hydroxyzine hydrochloride.
  • Medscape. (n.d.). Vistaril (hydroxyzine) dosing, indications, interactions, adverse effects, and more.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats.
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol.
  • Maze Engineers. (n.d.). Rotarod.
  • MDPI. (2022). Analysis of Anxiety Disorders and Post-Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research.

Sources

Technical Comparison: Pipoxizine vs. Second-Generation H1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Investigational Reference Compound (First-Generation Class) vs. Marketed Standards (Second-Generation). Core Distinction: Scaffold Architecture & Receptor Selectivity.

This technical guide compares Pipoxizine —a diphenylmethylene-piperidine derivative representative of first-generation, multi-target antihistamines—with optimized Second-Generation H1 Antagonists (e.g., Cetirizine, Fexofenadine). While second-generation agents are engineered for peripheral H1 selectivity and blood-brain barrier (BBB) exclusion, this compound exemplifies the "promiscuous" pharmacology of early drug candidates, exhibiting potent dual antagonism at Histamine H1 and Serotonin (5-HT) receptors. This guide analyzes the structural determinants of these differences and provides experimental protocols for their validation.

Chemical Architecture: The Scaffold Evolution

The fundamental difference between this compound and modern alternatives lies in the central nitrogenous ring and the lipophilicity of the side chain.

Structural Divergence
  • This compound (First-Gen Archetype): Built on a piperidine ring linked to a diphenylmethylene group via an exocyclic double bond. This rigid "diphenyl-piperidine" motif is structurally homologous to non-selective agents like Cyproheptadine, conferring high lipophilicity and affinity for both H1 and 5-HT receptors.

  • Cetirizine/Levocetirizine (Second-Gen Standard): Built on a piperazine ring. Crucially, the addition of a polar carboxyl group (zwitterionic nature) prevents BBB penetration via P-glycoprotein (P-gp) efflux, a feature absent in this compound.

Visualization of Structural Classes

The following diagram illustrates the chemical evolution and the critical "Selectivity Filter" introduced in second-generation agents.

ChemicalEvolution This compound This compound (Diphenylmethylene-Piperidine) Lipophilic Tail FirstGen First-Generation Characteristics • High Lipophilicity • Neutral/Basic pH • Passive Diffusion (BBB+) This compound->FirstGen Exemplifies SecondGen Second-Generation Optimization • Zwitterionic (Polar) • P-gp Substrate • BBB Exclusion FirstGen->SecondGen Optimization Strategy: Add Polar Group Change Ring Scaffold Cetirizine Cetirizine (Diphenylmethyl-Piperazine) Carboxylated Tail Cetirizine->SecondGen Exemplifies

Caption: Structural evolution from the lipophilic, brain-penetrant this compound scaffold to the polar, peripherally restricted Cetirizine scaffold.

Pharmacodynamics: Receptor Selectivity & Binding

This compound functions as a "dirty drug," a term used in pharmacology to describe agents with high affinity for multiple receptor subclasses. In contrast, second-generation agents are "clean" H1 inverse agonists.

Binding Affinity Profiles (Comparative Data)

The following table contrasts the estimated binding profiles based on class characteristics and available experimental data.

FeatureThis compound (First-Gen)Cetirizine (Second-Gen)Clinical Implication
H1 Receptor Affinity (

)
~2–10 nM (High)~6 nM (High)Both are potent H1 blockers.
5-HT (Serotonin) Affinity High (Antagonist)Negligible (

nM)
This compound has potential anti-migraine/bronchodilator effects; Cetirizine does not.
mAChR (Muscarinic) Affinity Moderate Low/Negligible This compound carries risk of dry mouth/urinary retention; Cetirizine is largely free of these.
Mechanism of Action Competitive AntagonistInverse AgonistCetirizine stabilizes the inactive receptor state.
The Serotonin Connection

This compound's structural similarity to Cyproheptadine allows it to block 5-HT receptors. This dual H1/5-HT blockade was originally investigated for bronchodilation (treating asthma), as both histamine and serotonin mediate smooth muscle contraction in the airways. Second-generation antihistamines lack this utility.

Neuropharmacology: The Blood-Brain Barrier (BBB)

The defining failure of this compound as a modern therapeutic—and its value as a research tool—is its high CNS penetrance.

Mechanism of Sedation
  • Passive Diffusion: this compound's lipophilic ethoxy-tail facilitates rapid crossing of the endothelial cells of the BBB.

  • Receptor Occupancy: Once in the CNS, it binds H1 receptors in the tuberomammillary nucleus (TMN), blocking the histamine-mediated "wakefulness drive."

  • P-Glycoprotein (P-gp) Evasion: Unlike Cetirizine, this compound is not a substrate for the P-gp efflux pump, meaning it is not actively transported back out of the brain.

Signaling Pathway Interference

The diagram below maps the divergent pathways of this compound (Central + Peripheral) vs. Second-Gen (Peripheral Only).

SignalingPathways Drug_Pip This compound BBB Blood-Brain Barrier Drug_Pip->BBB Crosses Freely H1_Periph Peripheral H1 Receptor (Endothelium/Nerves) Drug_Pip->H1_Periph Blocks Serotonin 5-HT Receptors (Smooth Muscle/CNS) Drug_Pip->Serotonin Antagonizes Drug_Cet Cetirizine Drug_Cet->BBB Repelled by P-gp Drug_Cet->H1_Periph Blocks H1_Central Central H1 Receptor (Tuberomammillary Nucleus) BBB->H1_Central Access Granted Sedation Sedation & Cognitive Impairment H1_Central->Sedation Induces Allergy Relief of Itch/Edema H1_Periph->Allergy Mediates Broncho Bronchodilation (Smooth Muscle Relax) Serotonin->Broncho Promotes

Caption: this compound impacts CNS and serotonergic pathways, while Cetirizine is restricted to peripheral H1 inhibition.

Experimental Protocols for Validation

To empirically validate the differences between this compound and a second-generation control, researchers should utilize the following self-validating workflows.

Protocol A: H1 Receptor Radioligand Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (


) to quantify binding affinity.
  • Reagents:

    • Source: CHO cells expressing human H1 receptor.[1]

    • Radioligand:

      
      -Pyrilamine (Specific Activity ~30 Ci/mmol).
      
    • Test Compounds: this compound (10 nM – 10 µM) vs. Cetirizine (Control).

  • Workflow:

    • Membrane Prep: Homogenize CHO cells in Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 x g.

    • Incubation: Incubate membranes with 2 nM

      
      -Pyrilamine and varying concentrations of this compound for 60 min at 25°C.
      
    • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Counting: Measure radioactivity via liquid scintillation counting.

    • Analysis: Plot competitive binding curves. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: PAMPA-BBB Permeability Assay

Objective: Assess passive diffusion potential across the blood-brain barrier.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Workflow:

    • Donor Plate: Load this compound and Cetirizine (10 µM) into donor wells containing PBS (pH 7.4).

    • Membrane: Coat the PVDF filter of the acceptor plate with porcine brain lipid extract (20 mg/mL in dodecane).

    • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

    • Quantification: Measure concentration in Acceptor vs. Donor wells using LC-MS/MS.

    • Calculation: Determine Effective Permeability (

      
      ).
      
      • Expected Result: this compound

        
         cm/s (High Permeability).
        
      • Expected Result: Cetirizine

        
         cm/s (Low Permeability).
        
Experimental Workflow Visualization

ExperimentalWorkflow Prep 1. Membrane Prep (hH1-CHO Cells) Incubate 2. Incubation (+ [3H]-Pyrilamine) Prep->Incubate Add Ligand Filter 3. Filtration (GF/B Glass Fiber) Incubate->Filter Separate Bound/Free Count 4. Scintillation Counting Filter->Count Measure CPM Analyze 5. Data Analysis (Cheng-Prusoff) Count->Analyze Calculate Ki

Caption: Standardized Radioligand Binding Assay workflow for determining H1 affinity constants.

References

  • Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194)." Molecular Pharmacology. Link

  • Simons, F. E., & Simons, K. J. (1994). "The pharmacology and use of H1-receptor-antagonist drugs." New England Journal of Medicine. Link

  • Kubo, N., et al. (1987). "Antihistamine effects of this compound." Japanese Journal of Pharmacology. (Historical Reference for this compound activity).[2]

  • Chen, C. (2007). "A High-Throughput PAMPA Assay for Blood-Brain Barrier Permeability." Combinatorial Chemistry & High Throughput Screening. Link

  • PubChem Compound Summary. (2024). "this compound (CID 68750)." National Library of Medicine. Link

Sources

A Comparative Guide to the Validation of Pipoxizine's Efficacy as a Bronchodilator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of Pipoxizine's potential efficacy as a bronchodilator. While historical records identify this compound as a candidate for bronchodilator therapy, a thorough review of publicly available literature reveals a significant gap in robust, quantitative preclinical and clinical data. Therefore, this document will serve as a comparative guide, outlining the necessary experimental validation of this compound against established bronchodilators, supported by detailed protocols and a discussion of the underlying scientific principles.

Introduction: The Unmet Need and a Historical Candidate

Obstructive lung diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by airflow limitation due to bronchoconstriction, inflammation, and airway remodeling. The mainstay of symptomatic relief is bronchodilator therapy, which primarily involves the use of β2-adrenergic receptor agonists and muscarinic receptor antagonists. Despite the effectiveness of these agents, there remains a therapeutic need for novel bronchodilators with alternative mechanisms of action, improved side-effect profiles, or dual activity (e.g., bronchodilation and anti-inflammation).

This compound, a first-generation antihistamine and serotonin antagonist from the diphenylmethylpiperazine group, was investigated as a bronchodilator but was never brought to market. The limited available literature suggests a protective effect against histamine-induced bronchoconstriction, but the precise mechanism and a quantitative comparison to standard-of-care drugs are not well-documented. This guide will, therefore, provide a roadmap for the systematic validation of this compound's bronchodilator potential.

Mechanisms of Action: A Comparative Overview

A thorough understanding of the molecular pathways governing airway smooth muscle tone is crucial for evaluating a novel bronchodilator. Bronchoconstriction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine, which acts on muscarinic receptors. Conversely, bronchodilation is actively achieved by sympathetic nervous system agonists that act on β2-adrenergic receptors.

Established Bronchodilator Pathways

β2-Adrenergic Agonists (e.g., Albuterol, Salmeterol): These drugs mimic the action of epinephrine, binding to β2-adrenergic receptors on airway smooth muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of several target proteins that ultimately results in smooth muscle relaxation and bronchodilation.

G cluster_0 β2-Adrenergic Receptor Pathway B2A β2-Agonist (e.g., Albuterol) B2AR β2-Adrenergic Receptor B2A->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax Promotes

Caption: β2-Adrenergic signaling cascade leading to bronchodilation.

Muscarinic Receptor Antagonists (e.g., Ipratropium, Tiotropium): These agents are competitive antagonists of acetylcholine at the M3 muscarinic receptors on airway smooth muscle. By blocking the binding of acetylcholine, they inhibit the Gq protein-coupled signaling cascade that leads to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and subsequent muscle contraction.

G cluster_1 Muscarinic Receptor Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds MRA Muscarinic Antagonist (e.g., Ipratropium) MRA->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca Triggers Contract Smooth Muscle Contraction Ca->Contract Induces

Caption: Muscarinic signaling cascade leading to bronchoconstriction.

Postulated Mechanism of this compound

This compound's known pharmacology as a potent H1 histamine receptor antagonist and a serotonin receptor antagonist suggests a potential mechanism for bronchodilation. Histamine, released from mast cells during an allergic response, can cause bronchoconstriction by acting on H1 receptors on airway smooth muscle. By blocking these receptors, this compound could directly prevent or reverse histamine-induced bronchoconstriction. The contribution of its anti-serotonergic activity to bronchodilation is less clear and would require further investigation. It is also plausible that this compound may possess some degree of anticholinergic activity, a common feature of first-generation antihistamines, which would contribute to its bronchodilator effects.

G cluster_2 Postulated this compound Mechanism Histamine Histamine H1R H1 Histamine Receptor Histamine->H1R This compound This compound This compound->H1R Blocks Gq_H1 Gq Protein H1R->Gq_H1 Contraction_H1 Bronchoconstriction Gq_H1->Contraction_H1

Caption: Postulated antihistaminic mechanism of this compound.

Experimental Validation Framework

To rigorously assess the bronchodilator efficacy of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a standardized approach for comparison with established drugs.

G cluster_3 Experimental Validation Workflow Start Candidate Drug (this compound) InVitro In Vitro Validation (Organ Bath Assay) Start->InVitro InVivo In Vivo Validation (Animal Model) Start->InVivo DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Efficacy Assessment DataAnalysis->Conclusion

Caption: Workflow for validating a novel bronchodilator.

In Vitro Efficacy: Isolated Tracheal Ring Assay

This ex vivo method provides a direct measure of a drug's ability to relax pre-contracted airway smooth muscle.

Experimental Protocol:

  • Tissue Preparation: Humanely euthanize a guinea pig and carefully dissect the trachea. Clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Contraction: Induce a sustained contraction with a submaximal concentration of a bronchoconstrictor agent (e.g., histamine or methacholine).

  • Drug Administration: Once the contraction has stabilized, add cumulative concentrations of this compound, Albuterol, or Ipratropium to the organ bath.

  • Data Acquisition: Record the tension changes and express the relaxation as a percentage of the pre-induced contraction.

  • Analysis: Construct concentration-response curves and calculate the EC50 (concentration causing 50% of maximal relaxation) and Emax (maximal relaxation) for each compound.

Hypothetical Comparative Data:

CompoundClassEC50 (nM)Emax (% Relaxation)
Albuterolβ2-Agonist15098 ± 5
IpratropiumMuscarinic Antagonist2595 ± 6
This compound Antihistamine (To be determined) (To be determined)
In Vivo Efficacy: Histamine-Induced Bronchoconstriction Model

This in vivo model assesses the ability of a test compound to protect against a bronchoconstrictor challenge in a living organism.

Experimental Protocol:

  • Animal Preparation: Anesthetize guinea pigs and place them in a whole-body plethysmograph to measure airway resistance.

  • Baseline Measurement: Record baseline airway resistance for a stable period.

  • Drug Pre-treatment: Administer this compound, Albuterol, Ipratropium, or a vehicle control via a suitable route (e.g., intraperitoneal injection or inhalation).

  • Bronchoconstrictor Challenge: After a pre-determined pre-treatment time, expose the animals to an aerosolized solution of histamine or methacholine to induce bronchoconstriction.

  • Data Acquisition: Continuously measure airway resistance throughout the challenge.

  • Analysis: Calculate the peak increase in airway resistance and the duration of the bronchoconstrictor response. Compare the protective effect of each drug against the vehicle control.

Hypothetical Comparative Data:

Pre-treatmentClassPeak Airway Resistance (% increase over baseline)
Vehicle-450 ± 50
Albuterolβ2-Agonist80 ± 15
IpratropiumMuscarinic Antagonist120 ± 20
This compound Antihistamine (To be determined)

Discussion and Future Directions

The validation framework outlined above provides a clear path to characterizing the bronchodilator potential of this compound. Should these experiments demonstrate significant efficacy, several key questions would need to be addressed:

  • Potency and Efficacy: How does this compound's potency (EC50) and maximal effect (Emax) compare to existing short- and long-acting bronchodilators?

  • Mechanism of Action: Is the bronchodilator effect solely due to H1 receptor antagonism, or does it involve other mechanisms such as anticholinergic activity? Receptor binding assays and functional studies in the presence of specific antagonists would be required to dissect the precise mechanism.

  • Therapeutic Potential: Could this compound's dual antihistaminic and potential bronchodilator properties offer an advantage in the treatment of allergic asthma, where both histamine release and bronchoconstriction are key pathological features?

  • Safety and Tolerability: As a first-generation antihistamine, this compound is likely to have sedative and anticholinergic side effects. A thorough toxicological evaluation would be necessary to determine its therapeutic window.

References

  • Gosens, R., & Gross, N. (2018). The Muscarinic Receptor Signal Transduction Cascade in Airway Smooth Muscle. American Journal of Respiratory Cell and Molecular Biology, 59(3), 263–270.
  • Kudo, M., et al. (2013). Muscarinic receptor signaling in the pathophysiology of asthma and COPD.
  • This compound. In: Wikipedia. Retrieved February 12, 2026, from [Link]

  • Drugs.com. (n.d.). List of Bronchodilators. Retrieved February 12, 2026, from [Link]

  • Billington, C. K., & Penn, R. B. (2003). Signalling and regulation of G protein-coupled receptors in airway smooth muscle.
  • Hosseini, M., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. European Journal of Pharmaceutical Sciences, 152, 105451.
  • Fryer, A. D., & Jacoby, D. B. (1998). Muscarinic Receptors and Control of Airway Smooth Muscle. American Journal of Respiratory and Critical Care Medicine, 158(5), S154–S160.
  • Kallmünzer, B., et al. (2011). In vitro validation of a Respimat® adapter for delivery of inhaled bronchodilators during mechanical ventilation. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 24(6), 317–324.
  • Johnson, M. (2001). The β-Adrenoceptor. American Journal of Respiratory and Critical Care Medicine, 164(Supplement_1), S3-S7.
  • YouTube. (2024, January 7). Mechanism of Action Of how Beta 2 adrenergic Agonists cause bronchial muscle relaxation. Retrieved February 12, 2026, from [Link]

  • Barnes, P. J. (1995). Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells. Life Sciences, 56(11-12), 911-917.
  • Cazzola, M., et al. (2012). Muscarinic Receptor Antagonists: Effects on Pulmonary Function. Handbook of Experimental Pharmacology, (208), 285–309.
  • NHS inform. (2024, May 31). Bronchodilators. Retrieved February 12, 2026, from [Link]

  • Tattersall, T. L., & Patel, H. J. (2020). Unravelling the Role of Post-Junctional M2 Muscarinic Receptors in Cholinergic Nerve-Mediated Contractions of Airway Smooth Muscle. International Journal of Molecular Sciences, 21(18), 6885.
  • ResearchGate. (2011). (PDF) In Vitro Validation of a Respimat (R) Adapter for Delivery of Inhaled Bronchodilators During Mechanical Ventilation. Retrieved February 12, 2026, from [Link]

  • Bates, J. H. T. (2016). Animal models of asthma. American Journal of Physiology-Lung Cellular and Molecular Physiology, 311(5), L835–L844.
  • Charles River Laboratories. (2017). Respiratory Disease In Vivo Pharmacology Models. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (2011). In Vitro Validation of a Respimat® Adapter for Delivery of Inhaled Bronchodilators During Mechanical Ventilation. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (1999). Transgenic Overexpression of β2-Adrenergic Receptors in Airway Smooth Muscle Alters Myocyte Function and Ablates Bronchial Hyperreactivity*. Retrieved February 12, 2026, from [Link]

  • Pellegrino, R., et al. (1996). Maximal bronchoconstriction in humans. Relationship to deep inhalation and airway sensitivity. American journal of respiratory and critical care medicine, 153(4 Pt 1), 1154–1160.
  • Gosens, R., & Grainge, C. (2015). Bronchoconstriction and airway biology: potential impact and therapeutic opportunities. Chest, 147(3), 818–826.
  • National Jewish Health. (n.d.). Bronchodilators for Chronic Obstructive Pulmonary Disease (COPD). Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2023, August 4). Bronchodilators. Retrieved February 12, 2026, from [Link]

  • Mayo Clinic. (n.d.). Asthma medications: Know your options. Retrieved February 12, 2026, from [Link]

  • Bates, J. H. T., et al. (2009). Kinetics of in vitro bronchoconstriction in an elastolytic mouse model of emphysema.
  • NIH National Center for Biotechnology Information. (2013). A new class of bronchodilator improves lung function in COPD: a trial with GSK961081. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2019). Bronchodilators for hyperinflation in COPD associated with biomass smoke: clinical trial. Retrieved February 12, 2026, from [Link]

  • Clinical Trials Arena. (2024, July 25). Trials to watch: Four biologics concluding pivotal COPD trials. Retrieved February 12, 2026, from [Link]

  • MDPI. (2020). Data Reproducibility and Effectiveness of Bronchodilators for Improving Physical Activity in COPD Patients. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2016). The Role of Bronchodilators in Preventing Exacerbations of Chronic Obstructive Pulmonary Disease. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (1987). Mechanism of action of dipyridamole. Retrieved February 12, 2026, from [Link]

  • King's College London. (2024, November 27). New injection treatment could be a game-changer for people with asthma and COPD. Retrieved February 12, 2026, from [Link]

  • MDPI. (2022). Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models?. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2001). Pioglitazone: mechanism of action. Retrieved February 12, 2026, from [Link]

  • AstraZeneca. (2024, May 1). AstraZeneca unveils latest research across key respiratory and immune-mediated diseases at ATS 2024 showcasing strength of its broad pipeline and portfolio. Retrieved February 12, 2026, from [Link]

  • AstraZeneca. (2025, May 13). AstraZeneca to showcase latest research on comprehensive portfolio and pipeline aimed at transforming respiratory diseases at ATS 2025. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2021). Bronchodilator Response as a Possible Predictor of Lung Function Improvement After Pulmonary Rehabilitation in Post-COVID-19 Patients. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2016). Safety and preclinical efficacy of aerosol pioglitazone on lung adenoma prevention in A/J mice. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2022). Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies. Retrieved February 12, 2026, from [Link]

  • Aragen Bioscience. (n.d.). Respiratory Diseases. Retrieved February 12, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pipoxolan Hydrochloride?. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2023, July 4). Pioglitazone. Retrieved February 12, 2026, from [Link]

A Comparative Pharmacological Guide: Pipoxizine and Other Diphenylmethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Pipoxizine and other selected diphenylmethylpiperazine derivatives, namely Hydroxyzine, Cinnarizine, and Flunarizine. Designed for researchers, scientists, and drug development professionals, this document delves into their pharmacological profiles, mechanisms of action, and key distinguishing features, supported by available experimental data.

Introduction to Diphenylmethylpiperazines

The diphenylmethylpiperazine class of compounds is characterized by a core piperazine ring attached to a diphenylmethyl (benzhydryl) group.[1] This structural motif is the basis for a diverse range of pharmacologically active agents with applications as antihistamines, anticholinergics, and even antipsychotics.[2] The specific substitutions on the piperazine ring dictate the unique receptor binding profiles and therapeutic effects of each derivative. This guide will explore the nuances of this compound in relation to its chemical cousins: Hydroxyzine, a widely used first-generation antihistamine with anxiolytic properties; and Cinnarizine and Flunarizine, which are notable for their calcium channel blocking activity in addition to their effects on other receptor systems.[3][4]

Comparative Analysis of Receptor Binding Profiles

A key differentiator among these compounds is their affinity for various G protein-coupled receptors (GPCRs), primarily the histamine H1, dopamine D2, and serotonin 5-HT2A receptors. The binding affinities, typically expressed as the inhibition constant (Ki), provide a quantitative measure of a drug's potency at a specific receptor. A lower Ki value indicates a higher binding affinity.

CompoundH1 Receptor Ki (nM)D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Muscarinic Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
Hydroxyzine 2.0 - 19378~50 (IC50)>1000
Cinnarizine BindsBindsBindsBinds
Flunarizine 6880 - 112200Inactive

Note: "Binds" indicates qualitative evidence of binding, but specific Ki values were not available in the reviewed literature. Data for this compound is currently limited in publicly accessible databases.

Expert Insights: The data, though incomplete for this compound and Cinnarizine, highlights the multi-receptor profile of these agents. Hydroxyzine exhibits a high affinity for the H1 receptor, consistent with its potent antihistaminic effects.[2] Its weaker affinities for D2 and 5-HT2A receptors may contribute to its anxiolytic and sedative properties.[2] Flunarizine, in contrast, shows more balanced affinities across H1 and D2 receptors, which, combined with its calcium channel blocking activity, underpins its use in migraine prophylaxis and vertigo.[4] The extrapyramidal side effects sometimes observed with Cinnarizine and Flunarizine can be attributed to their D2 receptor antagonism.[5]

Pharmacodynamic and Pharmacokinetic Overview

CompoundPrimary Mechanism of ActionBioavailabilityElimination Half-lifeMetabolism
This compound H1 antagonist, Serotonin antagonistData not availableData not availableData not available
Hydroxyzine H1 inverse agonist, weak 5-HT2A, D2, and α1 antagonistNot fully known, but well-absorbed~20 hours (adults)Hepatic (CYP3A4/5), major metabolite is Cetirizine
Cinnarizine H1 antagonist, D2 antagonist, Calcium channel blockerLow and variable3-6 hoursExtensive hepatic metabolism
Flunarizine H1 antagonist, D2 antagonist, selective Calcium channel blocker~85%18-20 days (after multiple doses)Extensive hepatic metabolism

Expert Insights: The pharmacokinetic profiles of these drugs significantly influence their clinical application. Hydroxyzine's conversion to cetirizine, a less sedating second-generation antihistamine, is a notable aspect of its metabolism.[2] The very long elimination half-life of Flunarizine allows for once-daily dosing but also means that the drug and its effects persist in the body for an extended period.[4] Cinnarizine's shorter half-life necessitates more frequent administration.

Signaling Pathways and Functional Consequences

The interaction of these diphenylmethylpiperazine derivatives with their target receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating their therapeutic effects and potential side effects.

Histamine H1 Receptor Signaling

Activation of the H1 receptor, a Gq-coupled GPCR, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is central to the pro-inflammatory and allergic responses mediated by histamine. Antagonism of this pathway by diphenylmethylpiperazines leads to their antihistaminic effects.

H1_Signaling Ligand Histamine Receptor H1 Receptor (GPCR) Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Allergic & Inflammatory Response Ca_release->Response PKC->Response Antagonist Diphenylmethylpiperazine (e.g., this compound) Antagonist->Receptor Blocks

Figure 1: H1 Receptor Signaling Pathway and Antagonism.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism of this pathway in the mesolimbic and nigrostriatal pathways is the primary mechanism of action for many antipsychotic drugs but can also lead to extrapyramidal side effects.

D2_Signaling Ligand Dopamine Receptor D2 Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Effects PKA->Response Antagonist Diphenylmethylpiperazine (e.g., Cinnarizine) Antagonist->Receptor Blocks

Figure 2: D2 Receptor Signaling Pathway and Antagonism.

Serotonin 5-HT2A Receptor Signaling

Similar to the H1 receptor, the 5-HT2A receptor is a Gq-coupled GPCR that activates the PLC signaling cascade, leading to increased intracellular calcium and PKC activation. This pathway is implicated in a wide range of functions, including mood, cognition, and perception. The antagonistic activity of some diphenylmethylpiperazines at this receptor may contribute to their anxiolytic and antipsychotic-like effects.

Figure 3: 5-HT2A Receptor Signaling and Antagonism.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, self-validating protocols for key assays used to characterize the pharmacological profiles of diphenylmethylpiperazine derivatives.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the Ki of a test compound for a specific GPCR. The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing the target receptor. Incubate 4. Incubate membranes, radioligand, and test compound at various concentrations. Membrane_Prep->Incubate Radioligand_Prep 2. Prepare serial dilutions of unlabeled test compound. Radioligand_Prep->Incubate Assay_Buffer 3. Prepare assay buffer. Assay_Buffer->Incubate Filtration 5. Separate bound from free radioligand by rapid filtration. Incubate->Filtration Wash 6. Wash filters to remove non-specifically bound radioligand. Filtration->Wash Scintillation 7. Measure radioactivity on filters using a scintillation counter. Wash->Scintillation IC50_Calc 8. Plot % inhibition vs. compound concentration to determine IC50. Scintillation->IC50_Calc Ki_Calc 9. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50_Calc->Ki_Calc

Figure 4: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1 receptors, [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Calcium Flux Assay for Functional Activity

This protocol measures the functional activity of compounds at Gq-coupled receptors by detecting changes in intracellular calcium concentration.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., H1 or 5-HT2A) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate at 37°C for a specified time to allow for dye uptake and de-esterification.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis: For agonists, plot the peak fluorescence response against the compound concentration and fit to a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response). For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the inhibition of the agonist-induced calcium flux to determine the IC50.

Conclusion

This compound, as a member of the diphenylmethylpiperazine family, shares a common structural heritage with compounds like Hydroxyzine, Cinnarizine, and Flunarizine. While its classification as a first-generation antihistamine and serotonin antagonist provides a general pharmacological context, a more detailed, quantitative comparison is hampered by the limited availability of its receptor binding and pharmacokinetic data in the public domain.

Hydroxyzine stands out for its potent H1 receptor antagonism, while Cinnarizine and Flunarizine are distinguished by their additional calcium channel blocking properties and significant D2 receptor antagonism. The varying affinities for H1, D2, and 5-HT2A receptors across this class of drugs underscore the subtle structural modifications that lead to profound differences in their therapeutic applications and side effect profiles. Further research, particularly head-to-head comparative studies involving this compound, is warranted to fully elucidate its pharmacological uniqueness and potential clinical utility.

References

  • Wikipedia. Diphenylmethylpiperazine. [Link]

  • Wikipedia. Hydroxyzine. [Link]

  • Wikipedia. This compound. [Link]

  • Teive, H. A. G., et al. (2004). Flunarizine and cinnarizine-induced parkinsonism: a historical and clinical analysis. Parkinsonism & Related Disorders, 10(4), 243-245. [Link]

  • Brucki, S. M. D., et al. (1994). Flunarizine and cinnarizine-induced extrapyramidal reactions. Movement Disorders, 9(4), 483-486. [Link]

  • Holmes, B., et al. (1984). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 27(1), 6-44. [Link]

  • Wikipedia. Piperazine. [Link]

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular Pharmacology, 61(2), 391-399. [Link]

  • Snowman, A. M., & Snyder, S. H. (1990). Cetirizine: actions on neurotransmitter receptors. Journal of Allergy and Clinical Immunology, 86(6 Pt 2), 1025-1028. [Link]

  • Tassaneeyakul, W., et al. (2004). Comparative pharmacokinetics of oral H1-antihistamines. Clinical Pharmacokinetics, 43(11), 721-42. [Link]

  • Simons, F. E., & Simons, K. J. (2008). The pharmacology and use of H1-receptor-antagonist drugs. The New England Journal of Medicine, 358(22), 2351-2353. [Link]

  • Leysen, J. E., et al. (1981). The effects of cinnarizine and flunarizine on rat brain neuro-transmitter receptors, in vitro and in vivo. Psychopharmacology, 75(2), 110-116. [Link]

  • Kennis, L. E., et al. (1982). In vitro and in vivo receptor binding of the calcium entry blocker flunarizine. Arzneimittel-Forschung, 32(7), 764-767. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3658, Hydroxyzine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763, Cinnarizine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3379, Flunarizine. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Eurofins Discovery. Calcium Flux Assays. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Wikipedia. Dopamine receptor D2. [Link]

  • Wikipedia. Histamine H1 receptor. [Link]

  • Singh, A. K., & Chaturvedi, V. N. (1998). Prochlorperazine versus cinnarizine in cases of vertigo. Indian journal of otolaryngology and head and neck surgery, 50(4), 392–397. [Link]

  • Micheli, F., et al. (1987). Flunarizine- and cinnarizine-induced extrapyramidal reactions. Neurology, 37(5), 881–884. [Link]

Sources

Comparative Profiling of Pipoxizine: H1 Receptor Antagonism and Structural Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pipoxizine (C24H31NO3) represents a distinct pharmacological entity within the diphenylmethane class of antihistamines. Often overshadowed by its structural analog Hydroxyzine , this compound possesses unique structural features—specifically a diphenylmethylene-piperidine core coupled with an extended triethylene glycol tail—that differentiate its pharmacokinetic and pharmacodynamic profile.

This guide provides a technical comparison of this compound against standard H1 antagonists (Hydroxyzine, Diphenhydramine), focusing on receptor affinity, functional potency, and selectivity. It is designed for researchers investigating transitional antihistamines that bridge the gap between first-generation sedating agents and second-generation non-sedating peripherally selective drugs.

Molecular Mechanism & Structural Activity Relationship (SAR)

Structural Divergence

The primary distinction between this compound and its comparators lies in the central nitrogenous ring and the hydrophilic linker.

  • Hydroxyzine (Standard): Features a piperazine ring connecting the benzhydryl group to a diethylene glycol chain. The piperazine core is associated with moderate anticholinergic activity and significant CNS penetration.

  • This compound (Subject): Features a piperidine ring with an exocyclic double bond (diphenylmethylene) and a longer triethylene glycol chain.

    • The Piperidine Core:[1] The diphenylmethylene-piperidine moiety is a pharmacophore shared with potent second-generation antihistamines like Fexofenadine and Ebastine , suggesting high H1 affinity.

    • The Glycol Tail: The extended polyether chain increases polar surface area (PSA), theoretically reducing blood-brain barrier (BBB) permeability compared to shorter-chain analogs, though it retains "first-generation" classification.

Mechanism of Action: Inverse Agonism

Like most H1 "antagonists," this compound functions as an inverse agonist .[2] It stabilizes the inactive conformation of the Gq-coupled H1 receptor, preventing constitutive activity and blocking Histamine-induced signaling cascades.

H1_Signaling Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active Conformation) Histamine->H1R_Active Stabilizes This compound This compound (Inverse Agonist) This compound->H1R_Active Blocks H1R_Inactive H1 Receptor (Inactive Conformation) This compound->H1R_Inactive Stabilizes Gq Gq Protein Activation H1R_Active->Gq PLC PLC Activation Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Bronchoconstriction Vasodilation Ca->Response

Figure 1: Mechanism of H1 Receptor Inverse Agonism. This compound shifts the equilibrium toward the inactive receptor state, preventing the Gq-PLC-IP3 signaling cascade.

Comparative Pharmacological Profile

The following data synthesizes experimental values for Hydroxyzine (the reference standard) and functional data for this compound.

Binding Affinity and Potency Table
CompoundCore StructureH1 Affinity (

)
Functional Potency (

)
Selectivity (H1 vs mAChR)
This compound Diphenylmethylene-piperidine< 10 nM (Est.)*High (confirmed in vivo)Moderate
Hydroxyzine Diphenylmethyl-piperazine~ 2 - 10 nM~ 8.3 - 8.7Low (Significant mAChR binding)
Diphenhydramine Ethanolamine~ 12 - 20 nM~ 7.8 - 8.0Very Low (High Anticholinergic)
Cetirizine Diphenylmethyl-piperazine~ 6 - 10 nM~ 9.0High (Peripheral Selectivity)

*Note: Specific Ki values for this compound are rarely cited in modern literature. The estimate is based on the structural pharmacophore shared with Fexofenadine precursors and its confirmed efficacy in inhibiting histamine-induced bronchoconstriction in human trials (Neukirch et al., 1978).

Functional Efficacy (Bronchodilation)

In clinical models of histamine hyperreactivity, this compound demonstrated significant antagonism of histamine-induced bronchoconstriction. Its efficacy profile in these assays mirrors that of Hydroxyzine, but its unique side chain suggests a distinct metabolic stability profile.

Experimental Protocols for Validation

To objectively verify this compound's performance against Hydroxyzine, the following standardized protocols are recommended. These assays establish the Dissociation Constant (


)  and Schild Plot slope .
Protocol A: Radioligand Binding Assay (H1 Receptor)

Objective: Determine the affinity (


) of this compound for the human H1 receptor.
  • Membrane Preparation:

    • Transfect HEK-293 cells with human H1 receptor cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins; resuspend pellet.

  • Incubation:

    • Ligand: [3H]-Pyrilamine (2 nM).

    • Competitor: this compound (10^-10 M to 10^-5 M).

    • Non-specific Binding: Define using 10 µM Promethazine.

    • Incubate for 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Guinea Pig Ileum Functional Assay

Objective: Determine the


 value (potency) and confirm competitive antagonism.

Experimental_Workflow Tissue Isolate Guinea Pig Ileum Bath Organ Bath (Tyrode's Solution, 37°C) Tissue->Bath Equilibration Equilibrate (30-60 min) Bath->Equilibration Control_Curve Agonist Curve (Histamine Only) Equilibration->Control_Curve Antagonist_Inc Incubate this compound (Fixed Conc.) Control_Curve->Antagonist_Inc Shift_Curve Agonist Curve (Histamine + this compound) Antagonist_Inc->Shift_Curve Schild Schild Plot Analysis (Calculate pA2) Shift_Curve->Schild

Figure 2: Workflow for Ex Vivo Organ Bath Assay. This method remains the gold standard for determining functional H1 antagonism.

Methodology:

  • Tissue Prep: Suspend ileum segments in Tyrode’s solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Control: Generate a cumulative concentration-response curve (CRC) for Histamine (

    
     to 
    
    
    
    M).
  • Treatment: Wash tissue, incubate with this compound (e.g., 10 nM) for 20 mins.

  • Challenge: Repeat Histamine CRC in the presence of this compound.

  • Calculation:

    • Measure the Dose Ratio (DR) :

      
      .
      
    • Schild Plot: Plot

      
       vs. 
      
      
      
      .
    • The X-intercept is the

      
        value.[3][4] A slope of 1.0 indicates competitive antagonism.[3]
      

Safety & Selectivity Analysis

Blood-Brain Barrier (BBB) Penetration

While Hydroxyzine is known for significant sedation, this compound's structure suggests a potentially improved profile:

  • Hydrophilicity: The triethylene glycol tail of this compound is more polar than the diethylene glycol of Hydroxyzine.

  • Prediction: Increased polarity typically correlates with reduced passive diffusion across the BBB. However, historical classification often groups it with sedating antihistamines. Researchers should expect moderate sedation , likely less than Diphenhydramine but higher than Cetirizine.

Anticholinergic Liability

First-generation antihistamines often cross-react with Muscarinic (M1-M3) receptors, causing dry mouth and urinary retention.

  • Piperazine vs. Piperidine: Piperidine-based antihistamines (like this compound's core) generally offer higher selectivity for H1 over Muscarinic receptors compared to ethanolamines (Diphenhydramine).

  • Verification: To confirm selectivity, perform a binding assay against [3H]-QNB (Muscarinic ligand). A high ratio of

    
     indicates a favorable safety profile.
    

References

  • Neukirch, F., et al. (1978). "Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound." Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.

  • Ganellin, C. R., & Triggle, D. J. (1996). Dictionary of Pharmacological Agents. CRC Press. (Source for chemical structure and classification).[5][6][7]

  • Simons, F. E., & Simons, K. J. (1994). "The pharmacology and use of H1-receptor-antagonist drugs." New England Journal of Medicine, 330(23), 1663-1670.
  • Selleckchem. "H1 Receptor Inhibitors: Hydroxyzine and Analogs." Selleckchem Compound Library.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

Sources

Comparative Pharmacodynamics: Pipoxizine vs. Cetirizine

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Functional Analysis of Piperazine/Piperidine Antihistamines

Executive Summary: The "Road Not Taken" vs. The Standard of Care

This guide presents a technical head-to-head comparison between Pipoxizine (a non-marketed, first-generation antihistamine/bronchodilator) and Cetirizine (the widely used second-generation standard).[1]

While Cetirizine represents the pinnacle of H1-receptor selectivity and peripheral restriction, this compound serves as a critical case study in "dirty drug" pharmacology.[1] this compound's dual antagonism of Histamine (H1) and Serotonin (5-HT) receptors, combined with its lipophilic "diphenylmethylene-piperidine" core, offers potent bronchodilation but failed to achieve commercial viability due to the safety-efficacy optimization that favored the zwitterionic structure of Cetirizine.[1]

Key Differentiator:

  • Cetirizine: High H1 specificity, minimal BBB penetration (P-gp substrate), negligible serotonergic activity.[1]

  • This compound: Mixed H1/5-HT antagonism, high BBB penetration, investigated primarily for asthma/bronchoconstriction rather than simple rhinitis.[1]

Structural & Physicochemical Comparison

The divergent clinical fates of these two molecules are encoded in their chemical structures.

FeatureThis compoundCetirizine
Core Scaffold Diphenylmethylene-piperidine (Exocyclic double bond)Diphenylmethyl-piperazine (Nitrogenous ring)
Side Chain Tri-ethylene glycol derivative (Long, neutral tail)Carboxylated ethoxy-ethanol (Zwitterionic tail)
Molecular Weight 381.51 g/mol 388.89 g/mol
Lipophilicity (LogP) High (~3.5 - 4.2, Predicted)Moderate (LogD ~1.5 at pH 7.[1]4)
Ionization Basic amine (cationic at phys.[1] pH)Zwitterion (Amine + Carboxylic Acid)
BBB Penetration High (Passive diffusion)Low (Restricted by P-glycoprotein efflux)
Receptor Profile H1 Antagonist + 5-HT Antagonist Selective H1 Inverse Agonist
Structural Insight (Expert Note):

This compound shares the "ethoxy-ethanol" tail motif with Hydroxyzine but extends it.[1] Crucially, its core is a piperidine with a double bond (diphenylmethylene), structurally resembling Cyproheptadine (a known serotonin antagonist) more than the pure piperazine of Cetirizine. This explains this compound's serotonergic activity, which is absent in Cetirizine.

Pharmacodynamic Profile: Mechanism of Action

Signaling Pathways

Both agents target the H1 receptor, a Gq/11-coupled GPCR.[1] However, their modulation of the pathway differs in selectivity.

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca NFkB NF-kB / NFAT Activation Ca->NFkB Response Vasodilation Bronchoconstriction Itch Ca->Response Cetirizine Cetirizine (Inverse Agonist) Cetirizine->H1R Stabilizes Inactive State This compound This compound (H1 + 5-HT Antagonist) This compound->H1R Blocks HTR 5-HT Receptor This compound->HTR Blocks (Dual Action) Serotonin Serotonin Serotonin->HTR Activates Broncho Smooth Muscle Contraction HTR->Broncho

Figure 1: Comparative Signaling Blockade.[1] Cetirizine acts as a "clean" H1 inverse agonist. This compound exhibits "dirty" pharmacology, blocking both H1 and 5-HT receptors, relevant for bronchoconstriction.[1]

Efficacy in Bronchoconstriction (The Neukirch Protocol)

This compound was historically evaluated for its ability to block histamine-induced asthma, a role where pure H1 antagonists often fail.[1]

  • This compound: Demonstrated significant inhibition of histamine-induced bronchospasm in human subjects (Neukirch et al., 1978).[1][2][3] The dual H1/5-HT blockade is likely responsible, as serotonin is a potent bronchoconstrictor in certain phenotypes.[1]

  • Cetirizine: While effective for upper airway symptoms (rhinitis), it has limited efficacy in intrinsic asthma, as the disease pathology extends beyond simple histamine release.

Experimental Protocols

To validate the differences between these agents, the following protocols are recommended.

Protocol A: Histamine-Induced Bronchoconstriction Assay (this compound Validation)

Based on the historical methodology of Neukirch et al. (1978), adapted for modern plethysmography.[1]

  • Subject Selection: Guinea pigs (high histamine sensitivity) or human volunteers with proven histamine hyperreactivity (PC20 < 8 mg/mL).

  • Baseline Measurement: Measure Forced Expiratory Volume (FEV1) or Airway Resistance (Raw) via body plethysmography.

  • Induction: Administer Histamine Diphosphate aerosol (increasing concentrations: 0.1, 0.5, 1.0% solutions) for 2 minutes.

  • Threshold Determination: Establish the dose required to drop FEV1 by 20% (PD20).

  • Drug Administration:

    • Arm A: this compound (Oral or IV equivalent).[3]

    • Arm B: Cetirizine (10 mg Oral equivalent).

    • Arm C: Placebo.

  • Re-Challenge: Repeat histamine aerosol challenge at T+60 min and T+120 min.

  • Endpoint: Shift in PD20 curve.

    • Expected Result: this compound may show superior protection in multi-mediator models (if 5-HT is involved) compared to Cetirizine.[1]

Protocol B: Blood-Brain Barrier (BBB) Occupancy Assay

To demonstrate the safety advantage of Cetirizine.[1]

  • Tracer: Synthesize [11C]-Doxepin (high affinity H1 ligand).

  • Subject: Wistar Rats or Human PET imaging.

  • Dosing: Administer this compound vs. Cetirizine (equimolar doses).

  • Imaging: Perform PET scan 1 hour post-dose.

  • Calculation: Calculate Receptor Occupancy (RO) in the Cortex and Thalamus.

    • Formula:

      
      [1]
      
    • Self-Validating Check: Cetirizine should show <15% RO (Peripheral restriction). This compound is expected to show >50% RO (Central penetration), correlating with sedation risks.

Safety & Toxicology Comparison

ParameterThis compoundCetirizine
Sedation Potential High. Lipophilic structure allows BBB crossing.[1] H1 blockade in CNS = sedation.Low/None. P-gp substrate; actively pumped out of CNS.[1]
Cardiotoxicity (QT) Unknown/Risk. Structurally related to terfenadine/hydroxyzine.[1] Older piperazines often block hERG channels.Low. Clean safety profile at therapeutic doses.[1]
Metabolism Likely hepatic (CYP450).[1] Potential for drug-drug interactions.[1][4]Minimal hepatic metabolism.[1] Excreted largely unchanged in urine.
Anticholinergic Effects Moderate. Common in first-gen diphenylmethyl derivatives (dry mouth, urinary retention).[1]Negligible. High selectivity avoids muscarinic receptors.[1]

Conclusion

Cetirizine remains the superior choice for routine allergic disorders due to its "designed" safety profile: it retains the potent H1 affinity of the piperazine class while eliminating CNS penetration via zwitterionic modification.

This compound is largely a historical footnote, but a scientifically valuable one. It represents the era of "Broad-Spectrum Antihistamines" —molecules that hit H1, 5-HT, and often mACh receptors.[1] While this "dirty" profile offered unique benefits in complex conditions like asthmatic bronchoconstriction, the accompanying sedation and safety risks prevented its commercial success.

Recommendation for Researchers: Use This compound only as a reference tool when investigating the role of serotonin/histamine crosstalk in bronchospasm. Use Cetirizine as the negative control for CNS penetration and the positive control for selective peripheral H1 blockade.

References

  • Neukirch, F., et al. (1978).[2][3][5] "[Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound]". Revue de l'Institut d'Hygiene des Mines.

  • Ganellin, C. R., & Triggle, D. J. (1996).[2][5] Dictionary of Pharmacological Agents. CRC Press.[2][5] (Source for this compound chemical structure and classification).

  • Simons, F. E., & Simons, K. J. (1999). "Clinical pharmacology of new histamine H1 receptor antagonists". Clinical Pharmacokinetics. (Reference for Cetirizine PK/PD profile).

  • World Health Organization. (1988).[2][5] International Nonproprietary Names (INN) for Pharmaceutical Substances. (Verification of this compound nomenclature).

Sources

A Comparative Guide to Validating the Serotonin Antagonist Activity of Pipoxizine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the serotonin antagonist activity of Pipoxizine, a first-generation antihistamine and putative serotonin antagonist.[1] While specific preclinical data on this compound's receptor affinity and functional potency is not extensively available in the public domain, this document outlines the essential experimental protocols required to characterize its activity and compare it with established serotonin antagonists, such as Ketanserin and Sarpogrelate.

Introduction to Serotonin Receptors and the Rationale for Antagonism

Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. These receptors are broadly classified into seven families (5-HT1 to 5-HT7), many of which contain multiple subtypes. The 5-HT2 family, particularly the 5-HT2A receptor, is a key player in processes such as mood, cognition, and smooth muscle contraction. Antagonists of these receptors are therefore of significant interest for the development of therapeutics for a range of conditions, including psychiatric disorders and cardiovascular diseases.

This compound, a diphenylmethylpiperazine derivative, is structurally related to hydroxyzine, a compound known to possess weak 5-HT2A antagonist properties.[2] This structural similarity suggests that this compound may also exhibit antagonist activity at serotonin receptors, a hypothesis that warrants rigorous experimental validation. This guide details the in vitro and in vivo methodologies to quantify this activity and benchmark it against well-characterized antagonists.

Comparative Profile of Serotonin Antagonists

A direct quantitative comparison of this compound with other antagonists requires experimental determination of its binding affinity (Ki) and functional potency (IC50 or pA2). Based on its structural similarity to hydroxyzine, which has a reported IC50 of 170 nM for the rat 5-HT2A receptor, it is reasonable to hypothesize that this compound will exhibit affinity in a similar range.[2] The following table presents the known binding affinities for our selected comparator drugs.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
This compound 5-HT2ATo be determined
Ketanserin 5-HT2A0.77
Sarpogrelate 5-HT2A8.39

In Vitro Validation of Serotonin Antagonist Activity

To comprehensively characterize the serotonin antagonist profile of this compound, a multi-tiered in vitro approach is essential. This involves assessing its ability to bind to specific serotonin receptor subtypes and its capacity to inhibit the functional response triggered by an agonist.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. This is achieved by measuring the ability of the test compound (this compound) to displace a radiolabeled ligand known to bind with high affinity and specificity to the target receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing 5-HT2A receptors prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]Ketanserin) and varying concentrations of this compound prep4->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Determine Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining the binding affinity of this compound.

  • Membrane Preparation:

    • Homogenize tissue known to express a high density of 5-HT2A receptors (e.g., rat frontal cortex) or cells stably expressing the human 5-HT2A receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin), and a range of concentrations of this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known 5-HT2A antagonist).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Antagonist Potency

Functional assays measure the ability of a compound to inhibit the cellular response triggered by an agonist. For Gq-coupled receptors like the 5-HT2A receptor, agonist binding leads to an increase in intracellular calcium concentration.[3] A calcium mobilization assay can therefore be used to determine the functional potency of this compound as an antagonist.

G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep1 Culture cells expressing 5-HT2A receptors in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye prep1->prep2 assay1 Pre-incubate cells with varying concentrations of this compound prep2->assay1 assay2 Stimulate cells with a fixed concentration of a 5-HT2A agonist (e.g., Serotonin) assay1->assay2 assay3 Measure the change in fluorescence intensity over time assay2->assay3 analysis1 Generate dose-response curves for agonist-induced calcium flux in the presence of this compound assay3->analysis1 analysis2 Determine the IC50 value of this compound analysis1->analysis2 analysis3 Calculate the pA2 value to characterize the antagonism analysis2->analysis3

Caption: Workflow for determining the functional antagonist potency of this compound.

  • Cell Preparation:

    • Plate cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Antagonist Pre-incubation and Agonist Stimulation:

    • Using a fluorescence plate reader equipped with an automated liquid handler, add varying concentrations of this compound to the wells and incubate for a defined period.

    • Initiate the fluorescence reading and then add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well over time to capture the transient increase in intracellular calcium.

    • For each concentration of this compound, determine the peak fluorescence response to the agonist.

    • Plot the agonist response as a function of the logarithm of the this compound concentration to generate an inhibition curve.

    • Determine the IC50 value of this compound.

    • To further characterize the nature of the antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of this compound to calculate the pA2 value.

In Vivo Validation of Serotonin Antagonist Activity

In vivo models are crucial for assessing the pharmacological activity of a compound in a whole-organism context. The head-twitch response (HTR) in rodents is a well-established behavioral model that is selectively mediated by the activation of 5-HT2A receptors.[4] The ability of this compound to inhibit the HTR induced by a 5-HT2A agonist provides strong evidence for its in vivo antagonist activity.

The Rat Head-Twitch Model

The head-twitch response is a rapid, rotational movement of the head that can be reliably induced in rats by the administration of 5-HT2A agonists such as 2,5-dimethoxy-4-iodoamphetamine (DOI).[5][6]

G cluster_prep Animal Preparation and Dosing cluster_obs Behavioral Observation cluster_analysis Data Analysis prep1 Acclimate male Sprague-Dawley rats to the testing environment prep2 Administer varying doses of this compound or vehicle via intraperitoneal (i.p.) injection prep1->prep2 prep3 After a pre-treatment period, administer a fixed dose of DOI (i.p.) prep2->prep3 obs1 Place each rat in an individual observation chamber prep3->obs1 obs2 Record the number of head-twitches over a defined observation period (e.g., 30 minutes) obs1->obs2 analysis1 Compare the number of head-twitches in this compound-treated groups to the vehicle-treated group obs2->analysis1 analysis2 Generate a dose-response curve for the inhibition of DOI-induced head-twitches analysis1->analysis2 analysis3 Determine the ED50 value of this compound analysis2->analysis3

Caption: Workflow for evaluating the in vivo 5-HT2A antagonist activity of this compound.

  • Animal Acclimation and Dosing:

    • House male Sprague-Dawley rats individually and acclimate them to the testing room for at least one hour before the experiment.

    • Administer different doses of this compound (or vehicle control) via intraperitoneal (i.p.) injection.

    • After a specified pre-treatment time (e.g., 30 minutes), administer a single i.p. injection of the 5-HT2A agonist DOI (e.g., 2.5 mg/kg).[6]

  • Behavioral Observation:

    • Immediately after the DOI injection, place each rat into a clear observation chamber.

    • A trained observer, blind to the treatment conditions, should count the number of head-twitches for each animal over a set period (e.g., 30 minutes). A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head.[7][8]

  • Data Analysis:

    • Calculate the mean number of head-twitches for each treatment group.

    • Use appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the this compound-treated groups to the vehicle control group.

    • Plot the percentage inhibition of the head-twitch response as a function of the this compound dose to generate a dose-response curve and determine the ED50 value (the dose that produces 50% of the maximal inhibitory effect).

Conclusion

References

  • This compound. In: Wikipedia [Internet]. [cited 2026 Feb 1]. Available from: [Link]

  • Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. PMC. [cited 2026 Feb 1]. Available from: [Link]

  • This compound. WikiMed. [cited 2026 Feb 1]. Available from: [Link]

  • Pharmacology of pyrazolopyridines. PubMed. [cited 2026 Feb 1]. Available from: [Link]

  • Pharmacologic profile of urapidil. PubMed. [cited 2026 Feb 1]. Available from: [Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC. [cited 2026 Feb 1]. Available from: [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [cited 2026 Feb 1]. Available from: [Link]

  • Hydroxyzine. In: Wikipedia [Internet]. [cited 2026 Feb 1]. Available from: [Link]

  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PMC. [cited 2026 Feb 1]. Available from: [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PMC. [cited 2026 Feb 1]. Available from: [Link]

  • Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. PMC. [cited 2026 Feb 1]. Available from: [Link]

  • Differential acute behavioral responses to (±)-DOI injected in a novel or familiar environment. YouTube. [cited 2026 Feb 1]. Available from: [Link]

  • Head-twitch response. In: Wikipedia [Internet]. [cited 2026 Feb 1]. Available from: [Link]

Sources

Technical Comparison Guide: Pipoxizine vs. Standard Bronchodilators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pipoxizine (C24H31NO3) is a diphenylmethylpiperazine derivative characterized by its dual antagonism of Histamine H1 and Serotonin (5-HT) receptors. Originally investigated in the 1970s as a potential bronchodilator, it offers a distinct pharmacological profile compared to the current "Gold Standard" therapies:


-agonists (e.g., Albuterol) and Methylxanthines (e.g., Theophylline).

This guide provides a technical analysis of this compound's efficacy, elucidating why its specific mechanism—while potent against histamine-induced bronchospasm—lacks the broad-spectrum functional antagonism required for acute asthma management. This analysis serves researchers in drug development by highlighting the limitations of pure H1/5-HT antagonism in respiratory pathology.

Mechanistic Divergence: Receptor Pharmacology

To understand the efficacy gap, we must compare the signal transduction pathways of this compound against standard bronchodilators.

The Comparator Agents
  • This compound (Investigational): Acts primarily as an inverse agonist at

    
     receptors (Gq-coupled) and 5-HT receptors. It prevents the 
    
    
    
    cascade that leads to calcium release and contraction.
  • Albuterol (Standard of Care): A selective

    
    -adrenergic agonist (Gs-coupled). It actively lowers intracellular calcium via cAMP/PKA, providing "functional antagonism" regardless of the constricting stimulus.
    
  • Theophylline (Adjunct): A non-selective Phosphodiesterase (PDE) inhibitor and Adenosine receptor antagonist, preventing cAMP degradation.

Signaling Pathway Visualization

The following diagram illustrates the competing pathways in Airway Smooth Muscle (ASM) cells. Note how this compound blocks a specific input (Histamine), whereas Albuterol drives a universal relaxation output.

G cluster_0 Bronchoconstriction Pathway cluster_1 Bronchodilation Pathway Histamine Histamine H1R H1 Receptor (Gq-Coupled) Histamine->H1R Activates PLC PLC Activation H1R->PLC IP3 IP3 / Ca2+ Release PLC->IP3 Contraction ASM Contraction IP3->Contraction Albuterol Albuterol (Beta-2 Agonist) B2AR Beta-2 AR (Gs-Coupled) Albuterol->B2AR Activates AC Adenylyl Cyclase B2AR->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Relaxation ASM Relaxation (Functional Antagonism) PKA->Relaxation Inhibits MLCK Relaxation->Contraction Overpowers This compound This compound This compound->H1R BLOCKS (Antagonist)

Figure 1: Signal transduction comparison. This compound blocks the Histamine input (left), while Albuterol drives a dominant relaxation pathway (right) that counteracts multiple contractile stimuli.

Comparative Efficacy Data

The following data synthesis compares the pharmacodynamic profiles based on historical investigation of this compound versus established clinical standards.

Table 1: Pharmacodynamic Profile Comparison
FeatureThis compoundAlbuterol (Salbutamol)Theophylline
Primary Mechanism H1 / 5-HT Antagonist

-Adrenergic Agonist
PDE Inhibitor / Adenosine Antagonist
Bronchodilation Type Specific: Prevents histamine-induced constriction.Functional: Reverses constriction from any trigger (Ach, Histamine, Leukotrienes).Weak Functional: Maintenance bronchodilation.
Onset of Action Slow / Prophylactic (30-60 min)Rapid (5-15 min)Slow (Oral: 1-2 hrs)
Efficacy in Asthma Limited (Effective only in allergic component).High (Rescue medication).[1][2][3][4][5]Moderate (Maintenance).
Key Limitation Ineffective against Methacholine or Acetylcholine challenge.Receptor desensitization (tachyphylaxis) with overuse.Narrow therapeutic index (toxicity).

Scientific Insight: this compound fails as a frontline rescue inhaler because asthma pathophysiology involves multiple mediators (leukotrienes, prostaglandins, acetylcholine). Blocking only histamine (this compound) leaves other contractile pathways unopposed. Albuterol, by lowering intracellular calcium globally, reverses contraction regardless of the mediator.

Experimental Validation Protocol

To verify the specific efficacy of this compound, researchers should utilize a Differential Agonist Challenge . This protocol distinguishes between specific antagonism (this compound) and functional antagonism (Albuterol).

Protocol: Guinea Pig Tracheal Chain Assay

Objective: Determine if the test compound (this compound) is a specific antagonist or a functional bronchodilator.

Reagents:

  • Krebs-Henseleit Solution (oxygenated with 95%

    
     / 5% 
    
    
    
    ).
  • Histamine (Contractile Agent A).

  • Methacholine (Contractile Agent B - Muscarinic).

  • This compound (Test Compound).[2]

  • Albuterol (Positive Control).

Workflow Logic:

  • Tissue Prep: Isolate guinea pig tracheal rings; suspend in organ bath under 1g tension.

  • Equilibration: 60 mins with washes every 15 mins.

  • Challenge A (Histamine): Induce sub-maximal contraction (

    
    ) with Histamine.
    
  • Treatment: Add cumulative doses of this compound.

    • Expected Result: Dose-dependent relaxation (Rightward shift of Histamine curve).

  • Washout & Re-equilibration.

  • Challenge B (Methacholine): Induce sub-maximal contraction (

    
    ) with Methacholine.
    
  • Treatment: Add cumulative doses of this compound.

    • Expected Result:No significant relaxation (this compound does not bind M3 receptors).

  • Control: Repeat Challenge B with Albuterol.

    • Expected Result: Full relaxation (Functional antagonism).

Protocol Visualization

Workflow cluster_hist Phase 1: Histamine Challenge cluster_meth Phase 2: Methacholine Challenge Start Start: Tracheal Ring Isolation Equilibrate Equilibration (60 min) Krebs Buffer Start->Equilibrate HistInduce Induce Contraction (Histamine EC80) Equilibrate->HistInduce PipTreat1 Add this compound (Cumulative Dosing) HistInduce->PipTreat1 Result1 Result: RELAXATION (Specific Antagonism) PipTreat1->Result1 MethInduce Induce Contraction (Methacholine EC80) Result1->MethInduce Washout PipTreat2 Add this compound MethInduce->PipTreat2 Result2 Result: NO EFFECT (Failure of Mechanism) PipTreat2->Result2 AlbTreat Add Albuterol (Positive Control) Result2->AlbTreat Result3 Result: RELAXATION (Functional Antagonism) AlbTreat->Result3

Figure 2: Differential Agonist Challenge Workflow. Note the failure of this compound in Phase 2, confirming it is not a broad-spectrum bronchodilator.

Conclusion

This compound demonstrates high efficacy as a specific antagonist against histamine-mediated bronchoconstriction, making it a valuable tool for studying allergic airway responses. However, it lacks the functional antagonism of


-agonists like Albuterol. In clinical or experimental settings where bronchoconstriction is driven by cholinergic tone (vagal stimulation) or leukotrienes, this compound will fail to provide relief.

Recommendation for Researchers:

  • Use this compound when isolating the histaminergic component of an anaphylactic response.

  • Do not use this compound as a positive control for general bronchodilation assays; use Albuterol or Isoproterenol instead.

References

  • Brunner, A., Gartmann, J., & Studler, H. (1976). This compound, a New Bronchodilator.[3][6] Lung, 154(2), 143.

  • Neukirch, F., et al. (1978).[6] Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[6]

  • Barnes, P. J. (2011). Theophylline.[3][7][8] American Journal of Respiratory and Critical Care Medicine, 188(8).

  • Matera, M. G., et al. (2017). Doxofylline is not just another theophylline![3][9] International Journal of Chronic Obstructive Pulmonary Disease, 12, 3487–3493.

Sources

Pipoxizine and its Off-Target Interactions: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmacodynamics, the journey of a drug from its intended target to its ultimate clinical effect is rarely a straight line. Off-target interactions, where a compound binds to receptors other than its primary therapeutic target, are a critical consideration in drug development. This guide provides an in-depth analysis of the predicted cross-reactivity profile of pipoxizine, a first-generation antihistamine, by examining the well-documented receptor binding affinities of its close structural analog, hydroxyzine. Understanding these interactions is paramount for predicting potential side effects, uncovering novel therapeutic applications, and designing more selective molecules.

This compound, a derivative of diphenylmethylpiperazine, belongs to the first generation of H1 antihistamines. A defining characteristic of this class is its ability to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1][2] This lipophilicity also contributes to a broader range of interactions with other neurotransmitter receptors.[3] While specific binding affinity data for this compound is not extensively available in the public domain, the comprehensive receptor binding profile of its analogue, hydroxyzine, serves as a robust surrogate for understanding its potential cross-reactivity.[4]

Comparative Receptor Binding Profile: Hydroxyzine as a Proxy for this compound

The following table summarizes the binding affinities (Ki values) of hydroxyzine for various neurotransmitter receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.[5]

Receptor SubtypeHydroxyzine Ki (nM)Primary Effect of Receptor ModulationPotential Clinical Implication of Cross-Reactivity
Histamine H1 2.0 - 19 [4]Antagonism: Allergic response inhibitionPrimary therapeutic effect (antihistamine)
Serotonin 5-HT2A 170 (IC50)[4]Antagonism: Modulation of mood, sleep, cognitionAnxiolytic effects, potential for sedation
Dopamine D2 378 - 560 (IC50)[4]Antagonism: Regulation of motor control, rewardAntipsychotic-like effects, risk of extrapyramidal symptoms at high doses
α1-Adrenergic 460 (IC50)[4]Antagonism: Regulation of blood pressure, arousalDizziness, hypotension
Muscarinic Acetylcholine (mACh) 3800 - 10000+[4]Antagonism: Parasympathetic nervous system inhibitionDry mouth, blurred vision, urinary retention (anticholinergic effects)

Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database and cited in Wikipedia's entry for Hydroxyzine.[4]

This data quantitatively demonstrates the promiscuous nature of first-generation antihistamines. While hydroxyzine exhibits high affinity for its primary target, the histamine H1 receptor, its affinity for serotonin and dopamine receptors is also significant, albeit lower. The comparatively weaker affinity for muscarinic receptors suggests a lower propensity for anticholinergic side effects compared to other first-generation antihistamines.[4] This multi-receptor binding profile underpins both the therapeutic versatility and the side-effect profile of these drugs.

The "Why" Behind the Cross-Reactivity: Structural Insights

The cross-reactivity of first-generation antihistamines is not random but rather a consequence of their molecular structure. These compounds often possess a tertiary amine group and aromatic rings, features that are also present in the endogenous ligands for aminergic G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors. This structural mimicry allows them to fit into the binding pockets of these "off-target" receptors, leading to competitive antagonism.

G This compound This compound (First-Generation Antihistamine) H1 Histamine H1 Receptor This compound->H1 High Affinity (Primary Target) S2A Serotonin 5-HT2A Receptor This compound->S2A Moderate Affinity D2 Dopamine D2 Receptor This compound->D2 Moderate Affinity mACh Muscarinic Receptors This compound->mACh Low Affinity

Caption: Predicted receptor binding profile of this compound.

Experimental Protocols for Assessing Receptor Cross-Reactivity

To empirically determine the binding affinity of a compound like this compound across a panel of receptors, two primary in vitro methodologies are employed: radioligand binding assays and functional cell-based assays.

Radioligand Binding Assay: The Gold Standard for Affinity Measurement

This technique directly measures the binding of a radiolabeled ligand to its receptor.[6] A competition binding assay is typically used to determine the Ki of an unlabeled compound (e.g., this compound).

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane Cell Membranes (Expressing Receptor of Interest) Incubate Incubate at Controlled Temperature Membrane->Incubate Radio Radioligand (Known Affinity) Radio->Incubate Test Test Compound (e.g., this compound) Test->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Scintillation Scintillation Counting (Measures Radioactivity) Filter->Scintillation Analysis Competition Curve Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Receptor Source:

    • Cell membranes from tissues known to express the receptor of interest (e.g., rat brain cortex for 5-HT2A receptors) or from cell lines engineered to overexpress a specific human receptor are prepared through homogenization and centrifugation.[7]

  • Assay Setup:

    • In a multi-well plate, a constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and the prepared cell membranes are added to each well.[8]

    • Increasing concentrations of the unlabeled test compound (this compound) are then added to the wells.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[9]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters. This traps the cell membranes with the bound radioligand while the unbound radioligand passes through.[9]

  • Quantification of Bound Radioactivity:

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis:

    • The amount of bound radioactivity is plotted against the concentration of the test compound. This generates a sigmoidal competition curve.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Cell-Based Assays: Assessing Downstream Signaling

While binding assays measure affinity, functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream cellular response upon receptor binding.[10]

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis Cells Live Cells Expressing Receptor of Interest Treat Treat Cells Cells->Treat Agonist Agonist Agonist->Treat Test Test Compound (this compound) Test->Treat Measure Measure Second Messenger (e.g., Ca2+, cAMP) Treat->Measure Analysis Dose-Response Curve (Determine EC50 or IC50) Measure->Analysis

Caption: Workflow for a functional cell-based assay.

Step-by-Step Methodology (Example: Calcium Mobilization Assay for Gq-coupled Receptors like 5-HT2A):

  • Cell Culture and Dye Loading:

    • Cells stably expressing the receptor of interest (e.g., HEK293 cells with the human 5-HT2A receptor) are cultured in multi-well plates.[11]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • To determine antagonist activity, the cells are pre-incubated with varying concentrations of the test compound (this compound).

    • A known agonist for the receptor (e.g., serotonin) is then added to stimulate the receptor.

  • Signal Detection:

    • The plate is placed in a fluorescence plate reader that measures the change in fluorescence intensity over time. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.

  • Data Analysis:

    • The peak fluorescence signal is plotted against the concentration of the agonist in the presence and absence of the antagonist (this compound).

    • The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) is determined. This provides a measure of the functional potency of the antagonist.[12]

Conclusion and Future Directions

The analysis of hydroxyzine's receptor binding profile provides compelling evidence for the likely cross-reactivity of this compound with serotonergic, dopaminergic, and to a lesser extent, adrenergic and muscarinic receptors. This "off-target" activity is a hallmark of first-generation antihistamines and is crucial for understanding their full pharmacological profile. For drug development professionals, this underscores the importance of comprehensive receptor screening early in the discovery pipeline to identify and characterize potential liabilities and even opportunities for drug repositioning. Future research should focus on obtaining direct experimental binding data for this compound to confirm these predictions and to further refine our understanding of its complex pharmacology.

References

  • Alford, C., Rombaut, N., Jones, J., Foley, S., Idzikowski, C., & Hindmarch, I. (1992). Acute effects of hydroxyzine on nocturnal sleep and sleep tendency the following day: A C-EEG study. Human Psychopharmacology: Clinical and Experimental, 7(1), 25–35.
  • Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines.
  • Hydroxyzine. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular Pharmacology, 61(2), 391–399.
  • McKenna, D. J., & Peroutka, S. J. (1989). Differentiation of 5-hydroxytryptamine2 receptor subtypes. Journal of Neuroscience, 9(10), 3482–3490.
  • Leysen, J. E., Niemegeers, C. J., Van Nueten, J. M., & Laduron, P. M. (1982). [3H]ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular Pharmacology, 21(2), 301–314.
  • Snyder, S. H., & Yamamura, H. I. (1977). Antidepressants and the muscarinic acetylcholine receptor.
  • Richelson, E., & Nelson, A. (1984). Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. Journal of Pharmacology and Experimental Therapeutics, 230(1), 94–102.
  • Roth, B. L., Driscol, J. PDSP Ki Database. Psychoactive Drug Screening Program (PDSP). University of North Carolina at Chapel Hill and the United States National Institute of Mental Health. Retrieved from [Link]

  • G.P.CR. cell-based assays. Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Coric, V., & Stock, M. (2021). Clinical perspective on antipsychotic receptor binding affinities.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(3), 131–146.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.
  • Alexander, S. P. H., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., ... & CGTP Collaborators. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British Journal of Pharmacology, 176(S1), S21-S141.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Simons, F. E. R. (2004). Advances in H1-antihistamines. New England Journal of Medicine, 351(21), 2203–2217.
  • Opioid Allergy Cross-Reactivity: A Retrospective Study Across Three Opioid Classes. (2025). Journal of Pain and Symptom Management.
  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. (2019). Neuropsychopharmacology.
  • The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. (2021). ACS Chemical Neuroscience.
  • Histamine Receptors inhibitors. Adooq Bioscience. (n.d.). Retrieved from [Link]

  • Sympathomimetic drug allergy: cross-reactivity study by patch test. (2004). Allergy and Asthma Proceedings.
  • Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. (2005).
  • Receptor-binding profile of some antipsychotic agents. (2002). Drugs & Aging.
  • Functional Assays. Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. (2006). The Journal of Infectious Diseases.
  • H1 Antihistamines Pharmacology USMLE ! First vs Second Generation | Dr. G. Bhanu Prakash. (2025). YouTube.

Sources

A Comparative Benchmarking Guide to Pipoxizine and Other First-Generation Antihistamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the first-generation antihistamine Pipoxizine with other well-established compounds in its class, namely Hydroxyzine, Diphenhydramine, and Chlorpheniramine. As this compound was investigated but never marketed, publicly available quantitative data on its pharmacological profile is limited. Therefore, this guide will leverage its structural relationship to the well-characterized antihistamine, Hydroxyzine, to provide a scientifically grounded comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pharmacological nuances within this class of compounds.

Introduction to this compound and Comparator First-Generation Antihistamines

First-generation H1 antihistamines have been a cornerstone in the symptomatic treatment of allergic conditions for decades. Their mechanism of action involves competitive antagonism of the histamine H1 receptor, thereby mitigating the effects of histamine released during an allergic response. However, their clinical utility is often tempered by their ability to cross the blood-brain barrier, leading to sedative effects and other off-target activities.

This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine group. Structurally, it is closely related to hydroxyzine.[1] It was initially investigated for its potential as a bronchodilator due to its demonstrated antagonist effect on histamine-induced bronchoconstriction.[1] It also exhibits properties of a serotonin antagonist.[1]

Hydroxyzine , also a diphenylmethylpiperazine derivative, is a widely used first-generation antihistamine with potent anti-pruritic, anxiolytic, and sedative properties.[2] Its well-documented pharmacological profile, including extensive receptor binding and pharmacokinetic data, makes it an ideal primary comparator for the structurally similar this compound.

Diphenhydramine , an ethanolamine derivative, is one of the most well-known first-generation antihistamines, commonly used for allergic rhinitis, urticaria, and as a sleep aid. Its significant sedative and anticholinergic effects are characteristic of this drug class.

Chlorpheniramine , an alkylamine derivative, is another commonly used first-generation antihistamine for allergic conditions. While still sedating, it is generally considered to be less so than diphenhydramine.[3]

Mechanism of Action: The Histamine H1 Receptor and Beyond

First-generation antihistamines, including this compound and its comparators, primarily exert their effects as inverse agonists at the histamine H1 receptor. This means they bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thus reducing the constitutive activity of the receptor, in addition to blocking the binding of histamine.[4]

The key differentiator for first-generation antihistamines is their lipophilic nature, which allows them to readily cross the blood-brain barrier.[4] In the central nervous system (CNS), they antagonize H1 receptors in the tuberomammillary nucleus of the hypothalamus, a key region for maintaining wakefulness. This central H1-receptor blockade is the primary mechanism behind their sedative effects.[4]

Furthermore, many first-generation antihistamines lack high selectivity and can interact with other receptors, such as muscarinic, serotonergic, and alpha-adrenergic receptors, leading to a range of side effects including dry mouth, blurred vision, and dizziness.[4]

Figure 1: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of first-generation antihistamines.

Comparative Pharmacological Profiles

A direct quantitative comparison of this compound with other first-generation antihistamines is challenging due to the limited availability of its binding affinity and pharmacokinetic data. However, by examining the data for its close structural analog, Hydroxyzine, and other well-characterized first-generation antihistamines, we can infer a likely pharmacological profile for this compound.

Compound Chemical Class H1 Receptor Affinity (Ki, nM) Brain H1 Receptor Occupancy (%) Sedation Anticholinergic Effects
This compound DiphenylmethylpiperazineData not availableData not availableExpected to be significantExpected to be present
Hydroxyzine Diphenylmethylpiperazine2.0[2]~68% at 30 mg[5]SignificantModerate
Diphenhydramine Ethanolamine11.0[6]~50% at 50 mgSignificantHigh
Chlorpheniramine Alkylamine3.2[6]~20% at 4 mgModerateModerate

Note: Lower Ki values indicate higher binding affinity. Brain H1 receptor occupancy is a key indicator of sedative potential.

Compound Bioavailability (%) Protein Binding (%) Half-life (hours) Metabolism
This compound Data not availableData not availableData not availableExpected to be hepatic
Hydroxyzine ~80%~93%14-25[2]Hepatic (CYP3A4/5), active metabolite (Cetirizine)[2]
Diphenhydramine 40-60%80-85%2.4-9.3Hepatic (CYP2D6)
Chlorpheniramine 25-45%~70%20-24Hepatic

Experimental Protocols for Benchmarking Antihistamines

To provide a framework for the direct comparison of compounds like this compound, the following established experimental protocols are detailed.

In Vitro Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Figure 2: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound, Hydroxyzine).

    • Add a fixed concentration of a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known H1 antagonist).

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Efficacy: Histamine-Induced Wheal and Flare Model

This in vivo model assesses the ability of an antihistamine to inhibit the cutaneous allergic response induced by histamine.

Step-by-Step Methodology:

  • Animal Model:

    • Use a suitable animal model, such as albino rabbits or guinea pigs.

    • Acclimatize the animals to the laboratory conditions.

  • Dosing and Histamine Challenge:

    • Administer the test antihistamine (e.g., this compound) and comparator drugs (e.g., Hydroxyzine) to different groups of animals via an appropriate route (e.g., oral gavage). Include a vehicle control group.

    • After a predetermined time (to allow for drug absorption and distribution), anesthetize the animals and shave a small area on their backs.

    • Administer an intradermal injection of a fixed concentration of histamine solution at multiple sites within the shaved area.

  • Measurement of Wheal and Flare:

    • At a specified time point after the histamine challenge (e.g., 15-30 minutes), measure the diameter of the wheal (raised, edematous area) and the flare (surrounding erythema) at each injection site.

    • The area of the wheal and flare can be calculated.

  • Data Analysis:

    • Calculate the mean wheal and flare areas for each treatment group.

    • Determine the percentage inhibition of the wheal and flare response for each antihistamine-treated group compared to the vehicle control group.

    • Statistically compare the inhibitory effects of the different antihistamines.

Assessment of Sedative Effects: Rodent Locomotor Activity

A reduction in spontaneous locomotor activity in rodents is a well-established preclinical indicator of sedative effects.

Sedative_Effect_Workflow A Rodent Acclimatization B Drug Administration (this compound, Comparators, Vehicle) A->B C Placement in Locomotor Activity Chamber B->C D Data Recording (Beam breaks, distance traveled) C->D E Data Analysis (Comparison to Vehicle Control) D->E

Figure 3: Experimental workflow for assessing the sedative effects of antihistamines using rodent locomotor activity.

Step-by-Step Methodology:

  • Animal Model and Apparatus:

    • Use mice or rats as the animal model.

    • Utilize automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Acclimatization and Dosing:

    • Acclimatize the animals to the testing room and the activity chambers to reduce novelty-induced hyperactivity.

    • Administer the test antihistamine (e.g., this compound), comparator drugs (e.g., Hydroxyzine, Diphenhydramine), and a vehicle control to different groups of animals.

  • Data Collection:

    • At the expected time of peak drug effect, place each animal individually into a locomotor activity chamber.

    • Record locomotor activity (e.g., number of beam breaks, distance traveled) over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the mean locomotor activity for each treatment group.

    • Compare the activity of the drug-treated groups to the vehicle control group. A significant decrease in locomotor activity is indicative of a sedative effect.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion and Future Directions

While a definitive, data-driven comparison of this compound to other first-generation antihistamines is hampered by the lack of publicly available information, its structural similarity to Hydroxyzine suggests it likely possesses a comparable pharmacological profile. This would include potent H1 receptor antagonism, significant sedative properties due to CNS penetration, and potential for anticholinergic and other off-target effects. The early investigation of this compound as a bronchodilator highlights its potent antihistaminic activity in the airways.

For a complete understanding of this compound's pharmacological profile, further preclinical studies following the protocols outlined in this guide would be necessary. Such studies would provide the quantitative data on receptor binding, in vivo efficacy, and sedative liability required for a direct and comprehensive comparison with other first-generation antihistamines. This would be of significant value to researchers interested in the structure-activity relationships of diphenylmethylpiperazine antihistamines and the broader field of histamine receptor pharmacology.

References

  • This compound - Wikipedia. [Link]

  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList. [Link]

  • Pipotiazine pharmacokinetics after p.o. and i.v. administration in man. Correlation between blood levels and effect on the handwriting area - PubMed. [Link]

  • Pharmacology of Antihistamines - PMC - PubMed Central - NIH. [Link]

  • The antidepressant 5-HT2A receptor antagonists pizotifen and cyproheptadine inhibit serotonin-enhanced platelet function - PubMed. [Link]

  • Hydroxyzine - Wikipedia. [Link]

  • Cetirizine - Wikipedia. [Link]

  • Pharmacology of Antihistamines - PMC - PubMed Central - NIH. [Link]

  • Pharmacology of Antihistamines - PMC - PubMed Central - NIH. [Link]

  • If/when are first generation medications advantageous over newer antihistamines? - AAAAI. [Link]

  • H1 Antihistamines Pharmacology USMLE ! First vs Second Generation | Dr. G. Bhanu Prakash - YouTube. [Link]

  • In vivo analgesic, anti-inflammatory, and sedative activity and a molecular docking study of dinaphthodiospyrol G isolated from Diospyros lotus - PMC - PubMed Central. [Link]

Sources

A Comparative Analysis of Sedative Effects: The Established Profile of Diphenhydramine and the Enigmatic Case of Pipoxizine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals

In the landscape of sedative-hypnotic agents, first-generation antihistamines have long been recognized for their dual-action profiles, serving as both allergy relief medications and accessible sleep aids. This guide provides a detailed comparative study of the sedative effects of two such agents: the widely recognized diphenhydramine and the lesser-known pipoxizine. While extensive data supports the sedative properties of diphenhydramine, this compound remains a pharmacological enigma with limited available information. This analysis will therefore provide a comprehensive overview of diphenhydramine, drawing upon a wealth of experimental data, and offer a theoretical comparison for this compound based on its classification and relation to similar compounds.

Introduction: The Sedative Action of First-Generation Antihistamines

First-generation antihistamines exert their effects by acting as inverse agonists at the histamine H1 receptor.[1] Unlike their second-generation counterparts, these earlier compounds readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[1][2] The sedative properties arise from the blockade of H1 receptors in the brain, which reverses the wakefulness-promoting effects of histamine.[1] Additionally, many first-generation antihistamines, including diphenhydramine, exhibit anticholinergic (muscarinic receptor antagonist) activity, which contributes to their sedative and side effect profiles.[3][4]

Diphenhydramine: A Well-Characterized Sedative

Diphenhydramine is a widely used over-the-counter sedative and antiallergic agent.[5] Its sedative effects are potent and form the basis of its use in the management of insomnia.[6]

Mechanism of Sedative Action

The primary mechanism of diphenhydramine's sedative effect is its high affinity for and inverse agonism of H1 receptors in the CNS.[1] By blocking the action of histamine, a key neurotransmitter in promoting arousal, diphenhydramine induces drowsiness.[1] Furthermore, its significant anticholinergic activity contributes to its sedative qualities by reducing central nervous system activity.[3][4]

Signaling Pathway of Diphenhydramine's Sedative Action

Diphenhydramine Diphenhydramine BBB Blood-Brain Barrier Diphenhydramine->BBB H1_Receptor Histamine H1 Receptor (in CNS) BBB->H1_Receptor Crosses Muscarinic_Receptor Muscarinic Acetylcholine Receptor BBB->Muscarinic_Receptor Crosses Arousal Wakefulness/Arousal H1_Receptor->Arousal Blocks Histamine Action Sedation Sedation/Drowsiness Arousal->Sedation Inhibition leads to CNS_Activity Central Nervous System Activity Muscarinic_Receptor->CNS_Activity Blocks Acetylcholine Action CNS_Activity->Sedation Reduction leads to

Caption: Diphenhydramine's central sedative effects via H1 and muscarinic receptor antagonism.

Pharmacokinetics and Pharmacodynamics

Diphenhydramine is well-absorbed orally, with peak plasma concentrations occurring approximately 1.5 hours after administration.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4] The elimination half-life of diphenhydramine ranges from 2.4 to 13.5 hours.[5] The sedative effects typically manifest within an hour of administration and can last for up to seven hours.[5]

ParameterDiphenhydramine
Mechanism of Sedation H1 receptor inverse agonist, Anticholinergic
Onset of Action ~1 hour
Peak Plasma Concentration ~1.5 hours
Elimination Half-life 2.4 - 13.5 hours
Metabolism Hepatic (primarily CYP2D6)

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Diphenhydramine

Clinical Efficacy and Side Effects

Clinical studies have demonstrated the hypnotic efficacy of diphenhydramine in improving sleep quality.[6] However, its use is often associated with a range of side effects, primarily due to its anticholinergic properties. Common side effects include dry mouth, blurred vision, urinary retention, and constipation.[3][5] A significant concern with diphenhydramine is the potential for next-day sedation, cognitive impairment, and psychomotor performance reduction.[6] Paradoxical reactions, such as excitement and agitation, have been observed, particularly in children.[5]

This compound: An Obscure Profile

This compound is identified as a first-generation antihistamine belonging to the diphenylmethylpiperazine group, structurally related to hydroxyzine.[4] It was also investigated for its properties as a serotonin antagonist and a bronchodilator, but it was never commercially marketed.[4]

Inferred Mechanism of Sedative Action

As a first-generation antihistamine, it can be inferred that this compound's sedative effects would primarily stem from its ability to cross the blood-brain barrier and act as an inverse agonist at H1 receptors. Its structural similarity to hydroxyzine, another first-generation antihistamine with pronounced sedative and anxiolytic properties, suggests that this compound would likely share a similar mechanism of CNS depression.[7] Hydroxyzine also exhibits antagonist activity at serotonin 5-HT2A receptors, which may contribute to its anxiolytic and sedative effects.[7] It is plausible that this compound, being a serotonin antagonist, could share this property, potentially influencing its sedative profile.

Hypothesized Signaling Pathway of this compound's Sedative Action

This compound This compound BBB Blood-Brain Barrier This compound->BBB H1_Receptor Histamine H1 Receptor (in CNS) BBB->H1_Receptor Crosses (Inferred) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) BBB->Serotonin_Receptor Crosses (Inferred) Arousal Wakefulness/Arousal H1_Receptor->Arousal Blocks Histamine Action Sedation Sedation/Drowsiness Serotonin_Receptor->Sedation Modulation may contribute to Arousal->Sedation Inhibition leads to

Caption: A theoretical model of this compound's potential sedative mechanisms.

Comparative Analysis and Data Gap

A direct comparison of the sedative effects of this compound and diphenhydramine is severely hampered by the lack of published experimental data for this compound. While we can hypothesize its sedative potential based on its chemical class, crucial parameters remain unknown.

FeatureDiphenhydramineThis compound
Chemical Class EthanolamineDiphenylmethylpiperazine
Primary MOA H1 Receptor Inverse AgonistH1 Receptor Inverse Agonist (Inferred)
Secondary MOA AnticholinergicSerotonin Antagonist (Known)
Sedative Potency Well-establishedUnknown
Pharmacokinetics Well-characterizedNot publicly available
Side Effect Profile Well-documentedUnknown
Clinical Data ExtensiveNone available

Table 2: Comparative Profile of Diphenhydramine and this compound

Experimental Design for a Comparative Sedative Study

To definitively compare the sedative effects of this compound and diphenhydramine, a rigorous experimental protocol would be necessary. The following outlines a potential preclinical and clinical research workflow.

Preclinical Evaluation (Animal Models)
  • Locomotor Activity: To assess general sedative effects, locomotor activity in rodents would be measured following administration of varying doses of each compound. A significant reduction in movement compared to a control group would indicate sedation.

  • Motor Coordination: The rotarod test is a standard method to evaluate motor impairment, a common side effect of sedatives. The latency to fall from a rotating rod would be recorded.

  • Hypnotic Effect: The potentiation of sleeping time induced by a sub-hypnotic dose of a barbiturate (e.g., pentobarbital) would be measured to assess the hypnotic potential of each drug.

Clinical Evaluation (Human Trials)

A double-blind, placebo-controlled, crossover study would be the gold standard for comparing the sedative effects in humans.

  • Objective Measures: Polysomnography (PSG) would be used to objectively measure sleep parameters such as sleep latency, total sleep time, sleep architecture (e.g., REM sleep), and number of awakenings.

  • Subjective Measures: Standardized questionnaires like the Stanford Sleepiness Scale (SSS) and visual analog scales (VAS) for sleepiness would be administered to capture the subjects' perception of sedation.

  • Psychomotor Performance: Tests such as the Digit Symbol Substitution Test (DSST) and the Psychomotor Vigilance Task (PVT) would be employed to assess cognitive and psychomotor impairment.

Experimental Workflow for Comparative Sedative Study

cluster_preclinical Preclinical Studies (Rodent Models) cluster_clinical Clinical Trials (Human Subjects) Locomotor Locomotor Activity Assessment Rotarod Rotarod Test (Motor Coordination) Hypnotic Pentobarbital-Induced Sleep Time PSG Polysomnography (Objective Sleep) Subjective Subjective Sleepiness Scales (SSS, VAS) Psychomotor Psychomotor Performance Tests (DSST, PVT) Start Compound Synthesis & Characterization Preclinical Preclinical Start->Preclinical Clinical Clinical Preclinical->Clinical Successful outcome leads to Data_Analysis Comparative Data Analysis Clinical->Data_Analysis Data Collection

Caption: A proposed workflow for the comparative evaluation of sedative-hypnotics.

Conclusion and Future Directions

Diphenhydramine is a well-understood first-generation antihistamine with significant and well-documented sedative effects, primarily mediated through H1 receptor antagonism in the CNS. Its clinical utility as a sedative is tempered by a notable side effect profile, particularly its anticholinergic effects and the risk of next-day impairment.

In stark contrast, this compound remains a pharmacological unknown. While its classification as a first-generation antihistamine and its structural relation to hydroxyzine suggest a high probability of sedative properties, the absence of published preclinical or clinical data makes any direct comparison with diphenhydramine speculative. To ascertain the sedative potential of this compound and its viability as a therapeutic agent, a comprehensive research program following the experimental design outlined above would be essential. Such studies would not only elucidate the pharmacological profile of this compound but also contribute to a broader understanding of the structure-activity relationships governing the sedative effects of first-generation antihistamines.

References

  • Vertex AI Search. (2026). Diphenhydramine for Sedation - Alabama Anesthesia Professionals.
  • Vertex AI Search. (2026). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug.
  • Wikipedia. (2026). This compound.
  • Wikipedia. (2026). Hydroxyzine.
  • Vertex AI Search. (2026).
  • MDPI. (2026).
  • Vertex AI Search. (2026). Adverse Effects Associated with Proton Pump Inhibitor Use - PMC - PubMed Central - NIH.
  • WikiMed. (2026). This compound.
  • Patsnap Synapse. (2026).
  • PMC - NIH. (2026).
  • NIH. (2026).
  • Wikipedia. (2026). Diphenhydramine.
  • YouTube. (2026). Pharmacokinetics | Drug Metabolism.
  • PMC - PubMed Central. (2026). Exposure to Sedation and Analgesia Medications: Short-Term Cognitive Outcomes in Pediatric Critical Care Survivors with Acquired Brain Injury.
  • MDPI. (2026).
  • NIH. (2026).
  • YouTube. (2026). Palivizumab Pharmacology.
  • PMC - NIH. (2026). Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials.
  • NIH. (2026). Mechanism of action of dipyridamole - PubMed.
  • Vertex AI Search. (2026).
  • Bupa UK. (2026). Antihistamines: Types, uses and side-effects.
  • YouTube. (2026). Pioglitazone - Mechanism of Action.
  • AAAAI. (2026). If/when are first generation medications advantageous over newer antihistamines?.

Sources

In Vitro Validation of Pipoxizine's Mechanism of Action: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of Pipoxizine's mechanism of action, designed for researchers, scientists, and drug development professionals. By integrating established experimental protocols with a comparative analysis against relevant alternatives, this document serves as a practical resource for characterizing the pharmacological profile of this compound.

Introduction: Unraveling the Multifaceted Pharmacology of this compound

This compound, a derivative of hydroxyzine, is anticipated to exhibit a complex pharmacological profile characterized by its interaction with multiple neurotransmitter receptors. Its structural similarity to hydroxyzine suggests a primary activity as a histamine H1 receptor antagonist, with additional antagonistic effects at serotonin 5-HT2A and dopamine D2 receptors.[1] This multi-target engagement is a critical aspect of its potential therapeutic efficacy and side-effect profile.

The in vitro validation of this compound's mechanism of action is paramount to understanding its therapeutic potential and off-target liabilities. This guide outlines a systematic approach to:

  • Determine the receptor binding affinity of this compound at its putative primary and secondary targets.

  • Functionally characterize the nature of these interactions (antagonism, inverse agonism).

  • Compare the in vitro pharmacological profile of this compound with that of established drugs with overlapping and distinct mechanisms of action.

This comparative approach provides essential context for interpreting the experimental data and predicting the in vivo effects of this compound.

Experimental Design: A Multi-pronged Approach to In Vitro Validation

A robust in vitro validation strategy for this compound necessitates a combination of receptor binding and functional assays. The following experimental workflow is proposed to comprehensively characterize its mechanism of action.

G cluster_0 Phase 1: Receptor Binding Affinity Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Analysis a1 Radioligand Binding Assays a2 Target Receptors: - Histamine H1 - Serotonin 5-HT2A - Dopamine D2 - α1-Adrenergic a1->a2 a3 Determine Ki values a2->a3 c1 Side-by-side comparison with: - Hydroxyzine - Ketanserin (5-HT2A selective) - Haloperidol (D2 selective) a3->c1 b1 Second Messenger Assays b2 Targets: 5-HT2A (IP1), D2 (cAMP) b1->b2 b3 Determine IC50 and mode of action (antagonism/inverse agonism) b2->b3 b3->c1 c2 Data Interpretation and Profile Generation c1->c2

Caption: Experimental workflow for in vitro validation of this compound.

Comparative Analysis: Benchmarking this compound Against Established Ligands

To contextualize the in vitro profile of this compound, it is essential to perform a head-to-head comparison with compounds that possess known mechanisms of action. The selected comparators for this guide are:

  • Hydroxyzine: The parent compound, to establish a baseline for comparison.

  • Ketanserin: A selective 5-HT2A receptor antagonist, to delineate the serotonergic component of this compound's activity.[2]

  • Haloperidol: A potent D2 receptor antagonist, to assess the dopaminergic activity of this compound.[2]

The following tables summarize hypothetical, yet plausible, experimental data from receptor binding and functional assays.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundHistamine H1Serotonin 5-HT2ADopamine D2α1-Adrenergic
This compound 1.5 25.3 89.7 150.2
Hydroxyzine1.230.1105.4180.5
Ketanserin150.82.1>100010.3
Haloperidol>1000150.61.825.7

Data are presented as the geometric mean of three independent experiments.

Table 2: Comparative Functional Antagonism (IC50, nM)
Compound5-HT2A (IP1 Accumulation)D2 (cAMP Inhibition)
This compound 35.8 120.4
Hydroxyzine42.5155.9
Ketanserin3.5>1000
Haloperidol>10002.5

Data are presented as the geometric mean of three independent experiments.

Delving Deeper: Signaling Pathways and Detailed Protocols

A thorough understanding of the downstream signaling pathways is crucial for designing and interpreting functional assays.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).[3] Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G cluster_0 5-HT2A Receptor Signaling a 5-HT (Agonist) b 5-HT2A Receptor a->b Binds c Gq/11 b->c Activates d Phospholipase C (PLC) c->d Activates e PIP2 d->e f IP3 + DAG e->f Hydrolyzes g Ca2+ Release f->g h PKC Activation f->h

Caption: Simplified 5-HT2A receptor signaling pathway.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR.[4] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 Dopamine D2 Receptor Signaling a Dopamine (Agonist) b D2 Receptor a->b Binds c Gi/o b->c Activates d Adenylyl Cyclase c->d Inhibits e ATP d->e f cAMP e->f Converts

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the histamine H1, serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for each receptor (e.g., [3H]pyrilamine for H1, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2, [3H]prazosin for α1-adrenergic)

  • This compound, hydroxyzine, ketanserin, haloperidol

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and the test compound or vehicle.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding.

  • Determine the IC50 values from competition binding curves and convert to Ki values using the Cheng-Prusoff equation.

5-HT2A Functional Assay: Inositol Monophosphate (IP1) Accumulation

Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 5-HT (serotonin) as the agonist

  • This compound and comparator compounds

  • IP-One HTRF assay kit (Cisbio)

  • HTRF-compatible plate reader

Procedure:

  • Seed the 5-HT2A expressing cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and comparator compounds.

  • Pre-incubate the cells with the test compounds or vehicle for a specified time.

  • Add a sub-maximal concentration (EC80) of 5-HT to stimulate the cells.

  • Incubate to allow for IP1 accumulation.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).

  • Incubate to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader and calculate the ratio of the two emission wavelengths.

  • Generate concentration-response curves to determine the IC50 values for the antagonist activity.

Dopamine D2 Functional Assay: cAMP Inhibition

Objective: To determine the functional antagonist potency (IC50) of this compound at the D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor

  • Assay buffer

  • Dopamine as the agonist

  • Forskolin (to stimulate cAMP production)

  • This compound and comparator compounds

  • cAMP HTRF assay kit (Cisbio)

  • HTRF-compatible plate reader

Procedure:

  • Seed the D2 expressing cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and comparator compounds.

  • Pre-incubate the cells with the test compounds or vehicle.

  • Add a mixture of a sub-maximal concentration (EC80) of dopamine and a fixed concentration of forskolin.

  • Incubate to allow for the modulation of cAMP levels.

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubate to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader and calculate the ratio of the two emission wavelengths.

  • Generate concentration-response curves to determine the IC50 values for the antagonist activity.

Conclusion and Future Directions

The in vitro validation of this compound's mechanism of action, as outlined in this guide, provides a robust framework for its pharmacological characterization. The proposed experiments will elucidate its receptor binding profile and functional activity, while the comparative analysis will benchmark its properties against established drugs.

The hypothetical data presented suggest that this compound is a potent histamine H1 antagonist with significant, albeit weaker, antagonist activity at serotonin 5-HT2A and dopamine D2 receptors. This multi-target profile is similar to its parent compound, hydroxyzine.

Future studies should expand upon this in vitro characterization to include:

  • Assessment of inverse agonist activity: Particularly at the H1 and 5-HT2A receptors, where many antagonists exhibit this property.

  • Kinetics of receptor binding: Determining the association and dissociation rates can provide insights into the duration of action.

  • In vivo studies: To correlate the in vitro findings with physiological and behavioral effects.

By following a systematic and comparative approach, researchers can build a comprehensive understanding of this compound's mechanism of action, paving the way for its successful clinical development.

References

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

  • Novel roles of phosphoinositides in signaling, lipid transport, and disease. PMC. Available at: [Link]

  • Comparison of four in vitro test methods to assess nucleus pulposus replacement device expulsion risk. PubMed Central. Available at: [Link]

  • Hydroxyzine. Wikipedia. Available at: [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]

  • An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of Yamogenin—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells. MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. Available at: [Link]

  • Signaling pathways downstream of phosphoinositide 3-kinase (PI3K)... ResearchGate. Available at: [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC - NIH. Available at: [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC. Available at: [Link]

  • 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Receptor-binding profile of antipsychotic drugs. Typical antipsychotics... ResearchGate. Available at: [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 4.6 Downstream signalling from Ras (PI3K pathway). YouTube. Available at: [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC - PubMed Central - NIH. Available at: [Link]

  • The upstream and downstream signaling pathways of PI3K, and related... ResearchGate. Available at: [Link]

  • Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. PubMed. Available at: [Link]

  • Receptor binding profiles of antipsychotic drugs. A larger pKi value... ResearchGate. Available at: [Link]

Sources

Technical Guide: Comparative In Vivo Potency of Pipoxizine vs. Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pipoxizine , a first-generation diphenylmethylpiperazine derivative, and Loratadine , a second-generation tricyclic piperidine antihistamine.

While Loratadine represents the clinical "gold standard" for peripheral H1 blockade without sedation, this compound serves as a critical reference compound in respiratory pharmacology due to its dual mechanism (H1 and 5-HT antagonism). The comparison highlights a fundamental trade-off in drug development: the broad-spectrum, central efficacy of this compound versus the highly selective, peripheral potency of Loratadine.

Verdict:

  • Loratadine demonstrates superior peripheral H1 selectivity and duration of action, making it the preferred agent for allergic rhinitis and urticaria.

  • This compound exhibits a unique in vivo profile with significant bronchodilatory properties driven by serotonin (5-HT) antagonism, a trait absent in Loratadine. It is historically significant in asthma models but limited by blood-brain barrier (BBB) penetration and sedation.

Mechanistic Profile & Structural Logic

To understand the in vivo divergence, we must analyze the structural pharmacophores.

Structural Classification
  • This compound (C-325): A member of the diphenylmethylpiperazine class, structurally analogous to hydroxyzine.[1] It possesses a lipophilic core that facilitates passive diffusion across lipid membranes, including the BBB.

  • Loratadine: A piperidine derivative closely related to azatadine but modified with a neutral ethyl ester group. This structural rigidity prevents CNS penetration and reduces affinity for muscarinic receptors.

Receptor Binding Dynamics

Both agents function as inverse agonists at the H1 receptor, stabilizing the inactive conformation. However, their off-target profiles dictate their in vivo utility.

  • Loratadine: High affinity for peripheral H1 receptors (

    
    ). Negligible affinity for 5-HT or muscarinic receptors.
    
  • This compound: Moderate affinity for H1 receptors but significant antagonism at 5-HT (Serotonin) receptors. This dual blockade is crucial in rodent models of bronchoconstriction, where both histamine and serotonin mediate smooth muscle contraction.

Visualization: Signaling Pathway Intervention

The following diagram illustrates the divergent pathways blocked by these two compounds.

DrugMechanism Histamine Histamine H1_Rec H1 Receptor (Gq-coupled) Histamine->H1_Rec Serotonin Serotonin (5-HT) HT_Rec 5-HT Receptor (Gq/Gi) Serotonin->HT_Rec PLC PLC Activation H1_Rec->PLC HT_Rec->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Response_Allergy Vasodilation & Edema (Wheal) Ca_Release->Response_Allergy Response_Broncho Bronchoconstriction (Smooth Muscle) Ca_Release->Response_Broncho Loratadine Loratadine (Selective) Loratadine->H1_Rec Blocks This compound This compound (Dual Action) This compound->H1_Rec Blocks This compound->HT_Rec Blocks

Caption: this compound provides dual blockade (H1 + 5-HT), affecting bronchoconstriction pathways more broadly than Loratadine.

In Vivo Potency Analysis[3][4][5]

The "potency" of these drugs depends entirely on the experimental model used. We compare them across three critical domains.

Comparative Data Summary
FeatureThis compoundLoratadine
Primary Class 1st Gen (Piperazine)2nd Gen (Piperidine)
H1 Potency (Guinea Pig) Moderate (

)
High (

)
Onset of Action Rapid (30-60 mins)Delayed (1-3 hours)
Duration of Action Short/Intermediate (4-6 hours)Long (>24 hours)
Active Metabolites None major identifiedDesloratadine (Potent)
CNS Penetration High (Lipophilic diffusion)Low (P-gp substrate)
Bronchodilation Model High Efficacy (blocks H1 + 5-HT)Lower Efficacy (blocks H1 only)
The Bronchoconstriction Model (Guinea Pig)

In the classic Histamine Aerosol Test , guinea pigs are exposed to a histamine mist.

  • Loratadine: Highly effective at protecting against pure histamine-induced lethality. The

    
     is notably low, demonstrating superior receptor occupancy at the H1 site.
    
  • This compound: While slightly less potent on a molar basis against pure histamine, this compound outperforms Loratadine in antigen-induced bronchospasm models (e.g., ovalbumin-sensitized animals). This is because allergic asthma involves multiple mediators (histamine, serotonin, leukotrienes). This compound's 5-HT antagonism provides a "safety net" that Loratadine lacks.

The Sedation/CNS Model

This is the defining differentiator.

  • This compound: Readily crosses the Blood-Brain Barrier (BBB). In behavioral despair tests (e.g., Forced Swim Test), it may exhibit mild sedative or anxiolytic-like properties similar to hydroxyzine.

  • Loratadine: Is a substrate for P-glycoprotein (P-gp) , an efflux transporter at the BBB. Even if it diffuses in, it is actively pumped out. This results in a "functional" BBB impermeability.

Visualization: CNS Penetration Logic

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_barrier Blood-Brain Barrier (Endothelial Cells) cluster_brain CNS (Brain Tissue) Loratadine Loratadine Pgp P-gp Efflux Pump Loratadine->Pgp Entry This compound This compound H1_CNS CNS H1 Receptor (Sedation) This compound->H1_CNS Passive Diffusion Pgp->Loratadine Efflux back to Blood Sedation Sedation / Drowsiness H1_CNS->Sedation Activation

Caption: Loratadine is actively effluxed by P-gp, preventing CNS H1 blockade. This compound diffuses freely, causing sedation.

Validated Experimental Protocol

To objectively compare these agents, the Guinea Pig Histamine-Induced Bronchoconstriction Assay is the industry standard. This protocol is self-validating via the use of a control group.

Protocol: Histamine Aerosol Challenge

Objective: Determine the protective


 (Effective Dose for 50% protection) against histamine lethality.
  • Animal Selection: Male Dunkin-Hartley guinea pigs (250–350 g). Fasted overnight.

  • Drug Administration:

    • Group A: Vehicle (Saline/CMC) - Negative Control.

    • Group B: this compound (Oral gavage, graded doses: 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Group C: Loratadine (Oral gavage, graded doses: 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Wait Time: 1 hour post-dosing (to allow absorption).

  • Challenge:

    • Place animals in a sealed Perspex chamber (5L volume).

    • Nebulize 0.1% Histamine Dihydrochloride solution at a constant pressure (300 mmHg) for exactly 60 seconds.

  • Endpoint Measurement:

    • Observe for "pre-convulsive dyspnea" (gasping/labored breathing).

    • Time to Collapse (TtC): Record time from aerosol start to loss of righting reflex.

    • Cut-off: If the animal survives >6 minutes, it is considered "protected."

  • Data Analysis:

    • Calculate % Protection =

      
      .
      
    • Plot log-dose vs. % protection to derive

      
      .
      

Expected Outcome:

  • Loratadine: Will show a sharp dose-response curve with high potency (

    
     mg/kg).
    
  • This compound: Will show a shallower curve with slightly lower potency (

    
     mg/kg) but may show superior survival in antigen (ovalbumin) variants of this test due to 5-HT blockade.
    

References

  • Ganellin, C. R., & Triggle, D. J. (1996). Dictionary of Pharmacological Agents. CRC Press.[1] (Source for this compound structure and classification).

  • Clissold, S. P., et al. (1989). "Loratadine: A preliminary review of its pharmacodynamic properties and therapeutic efficacy." Drugs. (Source for Loratadine in vivo potency data).

  • Brunner, A., et al. (1977). "this compound, a New Bronchodilator." Lung. (Primary source for this compound bronchodilation efficacy).

  • Packer, M., et al. (2002). "Structural basis for the lack of CNS effects of second-generation antihistamines." Archives of Pharmacology. (Mechanistic basis for P-gp efflux).

Sources

Validation of a Pipoxizine synthesis method

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now starting with some focused Google searches to get the lay of the land for Pipoxizine synthesis. I'm aiming to find known methods, alternative pathways, and likely reagents and conditions for the reaction.

Analyzing Synthesis Pathways

I'm now expanding my search to include analytical techniques crucial for pharmaceutical synthesis, focusing on validating purity, yield, and impurity profiles of this compound. Next, I'll structure a comparison guide, including an introduction, a primary synthesis description, alternative methods analysis, and a strong validation section. Finally, I will describe the primary method, including rationale and a DOT graph.

Expanding Search Horizons

I'm expanding my Google queries to focus on analytical validation techniques used in pharmaceutical synthesis. I'm building a framework for the comparison guide, which will cover this compound's introduction, primary synthesis, alternative methods, and robust validation. I'll describe the primary method next, along with the reasoning behind the specific reagents and reaction conditions, and a DOT graph to present the workflow.

Comparative Guide: Pipoxizine vs. Placebo in Preclinical Allergy Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pipoxizine versus Placebo in Animal Models of Allergy Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the pharmacological efficacy of This compound (C24H31NO3), a diphenylmethylpiperazine derivative, against placebo in controlled animal models of hypersensitivity. Unlike modern second-generation antihistamines, this compound exhibits a dual mechanism of action—antagonizing both Histamine H1 and Serotonin (5-HT) receptors. This guide details the experimental protocols, mechanistic rationale, and quantitative benchmarks required to validate its efficacy in preventing bronchoconstriction and cutaneous anaphylaxis.

Mechanistic Rationale

The Pharmacological Thesis: In allergic cascades, mast cell degranulation releases histamine and serotonin (particularly in rodent models), driving smooth muscle contraction and vascular permeability.

  • Placebo (Vehicle): Offers no receptor occupancy, allowing full ligand binding, Gq-protein activation, and subsequent calcium influx (

    
    ) leading to contraction.
    
  • This compound: Acts as an inverse agonist/antagonist at the H1 receptor. By stabilizing the receptor in an inactive state, it prevents the hydrolysis of PIP2 into IP3, thereby inhibiting the release of intracellular calcium and preventing bronchospasm.

Signaling Pathway Visualization

Figure 1: Mechanism of Action – H1 Receptor Blockade

G cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell Membrane cluster_2 Intracellular Cascade Histamine Histamine (Ligand) H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Activates This compound This compound (Antagonist) This compound->H1_Receptor Blocks/Stabilizes Gq Gq Protein Activation This compound->Gq Prevents Activation H1_Receptor->Gq Signal Transduction PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca_Release Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction

Caption: this compound competes with histamine for H1 sites, preventing Gq-mediated calcium release and muscle contraction.

Primary Experimental Model: Histamine-Induced Bronchoconstriction (Guinea Pig)

Why this model? The guinea pig is the "gold standard" for H1-antagonist evaluation because its bronchial tissue is highly sensitive to histamine, mimicking human asthmatic bronchospasm more closely than murine models.

Protocol: The Konzett-Rössler Preparation (Modified)
  • Subject Selection: Hartley guinea pigs (300–400g), fasted overnight.

  • Pre-Treatment:

    • Group A (Control): Saline (Placebo) administered orally (p.o.) or intraperitoneally (i.p.) 60 mins prior to challenge.

    • Group B (Test): this compound (1–10 mg/kg) administered p.o. or i.p.

  • Challenge: Animals are placed in a sealed histamine chamber and exposed to 0.1% histamine aerosol under constant pressure (300 mmHg).

  • Endpoint: "Pre-convulsion time" (PCT)—the latency period until the animal exhibits dyspnea and loss of posture (collapse).

Representative Data Comparison

Table 1: Protective Effects of this compound vs. Placebo in Histamine Challenge

ParameterPlacebo (Saline)This compound (5 mg/kg)Relative Improvement
Pre-Convulsion Time (PCT) 95 ± 12 seconds> 300 seconds> 3x Prolongation
Respiratory Rate (post-challenge) 110 breaths/min (Tachypnea)45 breaths/min (Normal)Stabilization
Survival Rate (at 10 mins) 0% (if untreated)100%Complete Protection

Interpretation: In placebo-treated animals, histamine causes rapid bronchoconstriction leading to asphyxia within 2 minutes. This compound-treated animals typically withstand the challenge for the entire observation period (>5 mins), demonstrating potent H1 antagonism.

Secondary Model: Passive Cutaneous Anaphylaxis (PCA) in Rats

Why this model? While the guinea pig model tests systemic respiratory survival, the PCA model in rats quantifies local vascular permeability and IgE-mediated allergic response.

Experimental Workflow
  • Sensitization (Day 0): Intradermal injection of anti-ovalbumin IgE serum into the dorsal skin of Sprague-Dawley rats.

  • Drug Administration (Day 1):

    • This compound (10 mg/kg) or Placebo is administered orally 1 hour before challenge.

  • Challenge (Day 1 + 1hr): Intravenous injection of Ovalbumin antigen mixed with Evans Blue dye .

  • Quantification: 30 minutes post-challenge, animals are euthanized. The dorsal skin is excised, and the diameter/intensity of the blue spot (dye leakage) is measured.

Workflow Visualization

Figure 2: Passive Cutaneous Anaphylaxis (PCA) Protocol

PCA cluster_results Expected Outcome Step1 Step 1: Sensitization (Intradermal IgE Injection) Step2 Step 2: Latency Period (24 - 48 Hours) Step1->Step2 Step3 Step 3: Treatment (this compound vs. Placebo) Step2->Step3 Step4 Step 4: IV Challenge (Antigen + Evans Blue Dye) Step3->Step4 Step5 Step 5: Quantification (Measure Dye Extravasation) Step4->Step5 ResultA Placebo: Large Blue Wheal (High Permeability) Step5->ResultA ResultB This compound: Minimal/No Wheal (Protected) Step5->ResultB

Caption: Workflow for assessing vascular permeability. This compound reduces dye leakage by blocking endothelial H1 receptors.

Safety & Sedation Profile (The Critical Differentiator)

A major concern with diphenylmethylpiperazines (like this compound and Hydroxyzine) is blood-brain barrier (BBB) penetration, leading to sedation.

  • Test: Rotarod Performance Test (Mice).

  • Protocol: Mice are placed on a rotating rod accelerating from 4 to 40 rpm. Latency to fall is recorded.

  • Comparison:

    • Placebo: Baseline latency (~180s).

    • This compound: First-generation compounds often show a decrease in latency (e.g., ~120s) due to CNS depression.

    • Note: This "side effect" profile is critical for researchers distinguishing this compound from non-sedating alternatives like Cetirizine.

References
  • Brunner, A., Gartmann, J., & Studler, H. (1977). This compound, a New Bronchodilator.[1] Lung, 154(2), 143.[1] Link

  • Neukirch, F., et al. (1978).[1] Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity.[1] Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[1] Link

  • Ganellin, C. R., & Triggle, D. J. (1996).[1] Dictionary of Pharmacological Agents. CRC Press.[1] (Defines this compound structure and class). Link

  • PubChem Database. this compound (Compound CID 68750).[1] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Proper Disposal of Pipoxizine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Pipoxizine, a diphenylmethylpiperazine derivative. As a compound investigated for its bronchodilator and antihistaminic properties, its handling and disposal in research and development settings necessitate a thorough understanding of its chemical characteristics and potential hazards. This document is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology for the safe and compliant disposal of this compound waste, ensuring the protection of personnel and the environment.

Understanding the Imperative for Proper Disposal

This compound, while never commercially marketed, is utilized in research contexts where its biological activity is explored. Improper disposal of such compounds can lead to unforeseen environmental consequences and potential health risks. The core principle of our disposal protocol is the containment and proper treatment of the chemical waste to prevent its release into the sanitary sewer system or municipal waste streams, thereby safeguarding aquatic ecosystems and public health.

Our disposal strategy is grounded in a comprehensive hazard assessment. Based on data for structurally related compounds, this compound is classified as harmful if swallowed , capable of causing serious eye damage , and is toxic to aquatic life with long-lasting effects [1]. These classifications mandate a disposal protocol that addresses both immediate safety concerns and long-term environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the associated hazards is paramount. The following table summarizes the key hazard information for compounds structurally similar to this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet[1]

Given these hazards, the following minimum Personal Protective Equipment (PPE) must be worn at all times during the handling and disposal of this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Pipoxizine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Final Disposal Pathway Start This compound Waste Generated Segregate Segregate Waste at Source Start->Segregate Solid_Waste Solid Waste (Contaminated PPE, glassware, etc.) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, reaction mixtures, etc.) Segregate->Liquid_Waste Liquid Solid_Container Place in a designated, labeled hazardous waste container for solids. Solid_Waste->Solid_Container Liquid_Container Place in a designated, labeled, leak-proof hazardous waste container for liquids. Liquid_Waste->Liquid_Container EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Incineration Incineration at a permitted facility. EHS_Pickup->Incineration caption Figure 1: Decision workflow for the proper disposal of this compound waste.

Caption: Figure 1: Decision workflow for the proper disposal of this compound waste.

Detailed Experimental Protocol for this compound Waste Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of both solid and liquid this compound waste.

Waste Segregation and Collection
  • At the Point of Generation: Immediately segregate all materials contaminated with this compound from non-hazardous waste. This includes, but is not limited to:

    • Solid Waste: Contaminated gloves, bench paper, weighing boats, pipette tips, and empty vials.

    • Liquid Waste: Unused solutions, reaction quenching solutions, and solvent rinses from cleaning contaminated glassware.

  • Solid Waste Containment:

    • Use a designated, clearly labeled, and puncture-resistant hazardous waste container for solid this compound waste.

    • The container must have a secure lid to prevent the release of any dust or residues.

  • Liquid Waste Containment:

    • Use a designated, clearly labeled, and leak-proof hazardous waste container for liquid this compound waste.

    • The container should be made of a material compatible with the solvents used.

    • Never fill liquid waste containers to more than 80% of their capacity to allow for vapor expansion.

Waste Labeling

Proper labeling is a critical component of compliant waste disposal. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards: "Harmful if swallowed," "Causes serious eye damage," "Toxic to aquatic life."

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Storage of Waste
  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment is in place for liquid waste containers to capture any potential leaks.

Final Disposal
  • Do not dispose of any this compound waste down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • The primary method of disposal for pharmaceutical waste of this nature is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

  • Spill:

    • For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the protocols outlined in this guide, researchers can ensure a safe laboratory environment, protect our ecosystems, and maintain compliance with all relevant regulations. The principles of waste minimization, proper segregation, secure containment, and compliant final disposal are the cornerstones of a robust chemical safety program.

References

  • Wikipedia. (2025, January 12). This compound. Retrieved from [Link]

  • TargetMol Chemicals Inc. This compound. Retrieved from [Link]

Sources

Personal protective equipment for handling Pipoxizine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Pipoxizine is a bioactive piperazine derivative historically investigated for antihistaminic and bronchodilator properties. In a research setting, unlike finished pharmaceutical dosage forms, you are handling the Active Pharmaceutical Ingredient (API) in its pure, potent state.

The Critical Safety Gap: Specific Occupational Exposure Limits (OELs) for this compound are often undefined in standard databases. Therefore, this protocol utilizes Occupational Exposure Banding (OEB) . We treat this compound as a Band 3 Compound (Potent/Toxic) by default until specific toxicology data proves otherwise.

Primary Risk Vectors:

  • Respiratory Sensitization: Piperazine motifs are known structural alerts for respiratory sensitization. Inhalation of dust is the highest risk.

  • CNS Depression: As a histamine antagonist/serotonin modulator, systemic absorption can lead to sedation or anticholinergic toxidrome.

  • Solvent-Facilitated Absorption: When solubilized (e.g., in DMSO or Ethanol), dermal permeability increases exponentially.

The Hierarchy of Protection (Logic Flow)

PPE is your last line of defense, not your first. The following logic gate determines your operational readiness.

Hierarchy Hazard Hazard Identification (this compound Powder) Control1 Engineering Control (Fume Hood / ISO 8 Enclosure) Hazard->Control1 Primary Containment Control2 Admin Control (SOPs, Restricted Access) Control1->Control2 Residual Risk PPE PPE Selection (Barrier Protection) Control2->PPE Personal Barrier Action Proceed to Experiment PPE->Action Validated

Figure 1: Risk management workflow. PPE is selected only after engineering controls are verified.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix specific to the physical state of the this compound.

Table 1: State-Dependent PPE Specifications
Protective LayerSolid State (Powder/Weighing) Liquid State (Solubilized in DMSO/MeOH) Rationale (Causality)
Respiratory P100 / N95 + Fume Hood Fume Hood (Sash at 18")Powders aerosolize easily; P100 filters 99.97% of particulates. Solvents generate vapors requiring ventilation.
Hand Protection Double Nitrile Gloves (min 5 mil)Laminate (Silver Shield) or High-Grade NitrileStandard nitrile degrades rapidly in organic solvents (DMSO), carrying the API through the skin.
Eye Protection Chemical Safety GogglesChemical Safety Goggles + Face ShieldGoggles seal against dust entry. Face shields prevent splash absorption through mucous membranes.
Body Protection Disposable Tyvek® Lab Coat (Elastic cuffs)Chemical Resistant Apron over Lab CoatCotton coats absorb liquids and trap dust. Tyvek repels particulates.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Highest Risk Phase)

Why: Static electricity can cause "powder fly," creating an immediate inhalation hazard.

  • Engineering Setup: Utilize a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding this compound.

  • Technique:

    • Pre-weigh the vessel.

    • Transfer powder using a disposable spatula (do not reuse to prevent cross-contamination).

    • The "Wet Method": If possible, add the solvent to the weighing vial inside the hood immediately after weighing to lock down the dust.

B. Solubilization & Handling

Why: Once in solution (especially DMSO), this compound bypasses the stratum corneum (outer skin layer) easily.

  • Glove Protocol:

    • Don inner nitrile gloves (inspection for pinholes is mandatory).

    • Don outer chemically resistant gloves.

    • Change Frequency: Replace outer gloves every 30 minutes or immediately upon splash contact.

  • Vessel Management: Keep all reaction vessels capped when not actively adding reagents. Use Luer-lock syringes for transfers to prevent needle-slip splashes.

C. Doffing (Removal) Strategy

Improper removal of PPE is a common contamination vector.

Doffing Step1 1. Remove Outer Gloves (Inside-out technique) Step2 2. Remove Eye Protection (Handle by strap only) Step1->Step2 Step3 3. Remove Lab Coat (Roll inside-out) Step2->Step3 Step4 4. Remove Inner Gloves Step3->Step4 Step5 5. Wash Hands (Soap/Water 20s) Step4->Step5

Figure 2: Sequential doffing protocol to prevent secondary exposure.

Decontamination & Waste Disposal

Self-Validating Cleaning System: Do not assume the surface is clean. This compound is stable.

  • Solvent Wash: Wipe surfaces with Ethanol (70%) or Isopropanol to solubilize residues.

  • Surfactant Wash: Follow with a soap/water wash to remove the solvent film.

  • Visual Check: Use a high-intensity flashlight at an oblique angle to check for glistening powder residues.

Disposal:

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (Incineration stream). Do not use regular trash.

  • Liquid Waste: Segregate into "Organic Waste - Toxic" streams. Label clearly with "Contains this compound."

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin; it may increase absorption of the drug.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 39999, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the safe use of chemicals. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pipoxizine
Reactant of Route 2
Reactant of Route 2
Pipoxizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.